Elf 97
描述
structure given in first source
属性
IUPAC Name |
[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N2O5P/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22/h1-6H,(H,17,18,19)(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZONVAEGFOVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163695 | |
| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147394-94-3 | |
| Record name | ELF 97 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147394-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147394943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Principle and Application of ELF 97 Phosphate Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ELF® 97 (Enzyme-Labeled Fluorescence) phosphate substrate, a powerful tool for the sensitive detection of phosphatase activity in a variety of biological contexts. We will delve into its fundamental principle of action, present key quantitative data, and provide detailed experimental protocols for its application.
Core Principle of Action
The ELF 97 phosphate substrate is a fluorogenic compound designed to detect the activity of phosphatases, such as alkaline phosphatase (AP) and acid phosphatase.[1] The underlying principle is the enzymatic conversion of a soluble, weakly fluorescent substrate into a highly fluorescent and insoluble precipitate at the site of enzyme activity.[1][2][3]
Initially, the this compound phosphate substrate exists in a phosphorylated, water-soluble form that exhibits only faint blue fluorescence.[1][2] Upon encountering a phosphatase enzyme, the phosphate group is cleaved from the substrate. This enzymatic hydrolysis yields the this compound alcohol, a molecule that is insoluble in aqueous media.[1][3] This newly formed alcohol product spontaneously precipitates out of solution and, in its crystalline form, emits a bright, yellow-green fluorescence when excited by UV light.[1][2] This localized precipitation provides high-resolution staining, minimizing diffusion and clearly demarcating the area of phosphatase activity.[2]
One of the most significant advantages of the this compound system is the remarkable photostability of the fluorescent precipitate, allowing for prolonged visualization and image capture without significant signal loss.[1][4] Furthermore, the this compound alcohol exhibits an exceptionally large Stokes shift, the difference between the maximum excitation and emission wavelengths, of approximately 180 nm.[1][5] This large separation makes the signal easily distinguishable from endogenous autofluorescence often present in biological samples.[1][5]
Quantitative Data Summary
The spectral properties of the this compound phosphate substrate and its fluorescent product are critical for designing and executing experiments. The following table summarizes the key quantitative data.
| Property | This compound Phosphate (Substrate) | This compound Alcohol (Precipitate) | Reference |
| Fluorescence | Weakly blue | Bright yellow-green | [1][2] |
| Solubility | Water-soluble | Water-insoluble | [1][3] |
| Excitation Maximum | ~345 nm | ~360-365 nm | [5][6][7] |
| Emission Maximum | Not specified | ~530 nm | [5][6][7] |
| Stokes Shift | Not applicable | ~180 nm | [5] |
| Photostability | Not applicable | Excellent | [1][4] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in the application of the this compound phosphate substrate, the following diagrams illustrate the enzymatic reaction and a generalized experimental workflow.
Experimental Protocols
The following are generalized protocols for key applications of the this compound phosphate substrate. Optimization may be required for specific sample types and experimental conditions.
Detection of Endogenous Phosphatase Activity
This protocol is designed for the direct detection of endogenous phosphatase activity in cells or tissue sections.
Materials:
-
This compound Endogenous Phosphatase Detection Kit (e.g., Thermo Fisher Scientific, E6601) containing:
-
This compound phosphatase substrate (Component A)
-
Detection buffer (Component B)
-
Mounting medium
-
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 3.7-4% formaldehyde)
-
Permeabilization solution (e.g., 0.2% Tween® 20 in PBS)
Procedure:
-
Sample Preparation:
-
Permeabilization (Optional):
-
Substrate Preparation:
-
On the day of the experiment, prepare the working substrate solution by diluting the this compound phosphatase substrate (Component A) 1:20 in the detection buffer (Component B).[8]
-
-
Incubation:
-
Washing and Mounting:
-
Stop the reaction by washing the sample with PBS.
-
Mount the sample using the provided mounting medium or an aqueous mounting medium. Avoid using buffers with a pH above 8.0, as this may dissolve the precipitate.[8]
-
-
Visualization:
-
Visualize the bright yellow-green fluorescent precipitate using a fluorescence microscope equipped with a filter set appropriate for UV excitation (e.g., DAPI/Hoechst filter).[2]
-
Immunohistochemistry (IHC) and In Situ Hybridization (ISH)
This protocol outlines the use of this compound phosphate substrate for signal amplification in IHC and ISH applications.
Materials:
-
This compound Immunohistochemistry Kit or this compound mRNA In Situ Hybridization Kit
-
Primary antibody (for IHC) or labeled nucleic acid probe (for ISH)
-
Alkaline phosphatase-conjugated secondary antibody or streptavidin
-
Blocking solution (e.g., 1% BSA in PBS)
-
Wash buffers (e.g., PBS, PBST)
-
Nuclease-free reagents and sterile conditions for ISH[9]
Procedure:
-
Sample Preparation and Hybridization/Incubation:
-
Prepare, fix, and permeabilize the sample as required for the specific application. For ISH, perform deproteination steps (e.g., with proteinase K) to improve probe accessibility.[9]
-
For ISH, hybridize the haptenylated or biotinylated probe to the target nucleic acid.
-
For IHC, incubate with the primary antibody.
-
-
Blocking:
-
Incubate the sample in a blocking solution for 30-60 minutes to minimize non-specific binding.[9]
-
-
Enzyme Conjugate Incubation:
-
Incubate the sample with an alkaline phosphatase-conjugated secondary antibody (for IHC) or streptavidin-alkaline phosphatase (for biotinylated probes in ISH/IHC) for 30-60 minutes at room temperature.[9]
-
-
Washing:
-
Thoroughly wash the sample with an appropriate wash buffer to remove unbound conjugate.
-
-
Substrate Incubation:
-
Prepare the this compound substrate working solution as described in the previous protocol.
-
Incubate the sample with the substrate solution, monitoring signal development.
-
-
Stopping the Reaction, Mounting, and Visualization:
-
Follow steps 5 and 6 from the endogenous phosphatase detection protocol. The resulting fluorescent precipitate indicates the location of the target antigen or nucleic acid sequence.
-
This guide provides the foundational knowledge for the effective application of the this compound phosphate substrate. For optimal results, it is recommended to consult the specific product manuals and empirically determine the ideal conditions for your particular experimental setup.
References
- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Invitrogen this compound Endogenous Phosphatase Detection Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. iright.com [iright.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
ELF-97 Alcohol: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of ELF®-97 (Enzyme-Labeled Fluorescence) alcohol, a highly fluorescent and photostable molecule widely utilized in biological research. This document is intended for researchers, scientists, and drug development professionals who employ phosphatase-based detection methods in their experimental workflows.
Introduction
ELF-97 alcohol is the fluorescent product resulting from the enzymatic hydrolysis of its non-fluorescent precursor, ELF-97 phosphate. This system serves as a powerful tool for the detection of phosphatase activity in a variety of biological contexts. The conversion of the soluble ELF-97 phosphate into the insoluble, bright yellow-green fluorescent ELF-97 alcohol precipitate at the site of enzymatic activity allows for precise localization and quantification of target molecules.[1][2][3] Its exceptional photostability and large Stokes shift make it an ideal reporter molecule for techniques such as in situ hybridization (ISH), immunohistochemistry (IHC), and flow cytometry.[4]
Chemical Structure and Properties
The chemical structures and key properties of ELF-97 phosphate and its hydrolysis product, ELF-97 alcohol, are summarized below.
Table 1: Chemical Properties of ELF-97 Phosphate and ELF-97 Alcohol
| Property | ELF-97 Phosphate | ELF-97 Alcohol |
| Chemical Name | 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | 2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone |
| Molecular Formula | C14H9Cl2N2O5P | C14H8Cl2N2O2 |
| Molecular Weight | 387.11 g/mol | 307.13 g/mol |
| CAS Number | 147394-94-3 | 28683-92-3 |
| Appearance | Soluble, weakly blue-fluorescent | Insoluble, yellow-green fluorescent precipitate |
| Excitation Max. | ~345 nm | ~360 nm |
| Emission Max. | Weak blue fluorescence | ~530 nm |
Mechanism of Action
The detection principle of the ELF-97 system is based on the enzymatic cleavage of the phosphate group from ELF-97 phosphate by phosphatases, such as alkaline phosphatase (AP) or acid phosphatase. This irreversible reaction yields the highly fluorescent and insoluble ELF-97 alcohol, which precipitates at the site of enzyme activity.
Caption: Enzymatic conversion of ELF-97 phosphate to ELF-97 alcohol.
Experimental Protocols
Detailed methodologies for the application of ELF-97 phosphate in key experimental techniques are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Immunohistochemistry (IHC)
This protocol outlines the use of ELF-97 phosphate for the detection of antigens in paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
ELF-97 Phosphate solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 80% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval as required for the primary antibody.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with AP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Prepare the ELF-97 phosphate working solution according to the manufacturer's instructions.
-
Incubate sections with the ELF-97 phosphate solution for 5-15 minutes at room temperature, protected from light.
-
-
Mounting:
-
Rinse slides with deionized water.
-
Mount with an aqueous mounting medium.
-
Caption: Immunohistochemistry workflow using ELF-97 phosphate.
In Situ Hybridization (ISH)
This protocol describes the use of ELF-97 phosphate for the detection of specific nucleic acid sequences in cells or tissue sections.
Materials:
-
Fixed cells or tissue sections on slides
-
Hybridization buffer
-
Hapten-labeled nucleic acid probe (e.g., biotin, DIG)
-
Stringent wash buffers
-
Blocking buffer
-
AP-conjugated anti-hapten antibody (e.g., anti-biotin-AP, anti-DIG-AP)
-
ELF-97 Phosphate solution
-
Mounting medium
Procedure:
-
Sample Preparation and Hybridization:
-
Prepare and pretreat samples to allow probe access.
-
Hybridize with the hapten-labeled probe overnight at the appropriate temperature.
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove unbound probe.
-
-
Immunodetection:
-
Incubate with blocking buffer for 1 hour at room temperature.
-
Incubate with the AP-conjugated anti-hapten antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash with buffer (3 x 5 minutes).
-
Incubate with ELF-97 phosphate solution for 15-60 minutes at room temperature, protected from light.
-
-
Mounting and Visualization:
-
Rinse slides with deionized water.
-
Mount and visualize using a fluorescence microscope.
-
Caption: In situ hybridization workflow with ELF-97 phosphate detection.
Flow Cytometry
This protocol details the detection of phosphatase activity or cell surface markers using ELF-97 phosphate in a flow cytometry workflow.
Materials:
-
Cell suspension
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Primary antibody (if applicable)
-
AP-conjugated secondary antibody (if applicable)
-
ELF-97 Phosphate solution
-
Propidium iodide (PI) or other viability dye (optional)
Procedure:
-
Cell Staining (for cell surface markers):
-
Incubate cells with the primary antibody for 30 minutes at 4°C.
-
Wash cells with flow cytometry buffer.
-
Incubate with the AP-conjugated secondary antibody for 30 minutes at 4°C.
-
Wash cells with flow cytometry buffer.
-
-
ELF-97 Phosphate Staining:
-
Resuspend cells in buffer containing ELF-97 phosphate at the desired concentration.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze cells on a flow cytometer equipped with a UV laser for ELF-97 alcohol excitation.
-
Caption: Flow cytometry workflow using ELF-97 phosphate.
Data and Performance
Table 2: Performance Characteristics of ELF-97 Alcohol
| Parameter | Value | Reference |
| Stokes Shift | >180 nm | [4] |
| Photostability | Significantly more photostable than fluorescein | [4] |
| Signal Brightness | Many-fold brighter than fluorescein conjugates | [4] |
| Precipitate | Fine, well-localized precipitate | [2] |
Conclusion
The ELF-97 phosphate/alcohol system offers a sensitive, robust, and highly versatile method for the detection of phosphatase activity in a wide range of research applications. The resulting ELF-97 alcohol precipitate provides a bright, photostable, and sharply localized signal, enabling high-resolution imaging and sensitive quantification. The detailed protocols and data presented in this guide are intended to facilitate the successful integration of this powerful detection technology into the workflows of researchers in cell biology, molecular biology, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Application of ELF 97: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ELF (Enzyme-Labeled Fluorescence) 97 reagent is a powerful tool in molecular and cellular analysis, enabling the sensitive detection of phosphatase activity. This technical guide provides an in-depth overview of its discovery, mechanism of action, and applications, complete with experimental protocols and quantitative data.
Introduction to ELF 97
The this compound reagent, chemically known as 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone, is a fluorogenic substrate for alkaline phosphatase (AP).[1][2] Developed by Molecular Probes, this substrate provides a significant advancement in signal amplification for various detection methods.[3] Upon enzymatic cleavage by phosphatase, the initially soluble and weakly blue-fluorescent this compound phosphate is converted into the this compound alcohol. This product is a bright yellow-green fluorescent precipitate that is insoluble in water.[4][5]
This transformation is the key to its utility, as the precipitate remains localized at the site of enzymatic activity, providing high-resolution detection.[2][4] The this compound system offers several advantages over traditional colorimetric and other fluorescent detection methods, including enhanced brightness, superior photostability, and a large Stokes shift, which minimizes interference from autofluorescence.[1][2][5]
Mechanism of Action
The core of the this compound detection system lies in a simple enzymatic reaction. The this compound phosphate substrate is hydrolyzed by alkaline phosphatase, which removes the phosphate group. This enzymatic conversion results in the formation of the this compound alcohol, which then precipitates out of solution.
Quantitative Data
The unique spectral properties of the this compound alcohol precipitate are central to its high sensitivity and low background signal.
| Property | Value | Reference |
| Excitation Peak | ~345-360 nm | [1][2][6][7] |
| Emission Peak | ~530-536 nm | [1][2][6][7] |
| Stokes Shift | ~180-194 nm | [6][8] |
| Signal Development Time | Seconds to minutes | [1][3][7] |
The large Stokes shift of approximately 180-194 nm allows for clear separation of the emission signal from the excitation wavelength, significantly reducing background noise and autofluorescence.[1][7][8] Furthermore, the this compound precipitate is exceptionally photostable, allowing for prolonged exposure and repeated imaging without significant loss of signal intensity, a notable advantage over fluorophores like fluorescein.[1][2][5]
Key Applications and Experimental Protocols
The this compound reagent is versatile and has been successfully employed in a range of applications.
In Situ Hybridization (ISH)
This compound is a highly effective tool for detecting specific mRNA sequences in cells and tissues. The bright, localized precipitate allows for the visualization of gene expression with high spatial resolution.
Experimental Workflow for mRNA In Situ Hybridization:
Protocol for Cultured Cells:
-
Fixation: Fix cells on a coverslip with 4% formaldehyde and 5% acetic acid in 0.9% NaCl for 30 minutes at room temperature.[9]
-
Dehydration: Wash with PBS and dehydrate through a series of ethanol washes (70%, 90%, 100%).[9]
-
Lipid Removal: Wash with 100% xylene for 5-10 minutes.[9]
-
Rehydration and Permeabilization: Rehydrate through a descending ethanol series and treat with 0.2 M HCl and 0.3% Triton X-100 in PBS.[9]
-
Hybridization and Washes: Follow standard in situ hybridization protocols for probe application and post-hybridization washes.[9]
-
Detection: Incubate with an alkaline phosphatase conjugate, wash, and then apply the this compound substrate solution. The signal typically develops within minutes.[1][7]
Immunohistochemistry (IHC) and Cytological Labeling
This compound can be used to detect antigens in tissue sections and cultured cells. The principle involves using a primary antibody to the target antigen, followed by a secondary antibody conjugated to alkaline phosphatase.
Protocol for Immunohistochemistry:
-
Fixation: Formalin-fixed, paraffin-embedded sections or cryosections can be used. Methanol fixation should be avoided as it can inactivate alkaline phosphatase.[7]
-
Permeabilization: Permeabilize samples with 0.2% Tween-20 in PBS for 10 minutes.[7]
-
Blocking: Block with an appropriate blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with primary and alkaline phosphatase-conjugated secondary antibodies according to standard IHC protocols.
-
Substrate Incubation: Dilute the this compound phosphatase substrate 20-fold in the provided detection buffer and apply to the sample.[7]
-
Signal Development: Monitor the development of the yellow-green fluorescent signal, which is typically complete within 30-90 seconds.[7]
-
Mounting and Visualization: Mount with the provided mounting medium and visualize using a fluorescence microscope with a DAPI/Hoechst longpass filter set.[7]
Flow Cytometry
The this compound substrate has been adapted for use in flow cytometry to detect both endogenous and antibody-conjugated alkaline phosphatase activity.[10][11] This allows for the quantification of phosphatase-positive cell populations.
Logical Relationship for Multi-Color Flow Cytometry:
Advantages and Considerations
Advantages:
-
High Sensitivity: The enzymatic amplification results in a bright signal, allowing for the detection of low-abundance targets.[2]
-
High Resolution: The insoluble precipitate remains localized at the site of enzyme activity, providing excellent spatial resolution.[2][4]
-
Photostability: The this compound alcohol is significantly more photostable than many common fluorophores, enabling detailed and repeated imaging.[1][2]
-
Large Stokes Shift: This property minimizes interference from sample autofluorescence, leading to a high signal-to-noise ratio.[1][7]
-
Rapid Signal Development: The fluorescent signal develops quickly, often within seconds to minutes.[1][3][7]
Considerations:
-
Endogenous Phosphatase Activity: Tissues and cells may have endogenous phosphatase activity that can lead to background staining. It is crucial to perform appropriate controls, such as heat inactivation or the use of inhibitors like levamisole, to ensure specificity.[10]
-
Fixation: The choice of fixative is important, as some, like methanol, can inactivate alkaline phosphatase.[7]
-
Filter Sets: A standard fluorescein filter set is not suitable for visualizing the this compound signal. A DAPI/Hoechst longpass filter set is recommended.[7]
Conclusion
The this compound reagent represents a significant technological advancement for the detection of phosphatase activity in a wide array of biological applications. Its unique properties of high sensitivity, photostability, and excellent spatial resolution make it an invaluable tool for researchers in various fields, including molecular biology, cell biology, and drug discovery. By understanding its mechanism and following optimized protocols, scientists can leverage the power of this compound to gain deeper insights into their biological systems of interest.
References
- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Invitrogen this compound Endogenous Phosphatase Detection Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Large Stokes Shift of Elf 97: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the significant Stokes shift observed in the fluorescent molecule Elf 97 alcohol. This document provides a detailed examination of the underlying photophysical mechanisms, comprehensive experimental protocols for its characterization, and a structured presentation of its quantitative properties.
Introduction to this compound and its Large Stokes Shift
This compound is a fluorogenic substrate, chemically known as 2-(5'-chloro-2-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone. In its phosphorylated form, it is essentially non-fluorescent. However, upon enzymatic cleavage by phosphatases, it is converted into the highly fluorescent product, this compound alcohol (2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4(3H)-quinazolinone).[1] This enzymatic conversion forms the basis of its use in various biological assays, including immunohistochemistry, in situ hybridization, and flow cytometry.[1][2]
A key and highly advantageous feature of this compound alcohol is its exceptionally large Stokes shift. The Stokes shift is the difference between the maximum wavelengths of absorption and emission. For this compound alcohol, the absorption maximum is in the ultraviolet range, while its emission maximum is in the visible green region of the spectrum. This significant separation between excitation and emission wavelengths is crucial in biological imaging as it effectively minimizes interference from cellular autofluorescence, which typically has a much smaller Stokes shift.[3] This property leads to a significantly improved signal-to-noise ratio and enhanced sensitivity in detection assays.
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkably large Stokes shift of this compound alcohol is attributed to a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton within the molecule upon excitation by light.
The this compound alcohol molecule exists in an "enol" tautomeric form in its ground state, where a proton resides on the phenolic hydroxyl group. This enol form is responsible for the absorption of UV light. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic hydroxyl group and the basicity of the quinazolinone nitrogen atom are significantly increased. This change in electronic distribution facilitates the ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom of the quinazolinone ring, forming an excited-state "keto" tautomer.
This keto tautomer is energetically more stable in the excited state than the enol form. The subsequent fluorescence emission originates from this excited keto tautomer, which has a lower energy level than the excited enol form. Consequently, the emitted photon has lower energy and a longer wavelength (green light) compared to the absorbed UV photon. Following emission, the keto tautomer in the ground state is unstable and rapidly reverts to the more stable enol form, completing the photocycle. This entire process occurs on a picosecond timescale.
The following diagram illustrates the ESIPT mechanism in this compound alcohol:
Quantitative Photophysical Data
The photophysical properties of this compound alcohol are summarized in the table below. It is important to note that this compound alcohol is a precipitate, and its properties, particularly quantum yield and lifetime, can be influenced by its solid-state environment.
| Parameter | Value | Reference |
| Absorption Maximum (λabs) | ~345 - 360 nm | [1][4] |
| Emission Maximum (λem) | ~530 - 536 nm | [4] |
| Stokes Shift | ~170 - 191 nm | Calculated |
| Molar Extinction Coefficient (ε) | Not Reported | |
| Fluorescence Quantum Yield (ΦF) | Not Reported | |
| Fluorescence Lifetime (τF) | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the characterization of the photophysical properties of this compound alcohol.
Generation of this compound Alcohol Precipitate
Objective: To enzymatically generate the this compound alcohol precipitate from the this compound phosphate substrate.
Materials:
-
This compound Phosphate substrate solution (e.g., from a commercial kit)
-
Alkaline Phosphatase (e.g., calf intestinal or bacterial)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl2)
-
Microcentrifuge tubes
-
Spectroscopic grade water
Procedure:
-
Prepare a working solution of this compound Phosphate in the reaction buffer. The final concentration should be optimized based on the desired amount of precipitate.
-
Add a sufficient amount of alkaline phosphatase to the substrate solution. The enzyme concentration will determine the rate of the reaction.
-
Incubate the reaction mixture at 37°C for a time sufficient to generate a visible precipitate. The reaction can be monitored by observing the appearance of the yellow-green fluorescent precipitate.
-
Pellet the this compound alcohol precipitate by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Carefully remove the supernatant and wash the pellet with spectroscopic grade water to remove any unreacted substrate and enzyme.
-
Repeat the centrifugation and washing steps twice more.
-
The final pellet of this compound alcohol can be resuspended in a suitable medium for spectroscopic analysis or dried for solid-state measurements.
Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission maxima of the this compound alcohol precipitate.
Materials:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
This compound alcohol precipitate, suspended in a non-fluorescent solvent (e.g., spectroscopic grade ethanol or water)
Procedure:
-
Absorption Spectrum:
-
Resuspend a small amount of the this compound alcohol precipitate in the chosen solvent to create a homogenous suspension.
-
Record the absorption spectrum of the suspension using the UV-Vis spectrophotometer over a wavelength range of at least 300 nm to 600 nm.
-
Use the solvent as a blank.
-
The wavelength at which the maximum absorbance is observed is the absorption maximum (λabs).
-
-
Emission Spectrum:
-
Using the same suspension, place the cuvette in the fluorometer.
-
Set the excitation wavelength to the determined λabs (e.g., 350 nm).
-
Scan the emission spectrum over a wavelength range of at least 400 nm to 700 nm.
-
The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).
-
Fluorescence Quantum Yield Determination (Absolute Method)
Objective: To determine the fluorescence quantum yield of the this compound alcohol precipitate using an integrating sphere.
Materials:
-
Fluorometer equipped with an integrating sphere
-
Solid sample holder for the integrating sphere
-
Dried this compound alcohol precipitate
Procedure:
-
Instrument Setup:
-
Calibrate the fluorometer and integrating sphere according to the manufacturer's instructions.
-
-
Measurement of Scattered Excitation Light (Blank):
-
Place an empty sample holder in the integrating sphere.
-
Set the excitation wavelength to the λabs of this compound alcohol.
-
Record the spectrum of the scattered excitation light. This serves as the reference.
-
-
Measurement of the Sample:
-
Place a known amount of the dried this compound alcohol precipitate in the solid sample holder and place it in the integrating sphere.
-
Record the spectrum, which will include both the scattered excitation light and the emitted fluorescence.
-
-
Calculation:
-
The fluorescence quantum yield (ΦF) is calculated as the ratio of the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light (the difference between the blank and the sample excitation light).
-
Fluorescence Lifetime Measurement
Objective: To determine the fluorescence lifetime of the this compound alcohol precipitate.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer
-
Pulsed light source with an excitation wavelength close to the λabs of this compound alcohol (e.g., a pulsed laser diode at ~360 nm)
-
Sample holder for solid samples
-
Dried this compound alcohol precipitate
Procedure:
-
Sample Preparation:
-
Mount a small amount of the dried this compound alcohol precipitate in the sample holder.
-
-
Instrument Setup:
-
Set up the TCSPC system with the appropriate excitation source and emission filters to isolate the fluorescence of this compound alcohol.
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve by collecting photons over a sufficient time to achieve good statistical accuracy.
-
-
Data Analysis:
-
Fit the fluorescence decay curve to an exponential decay model. For a simple decay, a single exponential fit will yield the fluorescence lifetime (τF). The goodness of the fit should be evaluated using statistical parameters like chi-squared.
-
Visualizing Workflows and Pathways
Enzymatic Activation and Detection Workflow
The use of this compound in a typical biological experiment involves a series of steps from the introduction of the substrate to the detection of the fluorescent signal.
Signaling Pathway Visualization Example: Receptor Detection
This compound can be used to visualize the location of specific cell surface receptors. The following diagram illustrates a simplified logical relationship for this application.
Conclusion
The large Stokes shift of this compound alcohol, a result of the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, makes it a powerful tool for high-sensitivity, low-background fluorescence detection in biological systems. Understanding the photophysical principles and having access to robust experimental protocols for its characterization are essential for its effective application in research and development. Further studies to determine the precise fluorescence quantum yield and lifetime of the this compound alcohol precipitate will provide a more complete picture of this unique fluorophore and aid in the development of next-generation fluorescent probes.
References
- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Elf 97 as a Substrate for Alkaline and Acid Phosphatase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent substrate Elf 97 (Enzyme-Labeled Fluorescence 97) and its application in the detection of alkaline and acid phosphatase activity. This compound offers a sensitive and photostable method for cellular and tissue-based assays, making it a valuable tool in various research and drug development fields.
Core Principles of this compound
This compound is a fluorogenic phosphatase substrate, chemically known as 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone.[1][2] In its phosphorylated form, this compound is water-soluble and exhibits weak blue fluorescence. Upon enzymatic cleavage of the phosphate group by phosphatases, it is converted into the highly fluorescent and water-insoluble this compound alcohol. This product forms a bright yellow-green precipitate at the site of enzyme activity, enabling precise localization of the target enzyme.[1][2][3][4]
The key advantages of this compound lie in its exceptional photostability and a large Stokes shift, the difference between the maximum excitation and emission wavelengths.[1] This large shift, with an excitation maximum around 345-360 nm and an emission maximum at approximately 530 nm, effectively minimizes interference from endogenous autofluorescence, resulting in a high signal-to-noise ratio.[1][2][3][5] The this compound precipitate is significantly more photostable than conventional fluorophores like fluorescein, allowing for prolonged observation and image capture without significant signal loss.[1][3]
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative data for the this compound fluorescent precipitate, facilitating easy comparison and experimental planning.
| Property | Value | References |
| Chemical Name | 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone | [1][2] |
| Excitation Maximum | ~345 - 360 nm | [1][2][3] |
| Emission Maximum | ~530 nm | [1][2][3][5] |
| Stokes Shift | ~170 - 185 nm | [1][5] |
| Appearance | Bright yellow-green fluorescent precipitate | [1][2][3] |
| Photostability | Significantly more photostable than fluorescein (approx. 500 times more photostable than fluorescein-labeled secondary reagents) | [1][3][4] |
| Signal-to-Noise Ratio | High, due to low background fluorescence and large Stokes shift | [3] |
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific cell or tissue type and experimental conditions.
Immunohistochemistry (IHC) Protocol for Alkaline Phosphatase Detection
This protocol outlines the use of this compound for the detection of an antigen in formalin-fixed, paraffin-embedded tissue sections using an alkaline phosphatase-conjugated secondary antibody.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-alkaline phosphatase conjugate
-
This compound Phosphatase Substrate Kit (containing this compound substrate and detection buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval as required for the primary antibody. A common method is to incubate slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody and Enzyme Conjugate Incubation:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with streptavidin-alkaline phosphatase conjugate for 30 minutes at room temperature.
-
Rinse slides with wash buffer (3 x 5 minutes).
-
-
This compound Substrate Incubation:
-
Prepare the this compound working solution by diluting the substrate in the detection buffer according to the manufacturer's instructions.
-
Incubate the sections with the this compound working solution for 5-15 minutes at room temperature, or until the desired level of fluorescence develops. Monitor the reaction under a fluorescence microscope.
-
-
Counterstaining and Mounting:
-
Rinse slides with deionized water.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount with an aqueous mounting medium.
-
-
Visualization:
-
Visualize the yellow-green fluorescent precipitate using a fluorescence microscope with a filter set appropriate for DAPI/Hoechst (UV excitation).
-
In Situ Hybridization (ISH) Protocol for mRNA Detection
This protocol describes the use of this compound to detect a specific mRNA sequence in cultured cells using a biotin-labeled probe.
Materials:
-
Cultured cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Proteinase K solution
-
Hybridization buffer
-
Biotin-labeled DNA or RNA probe
-
Stringency wash buffers (e.g., SSC buffers)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-alkaline phosphatase conjugate
-
This compound Phosphatase Substrate Kit
-
Mounting medium
Procedure:
-
Sample Preparation:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Permeabilize cells with proteinase K treatment (e.g., 1 µg/mL in PBS) for 5-10 minutes at 37°C. The concentration and time need to be optimized.
-
Wash with PBS (3 x 5 minutes).
-
-
Hybridization:
-
Pre-hybridize the cells in hybridization buffer for 1-2 hours at the hybridization temperature.
-
Denature the biotin-labeled probe by heating at 95°C for 5 minutes and then immediately placing on ice.
-
Add the denatured probe to fresh hybridization buffer and apply to the cells.
-
Incubate overnight in a humidified chamber at the appropriate hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringency washes with SSC buffers at increasing temperatures to remove unbound probe.
-
-
Detection:
-
Wash with PBS.
-
Block with blocking buffer for 30 minutes at room temperature.
-
Incubate with streptavidin-alkaline phosphatase conjugate for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
This compound Substrate Incubation:
-
Incubate with the prepared this compound working solution for 5-20 minutes, monitoring the development of the fluorescent precipitate.
-
-
Mounting and Visualization:
-
Wash with deionized water.
-
Mount the coverslip onto a slide with mounting medium.
-
Visualize using a fluorescence microscope with a UV excitation filter.
-
Flow Cytometry Protocol for Endogenous Alkaline Phosphatase Activity
This protocol is for the detection of endogenous alkaline phosphatase activity in a cell suspension.
Materials:
-
Cell suspension
-
Fixation buffer (e.g., 4% PFA in PBS)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
This compound Phosphatase Substrate Kit
-
Wash buffer (PBS)
-
Flow cytometer with UV laser
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization (if detecting intracellular phosphatase):
-
Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.
-
Wash the cells with PBS.
-
-
This compound Staining:
-
Resuspend the cells in the prepared this compound working solution.
-
Incubate for 10-30 minutes at 37°C. The optimal time should be determined empirically.
-
-
Analysis:
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells on a flow cytometer equipped with a UV laser for excitation and an appropriate emission filter (e.g., 530/30 nm bandpass).
-
Staining Protocol for Tartrate-Resistant Acid Phosphatase (TRAP) in Osteoclasts
This protocol is adapted for the detection of TRAP, a marker for osteoclasts, using this compound as the substrate.
Materials:
-
Osteoclast culture or bone tissue sections
-
Fixation solution (e.g., citrate-acetone-formaldehyde fixative)
-
Tartrate-containing buffer (e.g., acetate buffer with sodium tartrate)
-
This compound Phosphatase Substrate Kit
-
Wash buffer (e.g., acetate buffer)
-
Mounting medium
Procedure:
-
Fixation:
-
Fix the cells or tissue sections according to standard protocols for TRAP staining.
-
-
Staining:
-
Prepare the this compound working solution in a tartrate-containing acetate buffer (pH ~5.0).
-
Incubate the samples with the staining solution for 30-60 minutes at 37°C.
-
-
Washing and Mounting:
-
Wash the samples with acetate buffer and then with deionized water.
-
Mount with an aqueous mounting medium.
-
-
Visualization:
-
Visualize the fluorescent precipitate using a fluorescence microscope with a UV excitation filter.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways where alkaline and acid phosphatases play a role, and which can be visualized using this compound as a reporter.
Caption: Alkaline Phosphatase in Osteogenic Differentiation Signaling.
References
- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - UK [thermofisher.com]
Unveiling Cellular Phosphatase Activity: A Technical Guide to the Application of ELF 97 in Cell Lines
For Immediate Release
This technical guide provides an in-depth exploration of the Enzyme-Labeled Fluorescence 97 (ELF 97) substrate for the preliminary investigation of phosphatase activity in cell lines. Tailored for researchers, scientists, and drug development professionals, this document details the core principles of this compound, comprehensive experimental protocols, and its application in studying cellular signaling pathways.
Executive Summary
The study of protein phosphorylation and dephosphorylation is critical to understanding cellular signaling and disease pathology. Phosphatases, the enzymes responsible for dephosphorylation, are key regulatory components in a myriad of cellular processes. This compound (2-(5'-chloro-2-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone) is a powerful tool for detecting and quantifying phosphatase activity within fixed cells. This substrate is converted by phosphatases from a soluble, weakly blue-fluorescent compound into a bright yellow-green fluorescent precipitate, this compound alcohol, that is highly photostable and exhibits a large Stokes shift, allowing for clear differentiation from cellular autofluorescence.[1][2][3][4] This guide will provide the foundational knowledge and practical protocols for leveraging this compound in cell line-based research.
Core Principles of this compound Technology
The this compound system is predicated on an enzyme-substrate reaction that generates a localized fluorescent signal.[3] The water-soluble this compound phosphate substrate is cleaved by both alkaline and acid phosphatases.[4][5] The resulting this compound alcohol is insoluble and precipitates at the site of enzymatic activity, providing high-resolution localization of the target phosphatase.[2][6]
Key Features of this compound:
-
High Sensitivity: Capable of detecting low levels of phosphatase activity.[6]
-
Photostability: The fluorescent precipitate is significantly more photostable than conventional fluorophores like fluorescein, permitting extended imaging and multiple exposures.[2][3]
-
Large Stokes Shift: With an excitation maximum around 360 nm and an emission maximum at approximately 530 nm, the large separation between excitation and emission minimizes interference from cellular autofluorescence.[2][6]
-
Versatility: Applicable in various platforms including fluorescence microscopy, flow cytometry, and in situ hybridization.[3][7][8]
Applications in Cell Line Investigations
The this compound substrate is a versatile tool for a range of applications in cell culture-based research.
-
Detection of Endogenous Phosphatase Activity: Directly visualize and quantify the activity of native phosphatases within cells, which is crucial for studying cell differentiation, such as in osteoblasts, and disease states.[4][7]
-
Reporter Gene Assays: Alkaline phosphatase (AP), particularly Secreted Alkaline Phosphatase (SEAP), is a widely used reporter gene. This compound can be used to detect the activity of AP reporters, providing a sensitive measure of gene expression.
-
Immunohistochemistry and Immunofluorescence: When conjugated to secondary antibodies or streptavidin, alkaline phosphatase can be used to detect specific antigens. The subsequent application of this compound results in a bright, localized fluorescent signal, amplifying the detection of the target protein.[4]
-
Flow Cytometry: this compound is compatible with flow cytometry, allowing for the quantification of phosphatase activity in individual cells within a population. This is particularly useful for analyzing heterogeneous cell populations and for cell cycle analysis.[4][8]
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing this compound for phosphatase activity analysis in various cell lines.
| Cell Line | Assay Type | Condition | Fold Change in Fluorescence (vs. Control) | Reference |
| UMR-106 (Rat Osteosarcoma) | Flow Cytometry | Endogenous AP Detection | >95% AP-specific signal | [7] |
| Chick Chondrocytes | Flow Cytometry | Endogenous AP Detection | Detected low AP activity (undetectable by other methods) | [7] |
| MC3T3-E1 (Mouse Osteoblast) | Fluorescence Assay | Epinephrine Treatment | Significant Increase | |
| LacZ+ Mouse Fibroblasts | In Situ Hybridization | β-galactosidase mRNA detection | Strong, specific signal | [3] |
| MDCK (Canine Kidney) | In Situ Hybridization | Actin mRNA detection | Strong, specific signal | [3] |
Table 1: Representative quantitative analysis of this compound fluorescence in various cell lines.
| Parameter | This compound | Fast Red Violet LB (FRV) Assay |
| AP-Specific Signal | >95% | <70% |
| Sensitivity | High (detects very low AP activity) | Lower |
| Excitation/Emission (nm) | ~360 / ~530 | N/A (Colorimetric) |
| Signal Stability | Highly Photostable | Prone to diffusion |
Table 2: Comparison of this compound with a conventional colorimetric phosphatase substrate.[7]
Experimental Protocols
The following are detailed methodologies for key experiments using the this compound substrate.
Protocol for Detection of Endogenous Alkaline Phosphatase Activity in Adherent Cell Lines
-
Cell Culture: Grow adherent cells on glass coverslips or chamber slides to ~70-80% confluency.
-
Fixation: Gently wash cells with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Note: Avoid methanol-based fixatives as they can inactivate alkaline phosphatase activity.[9]
-
Washing: Wash the fixed cells three times with 1X PBS for 5 minutes each.
-
Permeabilization (Optional): For intracellular targets, permeabilize the cells with 0.1-0.2% Triton X-100 or Tween 20 in PBS for 10 minutes. Wash three times with 1X PBS.
-
Substrate Preparation: Prepare the this compound working solution by diluting the stock substrate in the provided detection buffer according to the manufacturer's instructions. It is recommended to filter the working solution through a 0.2 µm spin filter.[4]
-
Staining: Remove excess PBS from the cells and add the this compound working solution. Incubate for 5-15 minutes at room temperature, protected from light. Monitor signal development under a fluorescence microscope.
-
Washing: Wash the cells three times with the provided wash buffer or 1X PBS for 5 minutes each to remove excess substrate.
-
Mounting: Mount the coverslip onto a glass slide using the this compound mounting medium or another aqueous mounting medium.
-
Visualization: Visualize the fluorescent signal using a fluorescence microscope equipped with a DAPI/Hoechst filter set (Excitation: ~360 nm, Emission: >400 nm longpass). The this compound precipitate will appear as a bright yellow-green signal.[9]
Protocol for this compound-Based Immunohistochemistry
-
Cell Preparation and Fixation: Follow steps 1-3 from Protocol 5.1.
-
Blocking: Incubate the fixed cells in a blocking buffer (e.g., 1X PBS with 1% BSA and 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in 5.4.
-
Streptavidin-Alkaline Phosphatase Incubation: Incubate the cells with a streptavidin-alkaline phosphatase conjugate diluted in blocking buffer for 30-60 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS.
-
This compound Staining and Visualization: Follow steps 5.5 to 5.9 from Protocol 5.1.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways where phosphatases play a crucial role and can be investigated using this compound, as well as a general experimental workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Enzyme-Labeled Fluorescence (ELF): A Technical Guide to High-Sensitivity Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Enzyme-Labeled Fluorescence (ELF) technology represents a powerful signal amplification strategy for the sensitive detection of specific biomolecules in cells and tissues. This guide provides an in-depth overview of the core principles of ELF technology, its practical applications, and detailed experimental protocols to enable its successful implementation in research and drug development settings.
Core Principles of Enzyme-Labeled Fluorescence
Enzyme-Labeled Fluorescence (ELF) is a signal amplification technique that relies on an enzyme to convert a soluble, weakly fluorescent substrate into a highly fluorescent and photostable precipitate at the site of the target molecule.[1][2] The cornerstone of this technology is the ELF®-97 phosphatase substrate, chemically known as 2-(5'-chloro-2-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone.[3][4]
The process begins with the enzymatic cleavage of the phosphate group from the ELF-97 substrate by alkaline phosphatase (AP) or acid phosphatase.[1] This reaction transforms the water-soluble and weakly blue-fluorescent substrate into the ELF-97 alcohol, a water-insoluble molecule that forms a bright yellow-green fluorescent precipitate.[1][2] This precipitate is exceptionally well-localized to the site of enzymatic activity, providing high spatial resolution for imaging.[3][4]
A key advantage of the ELF-97 precipitate is its exceptionally large Stokes shift, with an excitation maximum around 360-365 nm and an emission maximum at approximately 530 nm.[1][3][4][5] This significant separation of over 180 nm between excitation and emission wavelengths allows the ELF-97 signal to be easily distinguished from endogenous cellular autofluorescence, which typically has a much smaller Stokes shift.[1] This property also makes ELF technology ideal for multicolor imaging applications.[1]
Furthermore, the crystalline nature of the ELF-97 alcohol precipitate imparts remarkable photostability, far exceeding that of conventional fluorophores like fluorescein.[1][3][4][5] This allows for prolonged exposure during microscopy and multiple image acquisitions without significant signal loss.[5] The signal generated by ELF technology is reported to be significantly brighter and more sensitive than traditional methods, enabling the detection of low-abundance targets.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative performance characteristics of the ELF-97 fluorophore compared to conventional fluorophores.
| Parameter | ELF-97 Precipitate | Fluorescein | Reference |
| Excitation Max. | ~360-365 nm | ~494 nm | [1][3][4][5] |
| Emission Max. | ~530 nm | ~518 nm | [1][3][4][5] |
| Stokes Shift | >180 nm | ~24 nm | [1] |
| Fluorescence | Bright Yellow-Green | Green | [1][3][4] |
| Photostability | Extremely High | Moderate to Low | [1][3][4][5] |
| Signal Intensity | High | Standard | [3][4][5] |
| Localization | Precise, fine precipitate | Can be diffuse | [2][3][4] |
| Background | Low, distinguishable from autofluorescence | Potential for higher background and autofluorescence interference | [1][3][4] |
Signaling Pathway and Experimental Workflow
ELF Signaling Pathway
The ELF signaling pathway is a direct, enzyme-driven process. An antibody or probe conjugated to alkaline phosphatase binds to the target molecule. The ELF-97 substrate is then added and is catalytically converted by the alkaline phosphatase into a fluorescent precipitate, thus revealing the location of the target.
Caption: The ELF signaling pathway illustrating target binding, enzymatic reaction, and signal detection.
General Experimental Workflow
The general workflow for utilizing ELF technology in applications like immunofluorescence or in situ hybridization involves sample preparation, blocking, antibody/probe incubations, the ELF reaction, and finally, imaging.
Caption: A generalized experimental workflow for Enzyme-Labeled Fluorescence applications.
Experimental Protocols
The following are detailed methodologies for immunofluorescence and in situ hybridization using ELF technology. These protocols are generalized and may require optimization for specific cell or tissue types.
ELF Immunofluorescence (IF) Protocol for Cultured Cells
This protocol details the detection of a specific antigen in adherent cultured cells using an indirect immunofluorescence approach.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the target antigen)
-
Alkaline Phosphatase (AP)-conjugated Secondary Antibody (or Biotinylated Secondary Antibody and Streptavidin-AP)
-
ELF-97 Phosphatase Substrate Kit (containing substrate, reaction buffer, and wash buffer)
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
ELF Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish until desired confluency.
-
Aspirate culture medium and wash cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
If the target antigen is intracellular, incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize nonspecific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the AP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
ELF-97 Signal Development:
-
Prepare the ELF-97 substrate solution according to the manufacturer's instructions.
-
Incubate the cells with the ELF-97 substrate solution for 2-15 minutes at room temperature, protected from light. Monitor signal development under a microscope.
-
Stop the reaction by washing with ELF Wash Buffer or PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using ELF Mounting Medium.
-
-
Imaging:
-
Visualize the yellow-green fluorescent precipitate using a fluorescence microscope equipped with a DAPI/Hoechst longpass filter set (UV excitation).
-
ELF In Situ Hybridization (ISH) Protocol for Tissue Sections
This protocol outlines the detection of specific mRNA sequences in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and Ethanol series (100%, 95%, 70%)
-
Proteinase K solution
-
Hybridization Buffer
-
Hapten-labeled (e.g., DIG or Biotin) nucleic acid probe
-
Stringency Wash Buffers (e.g., SSC buffers of varying concentrations)
-
Blocking Buffer
-
AP-conjugated Anti-Hapten Antibody (e.g., Anti-DIG-AP) or Streptavidin-AP
-
ELF-97 mRNA In Situ Hybridization Kit
-
Nuclear Counterstain
-
ELF Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Rehydrate the tissue sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (time must be optimized for the tissue type).
-
Wash with PBS.
-
-
Pre-hybridization:
-
Incubate the sections with Hybridization Buffer for 2-4 hours at the hybridization temperature (e.g., 50-65°C).
-
-
Hybridization:
-
Denature the labeled probe by heating at 65-70°C for 10 minutes, then place on ice.
-
Dilute the denatured probe in pre-warmed Hybridization Buffer.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight at the hybridization temperature in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound and nonspecifically bound probe.
-
-
Immunodetection:
-
Wash the slides in a suitable buffer (e.g., MABT).
-
Block the sections with Blocking Buffer for 1 hour at room temperature.
-
Incubate with AP-conjugated anti-hapten antibody (or Streptavidin-AP for biotinylated probes) diluted in blocking solution, typically overnight at 4°C.
-
Wash thoroughly with buffer (e.g., MABT) three times for 10 minutes each.
-
-
ELF-97 Signal Development:
-
Equilibrate the slides in the ELF Development Buffer.
-
Incubate with the prepared ELF-97 substrate solution at room temperature until the desired signal intensity is reached (can range from minutes to hours).
-
Stop the reaction by washing with ELF Wash Buffer.
-
-
Counterstaining, Mounting, and Imaging:
-
Counterstain the nuclei, wash, and mount the slides using ELF Mounting Medium.
-
Image using a fluorescence microscope with a UV filter set.
-
Applications in Drug Development
The high sensitivity and resolution of ELF technology make it a valuable tool in various stages of drug development:
-
Target Identification and Validation: ELF-ISH can be used to visualize the expression and localization of target mRNA within specific cell types in healthy and diseased tissues, helping to validate the relevance of a potential drug target.
-
Pharmacodynamic (PD) Biomarker Analysis: In preclinical and clinical studies, ELF-IF can be employed to detect changes in the expression or post-translational modification (e.g., phosphorylation) of a target protein in response to drug treatment, providing crucial information on the drug's mechanism of action and efficacy.
-
Toxicology and Safety Assessment: The technology can be used to assess off-target effects of a drug candidate by examining its impact on the expression of proteins in various tissues.
-
Companion Diagnostics Development: The robust and sensitive nature of ELF technology makes it suitable for the development of tissue-based companion diagnostic assays to identify patient populations most likely to respond to a targeted therapy.
References
- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Elf 97 Immunohistochemistry on Frozen Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the Enzyme-Labeled Fluorescence (ELF) 97 phosphatase substrate for immunohistochemical (IHC) staining of frozen tissue sections. This method offers a highly sensitive and photostable fluorescent signal, ideal for the detection of specific antigens.
The ELF 97 system is based on a unique substrate that, when acted upon by a phosphatase enzyme, is converted from a weakly blue-fluorescent soluble compound into a bright yellow-green fluorescent precipitate at the site of enzymatic activity.[1][2] This precipitate is exceptionally photostable, allowing for extended visualization and image capture without significant signal loss.[3][4] The large Stokes shift, with excitation around 365 nm and emission around 530 nm, allows for clear differentiation of the signal from tissue autofluorescence.[1][3]
This protocol is designed for indirect immunofluorescence, where a primary antibody targets the antigen of interest, and a secondary antibody conjugated to alkaline phosphatase is used for detection with the this compound substrate.
Quantitative Data Summary
For optimal results, it is crucial to empirically determine the ideal conditions for your specific antibody and tissue type. The following table provides a general guideline for reagent concentrations and incubation times.
| Parameter | Recommended Range/Value | Notes |
| Tissue Section Thickness | 5-20 µm | 7 µm is a common starting point.[5] |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | 4-24 hours immersion at room temperature or perfusion.[5] Acetone or ethanol are also suitable; avoid methanol.[2] |
| Cryoprotection | 30% Sucrose in PBS | Incubate until tissue sinks.[5] |
| Permeabilization | 0.2-0.5% Triton X-100 in PBS | 10 minutes at room temperature.[2] |
| Blocking Solution | 5% Normal Serum + 2% BSA in PBS with 0.3% Triton X-100 | 4 hours at room temperature.[6] The serum should be from the same species as the secondary antibody. |
| Primary Antibody Dilution | As per manufacturer's recommendation | Dilute in blocking buffer. |
| Primary Antibody Incubation | Overnight at 4°C | A humidified chamber is essential to prevent drying.[5] |
| Secondary Antibody Dilution | As per manufacturer's recommendation | Dilute in blocking buffer. |
| Secondary Antibody Incubation | 1-2 hours at room temperature | Protect from light if using a fluorophore-conjugated secondary.[6] |
| This compound Substrate Dilution | 1:20 dilution of substrate in detection buffer | As recommended by the manufacturer.[2] |
| Signal Development Time | 30-90 seconds | Monitor development under a microscope.[2] |
Experimental Workflow Diagram
Caption: Workflow for this compound Immunohistochemistry on Frozen Tissue.
Detailed Experimental Protocol
I. Tissue Preparation and Sectioning
-
Fixation: Perfuse the animal with freshly prepared 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Alternatively, immerse the dissected tissue in 4% PFA/PBS for 4-24 hours at room temperature.[5] The duration of fixation should be optimized based on tissue type and size.
-
Cryoprotection: Following fixation, transfer the tissue to a 30% sucrose solution in PBS. Allow the tissue to incubate until it has completely sunk to the bottom of the container.[5]
-
Embedding: Remove the tissue from the sucrose solution, gently blot to remove excess liquid, and embed in Optimal Cutting Temperature (O.C.T.) compound in a cryomold.[5]
-
Freezing: Freeze the embedded tissue block on dry ice or in isopentane cooled with liquid nitrogen.[5][7] Store the frozen blocks at -80°C until sectioning. Tissue blocks can be stored for 6-12 months.[5][7]
-
Sectioning: Using a cryostat, cut tissue sections at a thickness of 5-20 µm.[5] Mount the sections onto charged microscope slides (e.g., poly-L-lysine coated).
-
Drying and Storage: Air dry the slides for at least 30 minutes at room temperature to ensure tissue adherence.[8] Slides can be used immediately or stored at -80°C.
II. Immunohistochemical Staining
All incubation steps should be performed in a humidified chamber to prevent the tissue sections from drying out.[6]
-
Thawing and Rehydration: If using stored slides, allow them to thaw at room temperature for 15-20 minutes.[6][8] Rehydrate the sections by washing with PBS for 10-15 minutes with gentle agitation.[6]
-
Permeabilization: Permeabilize the tissue sections with 0.2% Tween® 20 or Triton X-100 in PBS for 10 minutes at room temperature.[2]
-
Washing: Rinse the slides in PBS for at least 10 minutes.[2]
-
Blocking: To minimize non-specific binding, incubate the sections in a blocking solution (e.g., 5% normal serum from the secondary antibody host species and 2% BSA in PBS with 0.3% Triton X-100) for 4 hours at room temperature.[6]
-
Primary Antibody Incubation: Drain the blocking solution from the slides (do not rinse) and apply the primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.[5]
-
Washing: Wash the slides three times with PBS, 5 minutes for each wash.[5]
-
Secondary Antibody Incubation: Apply the alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, to the sections. Incubate for 1-2 hours at room temperature, protected from light.[5][6]
-
Washing: Wash the slides three times with PBS, 5 minutes for each wash.[5]
III. Signal Detection and Visualization
-
Substrate Preparation: Prepare the this compound working solution by diluting the this compound phosphatase substrate 1:20 in the provided detection buffer.[2]
-
Signal Development: Apply the this compound working solution to the tissue sections. Immediately place the slide on a fluorescence microscope and monitor the development of the yellow-green fluorescent precipitate. The reaction is typically complete within 30-90 seconds.[2]
-
Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the slides with PBS.
-
Counterstaining (Optional): If desired, a nuclear counterstain such as DAPI can be applied after the this compound reaction is complete.[2] Apply DAPI (e.g., 1:100 in PBS) for 5 minutes at room temperature.[6]
-
Mounting: Coverslip the slides using the ELF mounting medium provided with the kit or another suitable aqueous mounting medium.
-
Imaging: Visualize the sections using a fluorescence microscope equipped with a filter set appropriate for detecting the this compound signal (Excitation: ~365 nm, Emission: ~530 nm) and the counterstain if used (e.g., DAPI filter set). The this compound precipitate is highly photostable, allowing for extended exposure times.[3]
Signaling Pathway Diagram
The following diagram illustrates the principle of signal amplification in the this compound IHC protocol.
Caption: Principle of this compound Signal Amplification.
References
- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genetex.com [genetex.com]
- 6. Immunohistochemistry (or IHC) Protocol for frozen sections [protocols.io]
- 7. Chromogenic Immunohistochemistry Staining of Frozen Tissue [novusbio.com]
- 8. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols for Elf 97 In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for performing in situ hybridization (ISH) using the Elf 97 (Enzyme-Labeled Fluorescence) phosphatase substrate. The protocol is designed for the sensitive detection of specific mRNA sequences within cultured cells and paraffin-embedded tissue sections.
Introduction
This compound is a fluorogenic substrate for alkaline phosphatase (AP) that offers a significant advantage in in situ hybridization applications. The substrate itself is weakly blue-fluorescent; however, upon enzymatic cleavage by AP, it transforms into a bright yellow-green fluorescent precipitate with a large Stokes shift.[1][2][3] This resulting precipitate is highly photostable, allowing for repeated exposures and detailed microscopic analysis without significant signal loss.[1][4] The distinct spectral properties of the this compound alcohol precipitate, with an excitation maximum around 360 nm and an emission maximum around 530 nm, allow for clear differentiation from sample autofluorescence.[1][4]
This method provides a sensitive and robust alternative to traditional radioactive and colorimetric detection methods, offering high-resolution localization of target mRNA.[1][5] The this compound signal develops rapidly, typically within minutes, and its bright fluorescence is easily distinguishable from tissue pigmentation.[1]
Principle of this compound Signal Generation
The this compound in situ hybridization technique relies on the enzymatic conversion of a soluble, weakly fluorescent substrate into a highly fluorescent, insoluble precipitate at the site of the target mRNA. This process provides significant signal amplification.
Caption: Enzymatic amplification of the this compound signal.
Experimental Protocols
This section details the step-by-step procedures for performing this compound in situ hybridization on both cultured cells and paraffin-embedded tissue sections. For optimal results, it is recommended to use an this compound mRNA In Situ Hybridization Kit, which provides pre-formulated buffers and reagents.[2][6]
I. Sample Preparation
A. Cultured Cells on Coverslips
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix for 30 minutes at room temperature in a solution of 4% formaldehyde and 5% acetic acid in 0.9% (w/v) NaCl.[6]
-
Dehydration and Storage: Wash the cells with PBS and either store them overnight in 70% ethanol at 4°C or dehydrate them through a graded ethanol series (70%, 90%, and 100% for 2 minutes each).[6]
-
Lipid Removal: To remove residual lipids, wash the cells with 100% xylene for 5-10 minutes.[6]
B. Paraffin-Embedded Tissue Sections
-
Sectioning: Cut 5-10 µm thick sections from the paraffin block using a microtome and mount them on positively charged slides.
-
Baking: To ensure adherence, bake the slides for at least one hour at 65°C.[6]
-
Deparaffinization: Immerse the slides in two changes of xylene for 5 minutes each.[6]
-
Rehydration: Rehydrate the tissue sections by sequential immersion in 100% ethanol (2 x 3 min), 95% ethanol (2 x 3 min), 80% ethanol (1 x 3 min), 70% ethanol (1 x 3 min), 60% ethanol (1 x 3 min), and finally in distilled water until transparent.[6]
II. Pre-hybridization and Hybridization
-
Permeabilization: This step is crucial for allowing the probe to access the target mRNA.
-
Protease Digestion: To further increase probe accessibility, treat the samples with Proteinase K (5-30 µg/mL in 0.1 M Tris-HCl, 50 mM EDTA, pH 8.0) for 30 minutes at 37°C. The optimal concentration and time should be empirically determined for each tissue type.[6]
-
Pre-hybridization: Incubate the samples in a pre-hybridization buffer for at least 2 hours at 37°C.[6]
-
Hybridization:
III. Post-Hybridization Washes and Signal Detection
-
Stringency Washes: To remove unbound and non-specifically bound probes, perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature).[7]
-
Blocking: Incubate the samples in a blocking solution for 30-60 minutes at room temperature to prevent non-specific binding of the detection reagents.[6]
-
Enzyme Conjugate Incubation: Apply the alkaline phosphatase-conjugated antibody (e.g., anti-digoxigenin-AP) or streptavidin-AP (for biotinylated probes) diluted in blocking solution and incubate for 30 minutes at room temperature.[6]
-
Washing: Wash the samples to remove the unbound enzyme conjugate.
-
Signal Development:
-
Prepare the this compound phosphatase substrate working solution by diluting the stock solution in the developing buffer.[6]
-
Apply the working solution to the sample and incubate in the dark.
-
Monitor signal development under a fluorescence microscope. The signal typically develops within 2 to 30 minutes.[1]
-
Once the desired signal intensity is reached, stop the reaction by washing with a wash buffer.[6]
-
-
Counterstaining and Mounting:
Experimental Workflow
Caption: Overview of the this compound in situ hybridization workflow.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Fixation | 4% Formaldehyde | 30 minutes for cultured cells.[6] |
| Protease Digestion | 5-30 µg/mL Proteinase K | 30 minutes at 37°C; optimize for tissue type.[6] |
| Hybridization Temperature | 37-65°C | Dependent on probe sequence and length.[6][7][9] |
| Probe Concentration | 50-100 ng/mL | Empirically determine for optimal signal-to-noise.[7] |
| Blocking Time | 30-60 minutes | At room temperature.[6] |
| Enzyme Conjugate Incubation | 30 minutes | At room temperature.[6] |
| Signal Development Time | 2-30 minutes | Monitor microscopically.[1] |
| This compound Excitation/Emission | ~360 nm / ~530 nm | Use a DAPI/Hoechst longpass filter set.[1][4][10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient permeabilization or protease digestion. | Optimize digestion time and concentration.[11] |
| Probe degradation. | Check probe integrity on a gel.[9] | |
| Inefficient hybridization. | Optimize hybridization temperature and time.[11] | |
| High Background | Non-specific probe binding. | Increase stringency of post-hybridization washes.[11] |
| Insufficient blocking. | Increase blocking time or use a different blocking reagent.[11] | |
| Endogenous phosphatase activity. | Perform appropriate controls; heat inactivation may be an option.[5] | |
| Poor Morphology | Over-digestion with protease. | Reduce protease concentration or incubation time.[11] |
| Harsh fixation. | Optimize fixation protocol.[11] |
For further troubleshooting, consult the detailed manuals provided with your specific this compound ISH kit.[12]
References
- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. Invitrogen™ ELF™ 97 Phosphatase Substrate (ELF™ 97 Phosphate), 0.2 μm Filtered | Fisher Scientific [fishersci.ca]
- 4. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mskcc.org [mskcc.org]
- 8. Stowers Institute | Home [labs.stowers.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Single-Cell Phosphatase Detection Using Elf 97
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-Labeled Fluorescence (ELF) 97 is a powerful tool for the detection of phosphatase activity at the single-cell level. This technology is predicated on the ELF 97 phosphate substrate, which, upon enzymatic cleavage by phosphatases, undergoes a transformation into the highly fluorescent and photostable this compound alcohol. This insoluble precipitate localizes to the site of enzymatic activity, enabling precise visualization and quantification of phosphatase-positive cells.
The unique spectral characteristics of the this compound alcohol, including a large Stokes shift with an excitation maximum at approximately 360 nm and a bright yellow-green emission maximum at around 530 nm, make it readily distinguishable from cellular autofluorescence.[1][2][3] This property, combined with its exceptional photostability, provides a significant advantage over traditional fluorescent probes like fluorescein.[2][3] These features make this compound an ideal reagent for a variety of applications, including flow cytometry, fluorescence microscopy, immunohistochemistry, and in situ hybridization.[4][5]
This document provides detailed protocols for the application of this compound in single-cell phosphatase detection using flow cytometry and fluorescence microscopy, along with an overview of a relevant signaling pathway where alkaline phosphatase activity is a key indicator.
Data Presentation
Table 1: Comparison of Phosphatase Detection Substrates
| Feature | This compound | Fast Red Violet LB (Azo Dye) | Fluorescein Conjugates |
| Signal Specificity | High (>95% of the signal is AP-specific)[4][6] | Lower (<70% of the signal is AP-specific) due to high intrinsic fluorescence of unreacted components[4][6] | Specificity is dependent on the antibody-conjugate |
| Sensitivity | High; able to detect very low AP activity[4][6] | Lower sensitivity[4][6] | Variable, can be lower than amplified methods |
| Photostability | Extremely photostable, allowing for multiple exposures and prolonged observation[2][3] | Prone to photobleaching | Prone to rapid photobleaching |
| Stokes Shift | Very large (approx. 170 nm)[7] | Not applicable (colorimetric) | Smaller, can have overlap with autofluorescence |
| Signal Localization | Precise; insoluble precipitate forms at the site of enzyme activity[1] | Can be diffuse | Dependent on target localization |
| Detection Method | Fluorescence (UV excitation) | Brightfield microscopy | Fluorescence (Visible light excitation) |
Signaling Pathway
Alkaline Phosphatase Regulation via the p38 MAPK Pathway
Alkaline phosphatase (ALP) activity is modulated by various signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a key regulator of cellular processes such as inflammation, apoptosis, and differentiation.[8] Environmental stresses and inflammatory cytokines can activate the p38 MAPK cascade. This activation involves a series of phosphorylation events, starting from a MAPKKK (e.g., MEKK, MLK) which phosphorylates and activates a MAPKK (MKK3/6). MKK3/6, in turn, phosphorylates and activates p38 MAPK.[9] Activated p38 MAPK can then influence the expression and activity of downstream targets, including transcription factors that regulate ALP gene expression, thereby controlling cellular differentiation and function.[10]
Caption: p38 MAPK signaling pathway leading to the regulation of Alkaline Phosphatase expression.
Experimental Workflows
Single-Cell Phosphatase Detection Workflow
The general workflow for single-cell phosphatase detection using this compound involves several key steps, from sample preparation to data acquisition and analysis. This process is applicable to both flow cytometry and fluorescence microscopy, with specific variations in the final detection and analysis stages.
Caption: General experimental workflow for single-cell phosphatase detection using this compound.
Experimental Protocols
Protocol 1: Single-Cell Phosphatase Detection by Flow Cytometry
This protocol is designed for the detection of endogenous alkaline phosphatase activity in a single-cell suspension using the this compound substrate.
Materials:
-
Cells in suspension
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 2-4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% ice-cold methanol or 0.1% Triton X-100 in PBS)
-
This compound Endogenous Phosphatase Detection Kit (e.g., from Thermo Fisher Scientific)
-
This compound Substrate (Component A)
-
Detection Buffer (Component B)
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer with UV laser excitation capabilities
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in PBS.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in PBS.
-
-
Fixation:
-
Resuspend cells in 2-4% formaldehyde in PBS.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
-
Permeabilization (for intracellular phosphatase detection):
-
Resuspend the cell pellet in ice-cold 90% methanol or 0.1% Triton X-100 in PBS.
-
Incubate for 10-30 minutes on ice or at room temperature, respectively.
-
Centrifuge and wash the cells twice with PBS.
-
-
Staining:
-
Prepare the this compound working solution by diluting the this compound substrate (Component A) 1:20 in the detection buffer (Component B). Prepare this solution fresh.
-
Resuspend the cell pellet in the this compound working solution.
-
Incubate for 15-30 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically for different cell types.
-
Stop the reaction by adding an excess of PBS.
-
-
Data Acquisition:
-
Centrifuge the cells and resuspend them in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer equipped with a UV laser for excitation (e.g., 355 nm) and a filter for green emission (e.g., 530/30 nm bandpass filter).
-
Collect data for a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the single-cell population using forward and side scatter plots.
-
Analyze the fluorescence intensity of the this compound signal in the appropriate channel to identify and quantify the phosphatase-positive cell population.
-
Protocol 2: Single-Cell Phosphatase Detection by Fluorescence Microscopy
This protocol outlines the procedure for visualizing endogenous alkaline phosphatase activity in adherent cells on coverslips.
Materials:
-
Adherent cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound Endogenous Phosphatase Detection Kit
-
This compound Substrate (Component A)
-
Detection Buffer (Component B)
-
-
Mounting medium (e.g., the one provided in the kit or another suitable mounting medium)
-
Microscope slides
-
Fluorescence microscope with a UV light source and appropriate filters
Procedure:
-
Cell Preparation:
-
Plate cells on sterile coverslips in a culture dish and culture under appropriate conditions until they reach the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular phosphatase detection):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the this compound working solution as described in the flow cytometry protocol.
-
Place the coverslips in a humidified chamber.
-
Apply enough this compound working solution to cover the cells on the coverslip.
-
Incubate for 5-15 minutes at room temperature, protected from light. Monitor the development of the fluorescent precipitate under the microscope.
-
Stop the reaction by washing the coverslips three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the samples using a fluorescence microscope equipped with a DAPI/Hoechst filter set (or another filter set appropriate for UV excitation and green emission).
-
Acquire images using a suitable camera and imaging software.
-
-
Image Analysis:
-
Analyze the captured images to assess the localization and intensity of the this compound fluorescent signal within single cells.
-
Quantify the fluorescence intensity per cell if required, using appropriate image analysis software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Alkaline Phosphatase in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Elf 97 Flow Cytometry Assay for Endogenous Alkaline Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Labeled Fluorescence (ELF) 97 assay is a highly sensitive method for the detection of endogenous alkaline phosphatase (AP) activity at the single-cell level using flow cytometry. This technique utilizes the ELF 97 phosphate substrate, which upon enzymatic cleavage by AP, forms a bright, photostable, yellow-green fluorescent precipitate at the site of enzyme activity.[1][2][3] This allows for the quantification of AP activity, a key biomarker in various biological processes, including stem cell differentiation, bone formation, and cancer progression.
The this compound assay offers significant advantages over older methods, such as those using azo dyes. It provides a superior signal-to-noise ratio, with over 95% of the fluorescent signal being AP-specific, as compared to less than 70% for some traditional assays.[4][5] This high specificity and sensitivity make the this compound assay an invaluable tool in diverse research and drug development applications.
Principle of the Assay
The this compound phosphate substrate is a water-soluble, weakly blue-fluorescent compound. In the presence of alkaline phosphatase, the phosphate group is hydrolyzed, yielding the water-insoluble this compound alcohol. This product precipitates at the location of AP activity, producing an intense and stable yellow-green fluorescence. The fluorescent precipitate has a large Stokes shift, with an excitation maximum at approximately 345-360 nm (UV) and an emission maximum at around 530 nm (green), which minimizes interference from cellular autofluorescence.[3][6]
Applications
The this compound flow cytometry assay for endogenous AP activity has a broad range of applications in life science research and drug development:
-
Stem Cell Biology: Monitoring the differentiation of pluripotent stem cells (PSCs) and mesenchymal stem cells (MSCs) towards osteogenic lineages, where AP is a key early marker.[5][7]
-
Osteobiology and Bone Research: Quantifying osteoblast activity and maturation. AP is a critical enzyme in bone mineralization.
-
Cancer Research: Investigating AP as a tumor marker in various cancers and for monitoring response to therapy.
-
Drug Discovery and Development: Screening for compounds that modulate AP activity or influence cellular differentiation pathways where AP is involved.
-
Toxicology: Assessing the effects of xenobiotics on cell types that express AP.
Data Presentation
Quantitative Analysis of Endogenous AP Activity
The following table presents representative data from a hypothetical experiment comparing endogenous AP activity in different cell lines using the this compound flow cytometry assay.
| Cell Line | Cell Type | Treatment | Mean Fluorescence Intensity (MFI) of AP-Positive Population | Percentage of AP-Positive Cells (%) |
| UMR-106 | Rat Osteosarcoma | Untreated | 8500 | 92% |
| Saos-2 | Human Osteosarcoma | Untreated | 7200 | 85% |
| hMSCs | Human Mesenchymal Stem Cells | Osteogenic Differentiation Medium (7 days) | 5500 | 65% |
| hMSCs | Human Mesenchymal Stem Cells | Undifferentiated Control | 800 | 5% |
| HeLa | Human Cervical Cancer | Untreated | 300 | <1% |
Note: The data above are for illustrative purposes only and will vary depending on the specific experimental conditions, cell lines, and instrument settings.
Experimental Protocols
Protocol 1: Detection of Endogenous AP Activity in Adherent Cells (e.g., Osteosarcoma cell lines, differentiating MSCs)
Materials:
-
This compound Endogenous Phosphatase Detection Kit (containing this compound phosphate substrate, detection buffer, and mounting medium)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
1% (w/v) Paraformaldehyde (PFA) in PBS
-
0.1% (v/v) Triton X-100 or Tween-20 in PBS (Permeabilization Buffer)
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Levamisole solution (optional, as an inhibitor for control)
-
Flow cytometry tubes
-
Flow cytometer with UV laser and appropriate filter sets
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels until they reach the desired confluency or experimental endpoint.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Transfer the cell suspension to a conical tube.
-
-
Cell Fixation:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1 ml of cold 1% PFA in PBS.
-
Incubate for 15-20 minutes at 4°C.
-
-
Cell Permeabilization (Optional, for intracellular AP):
-
Pellet the fixed cells by centrifugation.
-
Resuspend the cell pellet in 1 ml of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Add 2 ml of Staining Buffer and pellet the cells by centrifugation.
-
Repeat the wash step twice.
-
-
This compound Staining:
-
Prepare the this compound staining solution by diluting the this compound phosphate substrate 1:20 in the detection buffer provided in the kit.[6] Prepare this solution fresh.
-
Resuspend the cell pellet in 100 µl of the this compound staining solution.
-
Incubate for 15-30 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically for different cell types.
-
-
(Optional) Inhibition Control: For a negative control, pre-incubate a sample of cells with levamisole, an inhibitor of most AP isoenzymes, for 10-15 minutes before adding the this compound substrate.
-
Washing:
-
Add 2 ml of Staining Buffer and pellet the cells.
-
Repeat the wash step once.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Staining Buffer (e.g., 300-500 µl).
-
Analyze the samples on a flow cytometer equipped with a UV laser for excitation (e.g., 355 nm).
-
Detect the this compound fluorescence in the green channel (e.g., using a 530/30 nm bandpass filter).
-
Protocol 2: Multicolor Flow Cytometry with this compound Staining
The this compound assay can be combined with antibody-based staining for other cellular markers.
Additional Materials:
-
Fluorochrome-conjugated antibodies for surface or intracellular markers.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Surface Marker Staining (if applicable):
-
Resuspend the live cells in Staining Buffer containing the pre-titrated fluorescently labeled antibodies.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with Staining Buffer.
-
-
Proceed with Cell Fixation (Protocol 1, step 3).
-
Intracellular Marker Staining (if applicable):
-
After fixation, perform Cell Permeabilization (Protocol 1, step 4).
-
Resuspend the permeabilized cells in Permeabilization Buffer containing the pre-titrated fluorescently labeled antibodies for intracellular targets.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Proceed with This compound Staining and subsequent steps as described in Protocol 1 (steps 6-9).
Note on Fluorochrome Selection: The this compound alcohol precipitate has a broad emission spectrum. When combining with other fluorochromes, it is crucial to check for spectral overlap and perform appropriate compensation.[1][8]
Visualization of Pathways and Workflows
Signaling Pathway: Wnt/β-catenin and BMP Pathways in Osteoblast Differentiation
Alkaline phosphatase is a key downstream target of signaling pathways that regulate osteoblast differentiation, such as the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways.
Caption: Key signaling pathways regulating alkaline phosphatase expression during osteoblast differentiation.
Experimental Workflow: this compound Flow Cytometry Assay
The following diagram outlines the major steps in performing the this compound flow cytometry assay.
Caption: General experimental workflow for the this compound flow cytometry assay.
References
- 1. Detection of endogenous and antibody-conjugated alkaline phosphatase with ELF-97 phosphate in multicolor flow cytometry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase in stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Alkaline Phosphatase in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Resolution Cellular Localization of Phosphatase Activity with Elf 97
Introduction
The Enzyme-Labeled Fluorescence (ELF) 97 substrate provides a highly sensitive and photostable method for the detection of endogenous phosphatase activity within cellular compartments. ELF 97 phosphate is a soluble and weakly blue-fluorescent compound that, upon enzymatic cleavage by phosphatases (such as alkaline and acid phosphatases), is converted into the this compound alcohol.[1] This product forms a bright, yellow-green fluorescent precipitate at the site of enzymatic activity.[2][3] The resulting precipitate is exceptionally photostable and exhibits a large Stokes shift, making it easily distinguishable from cellular autofluorescence.[1][4]
This technology is not a direct stain for any specific organelle but rather a tool to visualize the location of active phosphatase enzymes. Consequently, it can be used to identify organelles or cellular regions rich in these enzymes, such as lysosomes and the Golgi apparatus.[5] Furthermore, it is widely employed in immunohistochemistry (IHC) and in situ hybridization (ISH) when paired with an alkaline phosphatase-conjugated secondary probe to label specific proteins, including those localizing to organelles like microtubules and nuclei.[6][7]
Data Presentation
The key characteristics of the this compound fluorescent precipitate are summarized below, highlighting its advantages for high-resolution imaging.
| Parameter | Value | Comparison/Notes |
| Excitation Maximum | ~345-360 nm (UV) | Enables visualization with standard DAPI/Hoechst filter sets.[3][7] |
| Emission Maximum | ~530 nm (Yellow-Green) | Large Stokes shift (>180 nm) minimizes autofluorescence interference.[1][4] |
| Signal | Fine, insoluble precipitate | Provides excellent spatial resolution, remaining localized to the site of enzymatic activity.[3][7] |
| Photostability | Extremely high | Significantly more photostable than conventional fluorophores like fluorescein, allowing for extended imaging sessions and archiving.[4][7] |
| Reaction Time | Rapid (seconds to minutes) | Signal development is typically complete within 30-90 seconds.[3] |
Mechanism of Action
The this compound substrate is enzymatically converted into a fluorescent precipitate. This diagram illustrates the fundamental principle of detection.
Caption: Enzymatic conversion of this compound phosphate to a fluorescent precipitate.
Experimental Protocols
Protocol 1: Detection of Endogenous Phosphatase Activity
This protocol is designed for the direct detection of native phosphatase activity in cultured cells.
Materials:
-
This compound Endogenous Phosphatase Detection Kit (e.g., from Thermo Fisher Scientific)
-
This compound Phosphatase Substrate (Component A)
-
Detection Buffer (Component B)
-
Mounting Medium (Component C)
-
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 3.7-4% formaldehyde in PBS
-
Permeabilization Buffer (optional): 0.2% Tween® 20 in PBS
-
Glass slides and coverslips
Procedure:
-
Cell Preparation:
-
Culture cells on coverslips to the desired confluency.
-
Wash cells gently with PBS.
-
Fix the cells with 3.7-4% formaldehyde in PBS for 15-20 minutes at room temperature. The optimal fixation time should be determined empirically.[3]
-
Wash the fixed cells three times with PBS.
-
-
Permeabilization (Optional):
-
Staining Reaction:
-
Prepare the this compound Substrate Working Solution by diluting Component A 1:20 in Component B.[3] Prepare this solution fresh just before use. It is recommended to test a dilution series (e.g., 1:20, 1:30, 1:40) to find the optimal concentration for your sample.[3]
-
Remove excess PBS from the coverslip and apply 20–50 µL of the Substrate Working Solution, ensuring the cells are completely covered.[3]
-
Immediately place the sample on a fluorescence microscope to monitor signal development.[3]
-
-
Signal Development and Stopping Reaction:
-
The yellow-green fluorescent precipitate will appear at the sites of phosphatase activity. The reaction is typically complete within 30–90 seconds but may take up to 5 minutes.[3]
-
Careful monitoring is crucial; allowing the reaction to proceed for too long can result in the formation of large, undesirable crystals.[3]
-
Once the desired signal intensity is reached, stop the reaction by washing the coverslip thoroughly with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a glass slide using the provided mounting medium or an aqueous mounting medium.
-
Visualize the sample using a fluorescence microscope equipped with a standard DAPI/Hoechst longpass filter set (UV excitation, ~360 nm).[3][4] The this compound signal will appear bright yellow-green. Note: A standard fluorescein filter set will not work.[3]
-
Protocol 2: Indirect Labeling of a Specific Organelle (Example: Golgi Apparatus)
This protocol uses an antibody against a Golgi-specific protein and a secondary antibody conjugated to alkaline phosphatase (AP) to direct the this compound precipitation to the Golgi.
Materials:
-
Primary antibody against a Golgi marker (e.g., anti-GM130)
-
Biotinylated secondary antibody (e.g., biotinylated anti-mouse IgG)
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
This compound Substrate and Buffers (as in Protocol 1)
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS with 0.1% Tween® 20
Procedure:
-
Cell Preparation and Permeabilization:
-
Fix and permeabilize cells on coverslips as described in Protocol 1, steps 1 and 2.
-
-
Immunolabeling:
-
Incubate coverslips in Blocking Buffer for 30 minutes at room temperature to reduce nonspecific binding.
-
Incubate with the primary antibody (e.g., anti-GM130) diluted in Blocking Buffer for 1 hour at room temperature. The optimal antibody concentration must be determined empirically.
-
Wash the coverslips three times with Wash Buffer for 5 minutes each.
-
Incubate with the biotinylated secondary antibody, diluted 1:50 (or as recommended by the manufacturer) in Blocking Buffer, for 30 minutes at room temperature.[6]
-
Wash three times with Wash Buffer for 5 minutes each.[6]
-
Incubate with the Streptavidin-AP conjugate for 15 minutes at room temperature.[6]
-
Wash three times with Wash Buffer for 5 minutes each.[6]
-
-
This compound Staining and Imaging:
-
Apply the this compound Substrate Working Solution to the coverslips and incubate for 5 minutes at room temperature.[6]
-
Stop the reaction by washing with PBS.
-
Mount and image the sample as described in Protocol 1, step 5.
-
Experimental Workflow Visualization
The following diagram outlines the key steps for indirect organelle labeling using the this compound system.
Caption: Workflow for indirect immunofluorescent labeling with this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Inactive Enzyme: Fixation protocol may have destroyed enzyme activity. - Low Target Expression: The target protein or endogenous enzyme level is too low.[8] - Incorrect Filter Set: Using a standard fluorescein filter instead of a DAPI/Hoechst filter.[3] - Substrate Degraded: Substrate solution was not prepared fresh or was stored improperly. | - Reduce fixation time or test alternative fixatives. - Use a positive control sample known to have high phosphatase activity.[9] - Ensure the microscope is equipped with a filter for UV excitation (~360 nm) and long-pass emission (>400 nm).[3] - Always prepare the this compound working solution immediately before use. |
| High Background | - Reaction Time Too Long: Excessive incubation leads to non-specific precipitation and large crystals.[3] - Substrate Concentration Too High: Leads to spontaneous precipitation.[3] - Insufficient Washing: Residual unbound antibodies or streptavidin-AP conjugate.[10] - Inadequate Blocking: Non-specific antibody binding.[11] | - Monitor the reaction closely under the microscope and stop it as soon as the specific signal is clear. - Perform a titration to determine the optimal substrate dilution.[3] - Increase the number and duration of wash steps after antibody incubations.[10] - Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[11] |
| Precipitate Appears as Large, Diffuse Crystals | - Slow Reaction Rate: Can lead to larger, less-defined crystals. - Reaction Time Too Long: Over-development of the signal.[3] - Incorrect Buffer pH: Buffers with a pH above 8.0 can cause the precipitate to dissolve.[3] | - Optimize substrate concentration; sometimes a slightly higher concentration can speed up the reaction and yield a finer precipitate. - Stop the reaction earlier. Timed trials are the best way to optimize this.[3] - Ensure all buffers are at the recommended pH. |
References
- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. biotium.com [biotium.com]
- 10. ibidi.com [ibidi.com]
- 11. stjohnslabs.com [stjohnslabs.com]
Application of ELF 97 for Sensitive Visualization in Whole-Mount Zebrafish Embryo Staining
For Researchers, Scientists, and Drug Development Professionals
Application Note
The Enzyme-Labeled Fluorescence (ELF®) 97 phosphate substrate is a powerful tool for achieving high-sensitivity detection of alkaline phosphatase (AP) activity in whole-mount zebrafish embryos. This system offers a significant advantage over traditional colorimetric methods by producing a bright, photostable fluorescent precipitate at the site of enzymatic activity, enabling high-resolution imaging and quantitative analysis.
Upon enzymatic cleavage by AP, the ELF 97 substrate is converted into a highly fluorescent yellow-green precipitate. This precipitate is exceptionally photostable, allowing for extended imaging sessions and repeated exposures without significant signal loss. Its large Stokes shift, with an excitation maximum around 360 nm and an emission maximum around 530 nm, minimizes interference from autofluorescence, a common challenge in zebrafish embryos, particularly in the yolk and pigmented areas.[1]
This technology is versatile and can be applied to both in situ hybridization (ISH) for localizing specific mRNA transcripts and immunofluorescence (IF) for detecting protein expression. In ISH, probes labeled with haptens like digoxigenin (DIG) or biotin are detected by an anti-hapten antibody conjugated to alkaline phosphatase. Similarly, in IF, primary antibodies are detected by a secondary antibody-AP conjugate. The subsequent reaction with the this compound substrate reveals the precise location of the target molecule with a bright fluorescent signal. The this compound staining protocol can also be effectively combined with other fluorescent dyes and markers for multi-target analysis.
The high signal-to-noise ratio and excellent spatial resolution of this compound make it an ideal choice for studying gene and protein expression patterns during zebrafish development, for phenotypic analysis in drug screening assays, and for detailed anatomical studies.
Key Properties of this compound Fluorescent Precipitate
| Property | Description | Reference |
| Excitation Maximum | ~360 nm | [1] |
| Emission Maximum | ~530 nm | [1] |
| Appearance | Bright yellow-green fluorescent precipitate | [1] |
| Photostability | Extremely high compared to conventional fluorophores like fluorescein | [1] |
| Signal Amplification | Enzymatic turnover provides significant signal amplification | [1] |
| Compatibility | Compatible with multiplexing with other fluorophores due to a large Stokes shift | [1] |
Experimental Protocols
I. Whole-Mount In Situ Hybridization (WISH) with this compound Detection
This protocol describes the localization of a specific mRNA in whole-mount zebrafish embryos using a DIG-labeled RNA probe and detection with an anti-DIG antibody conjugated to alkaline phosphatase, followed by the this compound reaction.
Materials:
-
Zebrafish embryos
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol (MeOH) series (25%, 50%, 75% in PBST)
-
PBST (PBS with 0.1% Tween-20)
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled RNA probe
-
Anti-DIG-AP antibody
-
Blocking solution (e.g., 2% Blocking Reagent in MABT)
-
Maleic acid buffer with Tween-20 (MABT)
-
This compound Phosphatase Substrate Kit
-
Mounting medium
Procedure:
-
Fixation and Dehydration:
-
Fix embryos in 4% PFA/PBS overnight at 4°C.
-
Wash embryos in PBST.
-
Dehydrate through a methanol series and store at -20°C.
-
-
Rehydration and Permeabilization:
-
Rehydrate embryos through a reverse methanol series.
-
Wash in PBST.
-
Permeabilize with Proteinase K (concentration and time are stage-dependent).
-
Post-fix with 4% PFA/PBS.
-
-
Hybridization:
-
Pre-hybridize embryos in hybridization buffer at 65-70°C.
-
Hybridize overnight at 65-70°C with the DIG-labeled probe.
-
-
Washing and Blocking:
-
Perform stringent washes to remove unbound probe.
-
Wash in MABT.
-
Block for several hours at room temperature in blocking solution.
-
-
Antibody Incubation:
-
Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.
-
Wash extensively with MABT.
-
-
This compound Detection:
-
Prepare the this compound working solution according to the manufacturer's instructions.
-
Wash embryos in detection buffer.
-
Incubate embryos in the this compound working solution in the dark. Monitor signal development under a fluorescence microscope.
-
Stop the reaction by washing with PBST.
-
-
Imaging:
-
Mount embryos in an appropriate mounting medium.
-
Image using a fluorescence microscope with a filter set suitable for DAPI or UV excitation.
-
II. Whole-Mount Immunofluorescence (IF) with this compound Detection
This protocol outlines the detection of a specific protein in whole-mount zebrafish embryos using a primary antibody and an alkaline phosphatase-conjugated secondary antibody, followed by this compound detection.
Materials:
-
Zebrafish embryos
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
PBST (PBS with 0.1% Tween-20)
-
Permeabilization solution (e.g., PBST with increased Triton X-100)
-
Primary antibody
-
Alkaline phosphatase-conjugated secondary antibody
-
Blocking solution (e.g., 10% Normal Goat Serum in PBST)
-
This compound Phosphatase Substrate Kit
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Fix embryos in 4% PFA/PBS for 4 hours at room temperature or overnight at 4°C.
-
Wash embryos extensively with PBST.
-
Permeabilize embryos as required for the specific antibody.
-
-
Blocking:
-
Block non-specific binding sites by incubating embryos in blocking solution for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate embryos in the primary antibody (diluted in blocking solution) overnight at 4°C with gentle rocking.
-
-
Washing:
-
Wash embryos multiple times with PBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate embryos in the alkaline phosphatase-conjugated secondary antibody (diluted in blocking solution) for 2-4 hours at room temperature or overnight at 4°C.
-
-
This compound Detection:
-
Prepare the this compound working solution as per the manufacturer's protocol.
-
Wash embryos in detection buffer.
-
Incubate embryos in the this compound working solution in a dark environment, monitoring signal development.
-
Stop the reaction by washing with PBST.
-
-
Imaging:
-
Mount the stained embryos.
-
Visualize the fluorescent signal using a fluorescence microscope equipped with a UV filter set.
-
Data Presentation
Quantitative Analysis of this compound Fluorescence
While comprehensive quantitative data for this compound in whole-mount zebrafish embryos is application-specific, the following table summarizes potential quantitative applications and expected outcomes.
| Application | Analyte | Method of Quantification | Expected Outcome |
| Gene Expression Analysis | mRNA (e.g., developmental genes) | Fluorescence intensity measurement in specific anatomical regions | Correlation of fluorescence intensity with gene expression levels. |
| Drug Efficacy Screening | Protein (e.g., drug target) | Change in fluorescence signal upon drug treatment | Quantification of target engagement or downstream effects of a compound. |
| Toxicity Assessment | Endogenous AP activity | Alterations in the pattern or intensity of endogenous AP staining | Identification of tissue-specific toxicity or developmental defects. |
Visualizations
Experimental Workflow for WISH with this compound Detection
Caption: Workflow for Whole-Mount In Situ Hybridization with this compound.
Bone Morphogenetic Protein (BMP) Signaling Pathway in Zebrafish Development
Caption: Simplified BMP signaling pathway in zebrafish.
Wnt/β-catenin Signaling Pathway in Zebrafish Development
Caption: Canonical Wnt/β-catenin signaling pathway.
References
Revealing Cellular Messages: Detecting mRNA in Cultured Cells with the ELF 97 Substrate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize messenger RNA (mRNA) within the cellular environment is crucial for understanding gene expression patterns, cellular function, and the mechanisms of disease. The Enzyme-Labeled Fluorescence (ELF®) 97 substrate provides a highly sensitive and photostable method for the in situ detection of mRNA in cultured cells. This technology is based on the enzymatic conversion of the ELF 97 phosphate substrate into a bright, yellow-green fluorescent precipitate at the site of alkaline phosphatase activity. This document provides detailed application notes and a comprehensive protocol for the use of the this compound substrate in detecting specific mRNA transcripts in cultured cell preparations.
Principle of the Method
The this compound mRNA in situ hybridization technique is a powerful method that combines the specificity of nucleic acid hybridization with the signal amplification of an enzymatic reaction. The core of this method lies in the properties of the this compound substrate. Initially, the this compound phosphate is a water-soluble and weakly blue-fluorescent compound. In the presence of alkaline phosphatase (AP), the phosphate group is cleaved, yielding the this compound alcohol. This product is insoluble and precipitates at the site of the enzymatic activity, forming a crystalline structure that is intensely fluorescent with a bright yellow-green emission.[1]
The workflow involves hybridizing a biotin- or hapten-labeled nucleic acid probe to the target mRNA within the cell. Subsequently, an alkaline phosphatase conjugate, such as streptavidin-AP, is introduced to bind to the labeled probe. Finally, the this compound substrate is added, and the alkaline phosphatase catalyzes its conversion, leading to the localized deposition of the highly fluorescent precipitate. This enzymatic amplification results in a signal that is significantly brighter and more photostable than conventional fluorophore-labeled probes.[2][3]
Advantages of the this compound Substrate
-
High Sensitivity and Signal Amplification: The enzymatic turnover of the this compound substrate results in a substantial amplification of the signal, allowing for the detection of low-abundance mRNA transcripts. The signal can be up to 40 times brighter than that achieved with directly fluorophore-labeled probes.[3]
-
Exceptional Photostability: The crystalline nature of the this compound alcohol precipitate renders it extremely resistant to photobleaching compared to conventional fluorophores like fluorescein.[1][2] This allows for prolonged exposure during microscopy and repeated imaging without significant loss of signal intensity.[2]
-
Large Stokes Shift: The this compound alcohol precipitate has a large separation between its excitation and emission maxima, which minimizes autofluorescence and allows for clear distinction from other fluorescent labels in multicolor experiments.[1][2]
-
Rapid Signal Development: The fluorescent signal develops within seconds to minutes, a significant improvement over the lengthy exposure times required for radioactive methods.[2]
-
High Resolution: The fine precipitate of the this compound alcohol provides excellent spatial localization of the target mRNA within the cell.[4]
Quantitative Data and Performance Characteristics
The following tables summarize the key quantitative and comparative data for the this compound substrate.
Table 1: Spectral Properties of this compound Alcohol Precipitate
| Property | Wavelength (nm) | Reference(s) |
| Optimal Excitation | ~360 | [2][4] |
| Maximum Excitation | 345 | [3][5] |
| Emission Center | ~530 | [2] |
| Maximum Emission | 530 | [3][5] |
Table 2: Performance Comparison: this compound vs. Fluorescein
| Feature | This compound Substrate | Fluorescein-Labeled Probes | Reference(s) |
| Signal Brightness | Many-fold to 40x brighter | Standard | [2][3] |
| Photostability | Extremely photostable | Prone to photobleaching | [1][2] |
| Required Exposure Time | ~1 second | ≥ 45 seconds for similar brightness | [3] |
| Background Fluorescence | Negligible with short exposures | Can be unacceptably high with long exposures | [3] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the this compound detection mechanism and the overall experimental workflow for mRNA detection in cultured cells.
Caption: Mechanism of this compound-based mRNA detection.
Caption: Experimental workflow for mRNA detection using this compound.
Detailed Experimental Protocols
This protocol is a general guideline for detecting mRNA in adherent cultured cells using a biotinylated probe and the this compound substrate. Optimization of fixation, permeabilization, and hybridization conditions may be necessary for different cell types and target mRNAs.
Materials and Reagents:
-
Cultured cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% formaldehyde in PBS
-
Permeabilization Solution: 0.1% (w/v) pepsin in 0.1 M HCl or Proteinase K solution (5-30 µg/mL in 0.1 M Tris-HCl, 50 mM EDTA, pH 8.0)
-
Prehybridization and Hybridization Buffers (must be optimized for each probe/target pair)
-
Biotinylated nucleic acid probe specific to the target mRNA
-
Post-Hybridization Wash Buffers (e.g., SSC buffers of varying concentrations)
-
Blocking Reagent (e.g., 1% BSA in PBS)
-
Streptavidin-Alkaline Phosphatase (AP) Conjugate
-
This compound mRNA In Situ Hybridization Kit (e.g., from Thermo Fisher Scientific)
-
This compound Phosphatase Substrate
-
ELF Developing Buffer
-
-
Nuclease-free water
-
Humidified chamber
-
Fluorescence microscope with a DAPI/Hoechst longpass filter set
Protocol:
1. Cell Preparation and Fixation a. Culture cells to the desired confluency on sterile glass coverslips in a petri dish. b. Aspirate the culture medium and wash the cells gently with PBS. c. Fix the cells by incubating with 4% formaldehyde in PBS for 30 minutes at room temperature.[2] d. Wash the cells twice with PBS for 5 minutes each.
2. Permeabilization a. To allow the probe to access the target mRNA, permeabilize the cells. For oligonucleotide probes, this step may be unnecessary.[2] b. For larger probes, treat the cells with 0.1% (w/v) pepsin in 0.1 M HCl at 37°C or with Proteinase K. The optimal time and concentration must be determined empirically.[2] c. Wash the cells with PBS for 5 minutes at room temperature.[2] d. Optional: Post-fix the cells with 1% formaldehyde for 10 minutes and wash again with PBS.[2]
3. Hybridization a. Pre-hybridize the sample by incubating with prehybridization buffer for 1 hour at 37°C in a humidified chamber.[2] b. Dilute the biotinylated probe in hybridization buffer. c. Denature the probe by heating according to the probe manufacturer's instructions. d. Aspirate the prehybridization buffer and add the probe-containing hybridization buffer to the coverslips. e. Incubate for 3 to 16 hours at 37°C in a humidified chamber. The optimal hybridization time depends on the probe type and concentration.[2]
4. Post-Hybridization Washes a. Carefully remove the hybridization solution. b. Perform a series of stringent washes to remove unbound and non-specifically bound probes. The exact conditions (temperature, salt concentration, and duration) must be optimized for each probe/target pair.
5. This compound Signal Detection a. Transfer the coverslip to a dish containing a wash buffer. b. Place the coverslip in a humidified chamber and apply 100 µL of a blocking reagent for 30-60 minutes at room temperature.[2] c. Dilute the streptavidin-AP conjugate in the blocking solution. d. Remove the blocking solution and apply 100 µL of the diluted streptavidin-AP conjugate to the coverslip. Incubate for 30 minutes at room temperature.[2] e. Wash the coverslip three times with a wash buffer for 5 minutes each. f. Prepare the this compound phosphatase substrate working solution according to the kit manufacturer's instructions. This typically involves diluting the substrate in the developing buffer. g. Apply the this compound substrate working solution to the coverslip. h. Monitor the development of the fluorescent signal under a microscope. The signal usually appears within seconds to a few minutes.[2] i. Stop the reaction by washing the coverslip with a wash buffer once the desired signal intensity is reached.
6. Mounting and Imaging a. Mount the coverslip onto a glass slide using an appropriate mounting medium. b. Visualize the bright yellow-green fluorescent signal using a fluorescence microscope equipped with a standard DAPI/Hoechst longpass filter set.[5]
The this compound substrate offers a robust and highly sensitive method for the detection of mRNA in cultured cells. Its superior photostability, bright signal, and rapid development time make it an excellent choice for researchers in various fields, including cell biology, neuroscience, and drug discovery. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this powerful technology to gain deeper insights into gene expression at the single-cell level.
References
- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. feilab.uchicago.edu [feilab.uchicago.edu]
- 5. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Revealing Cellular Activity: Application Notes for the Elf® 97 Endogenous Phosphatase Detection Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Elf® 97 Endogenous Phosphatase Detection Kit offers a powerful and sensitive method for the detection of endogenous phosphatase activity in cells and tissues.[1][2] This system is predicated on a unique fluorogenic substrate that provides significant advantages over traditional colorimetric assays, including enhanced resolution, high photostability, and a large Stokes shift that minimizes interference from autofluorescence.[3][4][5] These application notes provide detailed protocols and data to effectively utilize this kit for various research applications, including fluorescence microscopy and flow cytometry.
At the core of this technology is the Elf® 97 phosphate substrate, a soluble and weakly blue-fluorescent compound.[6] In the presence of phosphatases, the substrate is enzymatically cleaved, yielding the Elf® 97 alcohol.[4] This product is a bright, yellow-green fluorescent precipitate that is insoluble and remains localized at the site of enzymatic activity.[3][7] This precise deposition allows for high-resolution imaging of phosphatase activity within cellular compartments and tissues.[3]
Principle of Detection
The detection mechanism involves a single enzymatic step. The non-fluorescent substrate is converted into a highly fluorescent and stable precipitate, enabling robust detection and visualization.
Caption: Biochemical conversion of Elf® 97 substrate by phosphatase.
Key Features and Advantages
-
High Sensitivity: Capable of detecting low levels of alkaline phosphatase activity that may be missed by conventional azo dye methods.[8]
-
Superior Resolution: The fluorescent precipitate remains tightly localized to the site of enzymatic activity, preventing the diffusion often seen with colorimetric substrates like BCIP/NBT.[3][6]
-
Excellent Photostability: The Elf® 97 alcohol precipitate is significantly more resistant to photobleaching than standard fluorophores like fluorescein, allowing for extended imaging sessions and repeated exposures.[4][5][9]
-
Large Stokes Shift: With an excitation maximum around 345-360 nm and an emission maximum at approximately 530 nm, the large separation between excitation and emission wavelengths makes the signal easily distinguishable from tissue autofluorescence.[4][5][10]
-
Speed: The enzymatic reaction is rapid, with signals developing within seconds to minutes.[6][10]
-
Compatibility: The protocol is compatible with various sample types, including cultured cells, cryosections, and paraffin-embedded tissues.[2][11] It can also be combined with other fluorescent labels, such as nuclear counterstains (DAPI, Hoechst) and antibody-based probes, for multicolor analysis.[10][12]
Spectral Properties
The unique spectral characteristics of the Elf® 97 alcohol precipitate are crucial for designing imaging experiments. The large Stokes shift allows for clear separation of the signal from other fluorophores and background noise.
| Parameter | Wavelength/Filter Set |
| Excitation Maximum | ~345 nm[10] |
| Emission Maximum | ~530 nm[10] |
| Recommended Filter Set | DAPI/Hoechst Longpass Filter[6][10] |
| Note: | Standard fluorescein filters are not suitable for visualizing the Elf® 97 signal.[10] |
Quantitative Data Summary
The Elf® 97 assay demonstrates superior specificity and sensitivity compared to older methods. In studies using UMR-106 rat osteosarcoma cells, which have high endogenous alkaline phosphatase (AP) activity, the signal from the Elf® 97 assay was highly specific.
| Assay Method | AP-Specific Signal (%) | Notes |
| Elf® 97 Phosphatase Assay | >95% | Determined by levamisole inhibition of AP activity.[8] |
| Fast Red Violet LB (FRV) Azo Dye Assay | <70% | High intrinsic fluorescence of unreacted components contributes to lower specificity.[8] |
Experimental Protocols
Application 1: Fluorescence Microscopy of Cultured Cells or Tissue Sections
This protocol outlines the steps for detecting endogenous phosphatase activity in fixed samples.
Caption: Workflow for fluorescence microscopy using the Elf® 97 Kit.
Materials Required:
-
Elf® 97 Endogenous Phosphatase Detection Kit (Component A: Substrate, Component B: Detection Buffer, Mounting Medium)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% formaldehyde in PBS). Note: Avoid methanol-based fixatives as they can inactivate alkaline phosphatase.[10]
-
Permeabilization Buffer (e.g., 0.2% Tween® 20 in PBS)[10]
-
0.2 µm syringe filter
Procedure:
-
Sample Preparation and Fixation:
-
For cultured cells on coverslips, wash briefly with PBS and fix with 4% formaldehyde for 15-30 minutes at room temperature.
-
For cryosections, fix the tissue appropriately before sectioning and mounting on slides.[10]
-
-
Rinsing: Wash the fixed samples 2-3 times with PBS to remove the fixative.
-
Permeabilization (Optional for intracellular targets):
-
Substrate Preparation (Prepare immediately before use):
-
Dilute the Elf® 97 phosphatase substrate (Component A) 1:20 in the detection buffer (Component B).[10] The optimal dilution may need to be determined empirically.
-
Crucially, filter the diluted substrate solution through a 0.2 µm pore-size filter. This removes any aggregates that could cause background artifacts.[10]
-
-
Staining Reaction:
-
Remove excess buffer from the sample.
-
Apply enough of the filtered substrate solution to cover the sample (e.g., 50-200 µL).
-
Immediately place the sample on the fluorescence microscope stage and monitor the development of the yellow-green fluorescent signal.
-
-
Monitoring and Stopping the Reaction:
-
The reaction is typically complete within 30-90 seconds but may take up to 5 minutes.[6][10]
-
Careful monitoring is essential to achieve the best signal-to-noise ratio. Over-incubation can lead to the formation of large, undesirable crystals.[10]
-
Once the desired signal intensity is reached, stop the reaction by washing the sample thoroughly with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslip or tissue section using the provided mounting medium.
-
Visualize using a fluorescence microscope equipped with a DAPI/Hoechst longpass filter set. The signal will appear as a bright yellow-green precipitate against a dark background.
-
Application 2: Flow Cytometry Analysis
This protocol is adapted for detecting endogenous phosphatase activity in cell suspensions.
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Fix cells using an appropriate method (e.g., formaldehyde-based). Ethanol fixation has also been shown to be effective for flow cytometry applications.[13]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the freshly prepared and filtered Elf® 97 substrate solution.
-
Incubate for a predetermined optimal time at room temperature, protected from light.
-
-
Analysis:
Troubleshooting and Best Practices
-
High Background: This can be caused by substrate aggregates. Always filter the working solution immediately before use.[10] Also, ensure that the reaction is not allowed to proceed for too long.[10]
-
No/Weak Signal: Confirm that the endogenous phosphatase has not been inactivated. Avoid methanol-based fixatives and ensure the buffer pH remains below 8.0, as the precipitate may dissolve at higher pH levels.[10] For first-time users, running a parallel control with a conventional method like BCIP/NBT can confirm enzyme activity.[10]
-
Multicolor Staining: If combining with other fluorescent labels, such as antibody conjugates, perform the antibody labeling steps before the Elf® 97 reaction.[10] Nuclear counterstains like DAPI or Hoechst can be applied after the Elf® 97 reaction is complete.[10][14]
-
Storage: Store all kit components at 4°C, protected from light. When stored correctly, the reagents are stable for at least six months.[10]
References
- 1. ELF™ 97 Endogenous Phosphatase Detection Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
- 2. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A high-resolution, fluorescence-based method for localization of endogenous alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Endogenous alkaline phosphatase activity of osteosarcoma cells. ELF® 97 Endogenous Phosphatase Detection Kit and Hoechst 33342. | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Detection of endogenous alkaline phosphatase activity in intact cells by flow cytometry using the fluorogenic ELF-97 phosphatase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. Detection of endogenous and antibody-conjugated alkaline phosphatase with ELF-97 phosphate in multicolor flow cytometry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Multiparametric Flow Cytometry Analysis Using Elf 97: Application Notes and Protocols for Researchers and Drug Development Professionals
Application Note
Leveraging the Power of Elf 97 for Sensitive Multiparametric Flow Cytometry
In the landscape of cellular analysis, multiparametric flow cytometry stands out as a powerful technique for the simultaneous measurement of multiple characteristics of individual cells. The choice of fluorochromes is critical to the success of these complex analyses, demanding bright, photostable signals with minimal spectral overlap. This compound (Enzyme-Labeled Fluorescence 97) emerges as a superior tool in this context, offering a unique signal amplification system that enables the sensitive detection of both endogenous enzyme activity and specific cellular targets in a multiparametric setting.
This compound is a phosphatase substrate that, upon enzymatic cleavage by alkaline phosphatase (AP), transforms into a highly fluorescent and exceptionally photostable crystalline precipitate. This reaction provides a robust and localized signal, making it ideal for flow cytometric applications. The resulting this compound alcohol precipitate has a large Stokes shift, with an excitation maximum in the ultraviolet range (~360 nm) and an emission maximum in the green range (~530 nm). This spectral characteristic allows for its easy integration into multicolor panels with minimal spectral overlap with commonly used fluorochromes, thereby simplifying panel design and compensation.[1][2]
The primary applications of this compound in multiparametric flow cytometry include:
-
Detection of Endogenous Alkaline Phosphatase Activity: Alkaline phosphatase is a key enzyme involved in various physiological and pathological processes, including bone formation, stem cell differentiation, and cancer progression.[3] this compound allows for the highly sensitive detection of endogenous AP activity in cells, providing insights into their functional state.[4][5]
-
Immunophenotyping with AP-Conjugated Antibodies: By using antibodies conjugated to alkaline phosphatase, this compound can be used as a signal amplification system for the detection of both cell surface and intracellular antigens.[1] This method offers a significant increase in signal intensity compared to conventional fluorochrome-conjugated antibodies, enabling the detection of low-abundance targets.
-
Drug Discovery and Development: The sensitivity and robustness of the this compound system make it a valuable tool in drug discovery. It can be employed in high-throughput screening assays to identify compounds that modulate alkaline phosphatase activity or to detect changes in target expression in response to drug treatment.[6][7][8]
The exceptional brightness and photostability of the this compound precipitate ensure reliable and reproducible data, which is crucial for both basic research and the rigorous demands of drug development pipelines.
Data Presentation
The following tables summarize quantitative data from a study on acute myeloid leukemia (AML), demonstrating the utility of this compound in identifying and quantifying cell populations with prognostic significance.[3][5][9]
Table 1: Patient Characteristics and Outcomes Based on Alkaline Phosphatase (ALP) Activity in Leukemic Blasts
| Characteristic | ALPhigh (≥10% ALP+ cells) | ALPlow (<10% ALP+ cells) | p-value |
| Number of Patients | 15 | 10 | |
| Complete Response | 9 (60%) | 9 (90%) | <0.05 |
| Relapse | 6 (40%) | 1 (10%) | <0.05 |
| Exitus | 7 (47%) | 2 (20%) | <0.05 |
Table 2: Survival Analysis Based on Alkaline Phosphatase (ALP) Activity
| Survival Metric | ALPhigh (≥10% ALP+ cells) | ALPlow (<10% ALP+ cells) | p-value |
| Overall Survival (months, median) | 12 | Not Reached | <0.05 |
| Event-Free Survival (months, median) | 8 | Not Reached | <0.05 |
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound in multiparametric flow cytometry.
Protocol 1: Detection of Endogenous Alkaline Phosphatase Activity
This protocol is designed for the detection of endogenous alkaline phosphatase activity in a cell suspension.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., PBS with 0.1% Saponin and 1% BSA)
-
This compound Endogenous Phosphatase Detection Kit (containing this compound substrate and detection buffer)
-
Flow cytometer with UV laser excitation capabilities
Procedure:
-
Cell Preparation: Harvest cells and wash twice with cold PBS. Resuspend the cell pellet to a concentration of 1 x 10^6 cells/mL in PBS.
-
Fixation: Add an equal volume of Fixation Buffer to the cell suspension. Incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with Permeabilization/Wash Buffer.
-
Staining: Prepare the this compound staining solution according to the manufacturer's instructions (typically a 1:20 dilution of the substrate in the detection buffer). Resuspend the cell pellet in the this compound staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Permeabilization/Wash Buffer.
-
Acquisition: Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA) and acquire data on a flow cytometer using UV excitation and green emission detection.
Protocol 2: Intracellular Antigen Staining using AP-conjugated Antibodies and this compound
This protocol describes the detection of an intracellular target using an alkaline phosphatase-conjugated primary antibody followed by this compound amplification.
Materials:
-
Cells of interest
-
PBS
-
Fixation Buffer
-
Permeabilization/Wash Buffer
-
Alkaline Phosphatase-conjugated primary antibody
-
This compound Endogenous Phosphatase Detection Kit
-
Other fluorochrome-conjugated antibodies for multiparametric analysis
-
Flow cytometer with appropriate laser lines
Procedure:
-
Cell Preparation and Surface Staining: Harvest and wash cells as described in Protocol 1. If performing simultaneous surface staining, incubate the cells with fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice. Wash twice with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 1.
-
Intracellular Staining: Resuspend the permeabilized cells in Permeabilization/Wash Buffer containing the AP-conjugated primary antibody at the predetermined optimal concentration. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the cells twice with Permeabilization/Wash Buffer.
-
This compound Amplification: Resuspend the cell pellet in the prepared this compound staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Permeabilization/Wash Buffer.
-
Acquisition: Resuspend the cells in an appropriate buffer and acquire data on a flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the principle of this compound-based detection and a general workflow for its application in multiparametric flow cytometry.
Caption: Mechanism of this compound signal generation and detection.
Caption: General workflow for multiparametric flow cytometry using this compound.
Caption: Alkaline phosphatase signaling leading to changes in gene expression.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Is alkaline phosphatase the smoking gun for highly refractory primitive leukemic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric significance of cellular alkaline phosphatase activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry-based Drug Screening System for the Identification of Small Molecules That Promote Cellular Differentiation of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening - KCAS Bio [kcasbio.com]
- 9. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Elf 97 Background Fluorescence Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using the Elf 97 phosphatase substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (Enzyme-Labeled Fluorescence) is a phosphatase substrate that, when acted upon by alkaline phosphatase, produces a bright yellow-green fluorescent precipitate at the site of enzymatic activity.[1] Its key advantages include high fluorescence intensity, exceptional photostability, and a large Stokes shift (excitation ~360 nm, emission ~530 nm), which helps to distinguish its signal from tissue autofluorescence.[1][2][3]
Q2: What are the common causes of high background fluorescence in immunofluorescence?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from the tissue or cells themselves, often from molecules like collagen, elastin, and lipofuscin.[4][5] Aldehyde-based fixatives like formalin can also induce autofluorescence.[4]
-
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the sample.[6][7][8]
-
Excess antibody concentration: Using too high a concentration of primary or secondary antibodies can lead to increased non-specific binding.[6][8][9]
-
Insufficient washing: Inadequate washing steps can leave unbound antibodies in the sample.[6][7]
-
Endogenous enzyme activity: If not properly blocked, endogenous phosphatases in the tissue can react with the this compound substrate, leading to non-specific signal.
Q3: How does the large Stokes shift of this compound help in reducing apparent background?
The Stokes shift is the difference between the maximum excitation and maximum emission wavelengths of a fluorophore. This compound has a large Stokes shift, with its excitation maximum in the ultraviolet range (~360 nm) and its emission maximum in the green range (~530 nm).[1][2][3] This large separation makes it easier to distinguish the specific this compound signal from endogenous autofluorescence, which often has a smaller Stokes shift and can be excited by and emit in a broader range of wavelengths.[3]
Troubleshooting Guides
Problem 1: High Autofluorescence Obscuring the this compound Signal
Cause: Tissues rich in collagen, elastin, or lipofuscin, or samples fixed with aldehyde-based fixatives, can exhibit high levels of autofluorescence.[4][5]
Solution: Due to the exceptional photostability of the this compound precipitate, you can perform a pre-bleaching step on the entire sample with ultraviolet (UV) light to reduce autofluorescence before imaging.[2]
Experimental Protocol: UV Pre-bleaching for Autofluorescence Reduction
-
Complete this compound Staining: Follow your standard immunofluorescence protocol, including the final incubation with the this compound substrate and subsequent washing steps.
-
Mounting: Mount the coverslip onto the microscope slide using an appropriate mounting medium.
-
Photobleaching:
-
Place the slide on the microscope stage.
-
Expose the entire sample to broad-spectrum UV light. This can often be achieved using the UV light source of the fluorescence microscope.
-
The duration of exposure will need to be optimized for your specific tissue type and microscope setup but can range from a few minutes to over an hour. Monitor the reduction in background fluorescence periodically.
-
-
Imaging: After photobleaching, proceed to image the specific yellow-green fluorescence of the this compound precipitate using a filter set appropriate for its excitation and emission spectra (e.g., a DAPI/Hoechst longpass filter).[10]
Problem 2: Non-specific Staining Throughout the Tissue
Cause: This can be due to non-specific binding of the primary or secondary antibodies, or endogenous phosphatase activity.[6][7]
Solution: Optimize your blocking, antibody concentrations, and washing steps. Additionally, inhibit endogenous alkaline phosphatase activity.
Experimental Protocol: Optimizing Staining to Reduce Non-specific Binding
-
Endogenous Enzyme Quenching:
-
After rehydration, incubate the tissue sections in a levamisole-containing buffer or other alkaline phosphatase inhibitor according to the manufacturer's instructions.
-
-
Blocking:
-
Incubate the sample in a blocking solution for at least 1 hour at room temperature. Common blocking agents include normal serum from the same species as the secondary antibody or bovine serum albumin (BSA).[7]
-
-
Antibody Dilution:
-
Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series.
-
-
Washing:
Problem 3: Persistent Granular Background Fluorescence (Lipofuscin)
Cause: Lipofuscin is an age-related pigment that accumulates in lysosomes and is highly autofluorescent across a wide range of wavelengths.[4]
Solution: Treat the tissue sections with Sudan Black B (SBB) to quench lipofuscin autofluorescence. SBB is a lipophilic dye that can mask the fluorescence from lipofuscin granules.
Experimental Protocol: Sudan Black B Treatment for Lipofuscin Quenching
-
Perform Immunofluorescence Staining: Complete your standard immunofluorescence protocol up to the final wash step before mounting.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubation:
-
Incubate the slides in the SBB solution for 10-20 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the slides extensively with PBS or PBS-T to remove excess SBB. Multiple washes may be necessary to reduce any non-specific background introduced by the SBB itself.
-
-
Mounting and Imaging: Mount the coverslip and proceed with imaging.
Quantitative Data Summary
| Background Reduction Technique | Target of Reduction | Typical Reduction in Background | Notes |
| UV Photobleaching | General Autofluorescence | Significant reduction, can be up to 80% or more depending on tissue and exposure time.[11] | Highly effective for this compound due to the photostability of the precipitate.[2] |
| Sudan Black B Treatment | Lipofuscin Autofluorescence | Effectively masks granular autofluorescence from lipofuscin.[3] | May introduce a low level of diffuse background in some channels. |
| Optimized Blocking/Washing | Non-specific Antibody Binding | Varies, but crucial for a good signal-to-noise ratio. | A fundamental step in all immunofluorescence protocols. |
Visualized Workflows
Caption: General experimental workflow for immunofluorescence using this compound with optional background reduction steps.
Caption: Troubleshooting logic for diagnosing and addressing high background fluorescence with this compound.
References
- 1. microscopyu.com [microscopyu.com]
- 2. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. biotium.com [biotium.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A Practical Approach to Quantitative Processing and Analysis of Small Biological Structures by Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]
- 10. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 11. scispace.com [scispace.com]
Optimizing ELF® 97 Incubation Time for Immunohistochemistry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the ELF® 97 (Enzyme-Labeled Fluorescence) phosphatase substrate in immunohistochemistry (IHC) applications. Accurate incubation timing is critical for achieving high-quality, reproducible results with strong signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is ELF® 97 and how does it work in IHC?
A1: ELF® 97 is a phosphatase substrate that, when acted upon by alkaline phosphatase (AP), produces a bright, yellow-green fluorescent precipitate at the site of the enzyme.[1][2][3] This precipitate is exceptionally photostable, allowing for extended visualization and image capture without significant signal loss.[1][2][4] In IHC, an AP-conjugated antibody binds to the target antigen, and the subsequent addition of the ELF® 97 substrate leads to the localized fluorescent signal.
Q2: How long should I incubate my slides with the ELF® 97 substrate?
A2: The enzymatic reaction with ELF® 97 is very rapid. Typically, a sufficient signal develops within 30 to 90 seconds.[5] It is rarely necessary to incubate for longer than 5 minutes.[5] The optimal incubation time should be determined empirically for each experiment.
Q3: Is it necessary to monitor the signal development in real-time?
A3: Yes, it is highly recommended to monitor the development of the fluorescent signal under a microscope.[5] This allows you to stop the reaction when the desired signal intensity is reached, preventing over-incubation that can lead to high background and non-specific precipitate formation.[5]
Q4: Can I perform multiplexing with ELF® 97 staining?
A4: Yes, ELF® 97 staining can be combined with other fluorophores for multi-target analysis.[6][7][8] Its large Stokes shift, with excitation in the UV range (around 360 nm) and emission in the green spectrum (around 530 nm), helps to distinguish its signal from other common fluorophores and sample autofluorescence.[2][4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Incubation time is too short. | Increase the incubation time in increments of 30 seconds, monitoring the signal development under a microscope. |
| Sub-optimal primary or secondary antibody concentration. | Titrate the primary and secondary antibodies to their optimal concentrations. | |
| Inactive enzyme. | Ensure the alkaline phosphatase-conjugated antibody is stored correctly and has not expired. Use a positive control to verify enzyme activity. | |
| High Background Staining | Incubation time is too long. | Reduce the incubation time. Monitor the reaction closely and stop it as soon as the specific signal is satisfactory. Over-incubation can cause the formation of spurious crystals.[5] |
| Substrate solution was not filtered. | Always filter the ELF® 97 substrate solution immediately before use to remove any aggregates that may have formed during storage. | |
| Endogenous phosphatase activity. | If not targeting endogenous AP, use a levamisole solution to inhibit endogenous alkaline phosphatase activity. | |
| Non-Specific Staining (Granular Appearance) | Over-incubation. | A prolonged reaction can lead to the formation of large, undesirable granular precipitates.[5] Shorten the incubation time. |
| High substrate concentration. | Dilute the ELF® 97 substrate according to the manufacturer's protocol. Using too high a concentration can lead to a granular appearance. | |
| Drying of the tissue section. | Ensure the tissue section remains hydrated throughout the staining procedure. |
Quantitative Data Summary
The following table provides a general guideline for ELF® 97 incubation times and the expected outcomes. It is crucial to note that these are starting points, and optimal times will vary depending on the tissue type, antigen abundance, and antibody concentrations used.
| Incubation Time | Expected Staining Outcome | Visual Characteristics |
| < 30 seconds | Weak/Insufficient Signal | Faint, barely detectable fluorescence. |
| 30 - 90 seconds | Optimal Signal | Bright, crisp, and well-localized yellow-green fluorescence with low background.[5] |
| 2 - 5 minutes | Potentially Optimal to Strong Signal | Intense fluorescence. Monitor closely for any increase in background. |
| > 5 minutes | Over-incubation/High Background | Very intense signal that may appear diffuse. Potential for high background and the formation of non-specific granular precipitates.[5] |
Experimental Protocols
Protocol for Optimizing ELF® 97 Incubation Time
This protocol assumes that the preceding IHC steps (deparaffinization, rehydration, antigen retrieval, and antibody incubations) have been optimized.
-
Prepare the ELF® 97 Substrate Solution: Following the manufacturer's instructions, prepare the ELF® 97 substrate solution. It is critical to filter the solution through a 0.2 µm syringe filter immediately before application to the slides.
-
Initial Incubation Time Trial: For the initial experiment, prepare three slides of your positive control tissue.
-
Slide 1: Incubate for 30 seconds.
-
Slide 2: Incubate for 60 seconds.
-
Slide 3: Incubate for 90 seconds.
-
-
Application of Substrate and Monitoring:
-
Place the first slide on the microscope stage.
-
Apply a sufficient amount of the filtered ELF® 97 substrate solution to cover the tissue section.
-
Immediately start a timer and begin observing the signal development through the eyepieces using a DAPI/Hoechst longpass filter set.
-
-
Stopping the Reaction: Once the designated incubation time is reached, immediately and gently rinse the slide with a wash buffer (e.g., PBS) to stop the enzymatic reaction.
-
Repeat for Other Time Points: Repeat steps 3 and 4 for the remaining slides with their respective incubation times.
-
Evaluation: After all slides are washed, coverslip them with an appropriate mounting medium. Evaluate the staining quality of each slide to determine the optimal incubation time that provides a strong, specific signal with minimal background.
-
Refinement (if necessary): If the optimal time appears to be between the tested intervals, you can perform a second round of optimization with more granular time points (e.g., 45, 60, and 75 seconds). If the signal is still weak at 90 seconds, you can extend the incubation time up to 5 minutes, monitoring continuously.
Visualizations
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing ELF® 97 incubation time.
Alkaline Phosphatase Signaling Pathway
ELF® 97 is a reporter for alkaline phosphatase (AP) activity. AP is involved in various signaling pathways, often by dephosphorylating key signaling molecules. Below is a generalized representation of AP's role in signal transduction.
Caption: Role of Alkaline Phosphatase in signaling and its detection by ELF® 97.
References
- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of endogenous and antibody-conjugated alkaline phosphatase with ELF-97 phosphate in multicolor flow cytometry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting weak signal in Elf 97 staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Elf 97 (Enzyme-Labeled Fluorescence) staining.
Troubleshooting Guide: Weak or No Signal
A weak or absent fluorescent signal is a common issue in this compound staining. The following guide details potential causes and their corresponding solutions to help you optimize your results.
| Potential Cause | Recommended Solution |
| Sub-optimal Substrate Concentration | The concentration of the this compound phosphatase substrate is critical. A dilution series (e.g., 20-fold, 30-fold, 40-fold) should be tested to find the optimal concentration for your specific sample. Using a concentration that is too low will result in a slow reaction and the potential for background crystal formation.[1] |
| Substrate Aggregation | The this compound developing solution should be filtered through a 0.2 µm pore-size filter immediately before use to remove any aggregates that may have formed during storage.[1] |
| Inadequate Fixation | The quality of the this compound signal is dependent on the fixation protocol. While 3.7–4% formaldehyde is generally a suitable fixative, the ideal conditions must be determined empirically for each sample type.[1] |
| Incorrect Reaction Time | The enzymatic reaction is typically complete within 30–90 seconds and should rarely exceed 5 minutes.[1] It is crucial to monitor the reaction progress to prevent both weak signals and the formation of large, undesirable grains from an overly long reaction.[1] |
| Low Target Protein Expression | If the target protein has low expression levels, consider methods for signal amplification or pairing with a brighter fluorophore.[2][3] |
| Improper Sample Permeabilization | For intracellular targets, ensure that the permeabilization step is adequate. A common method is to use 0.2% Tween® 20 in PBS for 10 minutes at room temperature.[1] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is compatible with the host species of the primary antibody and is used at the recommended concentration.[2][4][5] |
| Photobleaching | Although the this compound precipitate is highly photostable, it is still good practice to protect samples from excessive light exposure during storage and imaging.[6][7][8][9] |
| Incorrect Filter Set | Use a standard Hoechst/DAPI longpass filter set for visualization. A standard fluorescein filter will not work for the this compound precipitate.[1] |
| pH of Buffers | Do not use buffers with a pH above 8.0, as this may dissolve the this compound alcohol precipitate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound staining and how does it work?
A1: this compound (Enzyme-Labeled Fluorescence) is a signal amplification technique based on the this compound phosphate substrate.[8] An enzyme, typically alkaline phosphatase, cleaves the phosphate group from the weakly blue-fluorescent substrate.[8] This enzymatic reaction produces the this compound alcohol, which forms an intensely fluorescent yellow-green precipitate at the site of enzyme activity.[1][10] This precipitate is highly photostable and has a large Stokes shift, which allows for clear distinction from background autofluorescence.[8][11][12]
Q2: Can I use this compound staining on live cells?
A2: The this compound substrate is cell impermeant and therefore cannot be used to detect intracellular phosphatase activity in live cells.[13][14] However, it can be used to detect phosphatase activity on the surface of live cells.[13][14]
Q3: How can I reduce background staining?
A3: To reduce background, ensure the developing solution is filtered before use.[1] Additionally, thorough washing after the reaction is important to remove any excess this compound substrate, which can form background crystals over time.[1] Pre-bleaching the sample with ultraviolet light can also help reduce autofluorescence before imaging the specific this compound signal.[6]
Q4: Can this compound staining be combined with other fluorescent labels?
A4: Yes, this compound staining can be combined with other fluorophores for multiplex analysis.[6] If you are performing antibody labeling, it is recommended to complete the antibody staining first, followed by the this compound reaction.[1] The this compound signal can be visualized simultaneously with blue-fluorescent probes like DAPI or Hoechst nuclear counterstains using a DAPI/Hoechst longpass filter set.[8]
Q5: How stable is the this compound signal?
A5: The this compound alcohol precipitate is extremely photostable, significantly more so than fluorescein-labeled reagents.[6][7][9][10] Stained and fixed samples can often be stored for months to years with minimal signal loss.[6]
Experimental Protocols
General this compound Staining Protocol
This protocol provides a general workflow for this compound staining. Optimization of specific steps, such as fixation and substrate dilution, is recommended for each experimental setup.
-
Sample Preparation: Prepare fixed cells or tissue using standard techniques. A common fixative is 3.7-4% formaldehyde.[1]
-
Permeabilization (for intracellular targets): If necessary, permeabilize samples, for example, with 0.2% Tween® 20 in PBS for 10 minutes at room temperature.[1]
-
Washing: Rinse the sample in PBS for at least 10 minutes.[1]
-
Substrate Preparation: Dilute the this compound phosphatase substrate (e.g., 20-fold) in the provided detection buffer. Prepare this solution fresh for each experiment.[1]
-
Substrate Filtration: Filter the diluted substrate solution through a 0.2 µm pore-size filter immediately before application to the sample.[1]
-
Staining Reaction: Apply the filtered substrate solution to the sample and monitor the development of the fluorescent precipitate. The reaction is typically complete within 30-90 seconds.[1]
-
Washing: Wash the sample with three changes of wash buffer over 10-15 minutes with gentle agitation to remove excess substrate.[1]
-
Mounting: Mount the sample using the provided Elf mounting medium.
-
Visualization: Visualize the yellow-green fluorescent signal using a fluorescence microscope equipped with a Hoechst/DAPI longpass filter set.[1]
Visualizations
Caption: A generalized workflow for the this compound staining protocol.
Caption: A troubleshooting flowchart for addressing weak signals in this compound staining.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELF™ 97 Endogenous Phosphatase Detection Kit - FAQs [thermofisher.com]
- 14. ELF™ 97 Phosphatase Substrate (ELF™ 97 Phosphate) - Contains 2 mM Azide - FAQs [thermofisher.com]
Technical Support Center: Elf 97 Phosphatase Substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crystal formation during experiments with the Elf 97 phosphatase substrate.
Troubleshooting Guide: Preventing Crystal Formation
Unwanted crystal formation can interfere with the accurate detection and localization of phosphatase activity. This guide provides a systematic approach to identify and resolve common causes of this compound crystal formation.
Diagram: Troubleshooting Workflow for this compound Crystal Formation
Technical Support Center: Improving Elf 97 Signal Localization
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the localization of the Elf 97 signal to target sites in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using the this compound phosphatase substrate.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Inactive alkaline phosphatase enzyme. | Ensure proper storage and handling of the enzyme conjugate. Avoid repeated freeze-thaw cycles. Use a positive control to verify enzyme activity. |
| Suboptimal substrate concentration. | Titrate the this compound phosphatase substrate to determine the optimal concentration for your specific application. A dilution series (e.g., 20-, 30-, 40-fold) is recommended.[1] | |
| Incorrect filter set on the microscope. | Use a standard Hoechst/DAPI longpass filter set for visualizing the yellow-green this compound signal. Standard fluorescein filters are not suitable.[1] | |
| Methanol-based fixation. | Avoid using methanol as a fixative, as it can inactivate alkaline phosphatase. 3.7-4% formaldehyde is a suitable alternative.[1] | |
| Insufficient deproteinization in in situ hybridization. | Optimize deproteinization steps (e.g., proteinase K treatment) to ensure the probe can access the target nucleic acid.[2] | |
| High Background or Non-Specific Staining | High autofluorescence of the tissue or cells. | Pre-bleach the sample with ultraviolet light before measuring the specific fluorescence of the this compound precipitate.[3][4] The large Stokes shift of this compound also helps distinguish its signal from autofluorescence.[3][4][5] |
| Substrate precipitation in solution. | Filter the diluted substrate solution through a 0.2 µm pore-size filter immediately before applying it to the sample to remove any aggregates.[1] | |
| Excess unbound dye. | Increase the number and duration of washing steps after the labeling reaction to thoroughly remove any unbound this compound substrate. | |
| Hydrophobic interactions of the dye. | Use a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding sites. | |
| Poor Signal Localization (Diffuse Signal) | Diffusion of the this compound precipitate. | Ensure the pH of the buffer is not above 8.0, as the this compound alcohol precipitate may dissolve.[1] |
| Reaction time is too long. | Monitor the signal development under the microscope and stop the reaction once a clear signal is observed. The reaction is typically complete within 30-90 seconds.[1][6] | |
| Large crystal formation. | The addition of 1–5 µM of the this compound alcohol cleavage product to the enzyme detection medium can help reduce the crystal size of the precipitate.[3][7] | |
| Signal Fading or Instability | Use of organic solvents for dehydration or mounting. | Do not dehydrate samples with organic solvents like ethanol after this compound labeling. Use the mounting medium provided with the kit or an aqueous mounting medium.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound signal generation?
A: The Enzyme-Labeled Fluorescence (ELF) 97 signal amplification is based on the this compound phosphate substrate.[3][4] This substrate is soluble and weakly blue-fluorescent.[6] When an alkaline phosphatase enzyme cleaves the phosphate group, it converts the substrate into the insoluble this compound alcohol.[3][4] This product is a bright yellow-green fluorescent precipitate that localizes to the site of enzyme activity.[8][9]
Q2: What are the excitation and emission wavelengths for the this compound signal?
A: The this compound alcohol precipitate has a maximal excitation at approximately 360 nm and a maximal emission at around 530 nm.[5][8][9] This large Stokes shift of over 180 nm helps to distinguish the signal from background autofluorescence.[3]
Q3: How photostable is the this compound signal?
A: The this compound precipitate is exceptionally photostable, significantly more so than fluorescein.[3][5] This allows for multiple photographic exposures without a significant loss of signal intensity.[5]
Q4: Can this compound be used for live-cell imaging?
A: The this compound substrate is cell-impermeant and therefore cannot be used to detect intracellular phosphatase activity in live cells.[10] It can, however, be used to detect phosphatase activity on the surface of live cells.[10]
Q5: Can the this compound staining be combined with other fluorescent stains?
A: Yes, this compound staining can be combined with other fluorophores for multi-target analysis.[3][4] It is recommended to perform the labeling with other fluorescent dyes, such as antibody conjugates, before the this compound reaction.[1] Nuclear counterstains like DAPI or Hoechst can be used after the this compound reaction.[1]
Experimental Protocols
General Protocol for this compound Staining
This protocol provides a general guideline. Optimization for specific applications is recommended.
-
Sample Preparation and Fixation:
-
Permeabilization (if required for intracellular targets):
-
Blocking (to reduce non-specific binding):
-
Incubate the sample in a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100) for at least 30 minutes.
-
-
Primary and Secondary Antibody Incubation (for Immunohistochemistry):
-
Incubate with the primary antibody at the optimal dilution.
-
Wash to remove unbound primary antibody.
-
Incubate with an alkaline phosphatase-conjugated secondary antibody.
-
Wash to remove unbound secondary antibody.
-
-
This compound Substrate Incubation:
-
Prepare the this compound phosphatase substrate working solution by diluting the stock solution in the detection buffer (e.g., a 20-fold dilution).[1]
-
Filter the working solution through a 0.2 µm filter immediately before use.[1]
-
Apply the substrate solution to the sample.
-
Monitor signal development under a fluorescence microscope. The reaction is typically complete in 30-90 seconds.[1][6]
-
-
Stopping the Reaction and Mounting:
-
Stop the reaction by washing with PBS.
-
If desired, apply a nuclear counterstain like DAPI.
-
Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media.[2]
-
-
Visualization:
-
Visualize the sample using a fluorescence microscope equipped with a DAPI/Hoechst filter set.[1]
-
Visualizations
This compound Signal Generation Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ELF™ 97 Phosphatase Substrate (ELF™ 97 Phosphate) - Contains 2 mM Azide - FAQs [thermofisher.com]
Elf 97 Protocol for Paraffin-Embedded Sections: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Elf 97 (Enzyme-Labeled Fluorescence) protocol on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high background fluorescence across my tissue section?
High background can obscure your specific signal. Here are several potential causes and solutions:
-
Incomplete Paraffin Removal: Residual paraffin can trap non-specific reagents.
-
Solution: Ensure complete deparaffinization by using fresh xylene and extending the incubation times.[1]
-
-
Endogenous Enzyme Activity: Tissues can contain endogenous alkaline phosphatase, leading to substrate conversion independent of the target.
-
Solution: Incorporate an endogenous enzyme blocking step, such as levamisole solution, in your protocol.
-
-
Endogenous Biotin: If using a biotin-based amplification system, endogenous biotin in tissues like the kidney or liver can cause significant background.[2]
-
Solution: Pre-treat sections with an avidin/biotin blocking kit to saturate endogenous biotin.[2]
-
-
Substrate Aggregates: The this compound substrate can form aggregates that settle on the tissue, appearing as bright fluorescent crystals.[3]
-
Solution: Always filter the this compound substrate working solution through a 0.2 µm filter immediately before use to remove any precipitates.[3]
-
-
Antibody Concentration: Primary or secondary antibody concentrations that are too high can lead to non-specific binding.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background.[1]
-
Q2: My fluorescent signal is very weak or completely absent. What should I do?
A weak or non-existent signal can be frustrating. Consider these common culprits:
-
Ineffective Antigen Retrieval: Formalin fixation creates protein cross-links that can mask the antigenic epitope.[4][5]
-
Antibody Incompatibility: The primary antibody may not be suitable for use on FFPE tissues.
-
Solution: Verify from the manufacturer's datasheet that the antibody has been validated for immunohistochemistry on paraffin-embedded sections (IHC-P).
-
-
Incorrect Antibody Dilution: The antibody concentration may be too low.
-
Solution: Try a lower dilution (higher concentration) of your primary antibody.
-
-
Photobleaching: The this compound precipitate is highly photostable, but still susceptible to photobleaching with excessive light exposure.[7][8]
-
Solution: Minimize the exposure of your stained slides to light. Store them in the dark and capture images efficiently.
-
-
Improper Fixation: Over-fixation can irreversibly mask epitopes, while under-fixation can lead to poor tissue morphology and protein loss.
-
Solution: Standardize your fixation protocol. If you suspect over-fixation, you may need to extend the antigen retrieval time.
-
Q3: The fluorescent precipitate looks granular and not well-localized. How can I improve this?
The quality of the fluorescent precipitate is key to the high resolution of this technique.
-
Substrate Concentration: An overly high concentration of the this compound substrate can lead to the formation of large, granular precipitates.[3]
-
Solution: Prepare the substrate working solution precisely according to the manufacturer's instructions. You can also try adding 1–5 µM of the this compound alcohol (the dephosphorylated product) to the substrate solution to improve precipitation quality by reducing crystal size.[9]
-
-
Incubation Time: Allowing the enzyme reaction to proceed for too long can also result in larger, more diffuse crystals.
-
Solution: Optimize the incubation time with the substrate. Monitor the signal development under the microscope to stop the reaction when the desired signal intensity and localization are achieved.
-
Experimental Protocols & Data
Detailed Protocol: this compound Staining on Paraffin-Embedded Sections
This protocol assumes an indirect immunofluorescence approach.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a pre-heated retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[6]
-
Incubate at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Blocking and Permeabilization:
-
Permeabilize sections with PBS containing 0.2% Triton X-100 for 10 minutes (if required for the target antigen).
-
Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Apply to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody & Enzyme Conjugate Incubation:
-
Wash slides 3 times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., biotinylated goat anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[10]
-
Wash slides 3 times with PBST for 5 minutes each.
-
Apply streptavidin-alkaline phosphatase conjugate, diluted 1:50 in blocking buffer.[10] Incubate for 30 minutes at room temperature.[10]
-
Wash slides 3 times with PBST for 5 minutes each.
-
-
Signal Development:
-
Prepare the this compound substrate working solution immediately before use by diluting the substrate into the developing buffer and filtering through a 0.2 µm filter.[3][11]
-
Apply the working solution to the sections and incubate for 5-15 minutes at room temperature, protected from light.[10]
-
Monitor signal development with a fluorescence microscope.
-
Stop the reaction by washing with PBST.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with a fluorescent nuclear stain like DAPI.
-
Mount coverslips using an aqueous mounting medium.
-
Summary of Key Experimental Parameters
| Parameter | Recommendation | Source |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0 | [5][6] |
| Antigen Retrieval Time/Temp | 20-60 minutes at 70-100°C | [6] |
| Blocking Buffer | PBS with 1-5% BSA and 0.1% Tween 20 | [10] |
| Streptavidin-AP Dilution | 1:50 in blocking buffer | [10] |
| Substrate Working Solution | Filter through a 0.2 µm filter before use | [3][11] |
| Substrate Incubation Time | 5-15 minutes at room temperature | [10] |
Visual Guides
Experimental Workflow for this compound Staining of FFPE Sections
References
- 1. Immunohistochemistry-Paraffin Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Diagnostic Utility of Immunofluorescence on Formalin-Fixed Paraffin-Embedded Skin Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Novel fluorescent staining protocol for thick sections of human osteochondral tissues to facilitate correlation with MRI and CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - ID [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Autofluorescence with Elf® 97
Welcome to the technical support center for the Elf® 97 phosphatase substrate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to autofluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using Elf® 97?
A1: Autofluorescence is the natural fluorescence emitted by biological structures like mitochondria, lysosomes, collagen, and elastin when they are excited by light.[1][2] This intrinsic fluorescence can interfere with the detection of specific signals from fluorescent probes like Elf® 97, potentially masking the desired signal or leading to incorrect interpretations of your results.[1][3]
Q2: How can I determine if my sample has significant autofluorescence before staining with Elf® 97?
A2: The most straightforward method is to prepare a control sample that follows your entire protocol but omits the Elf® 97 substrate and any other fluorescent labels.[4] Image this unstained sample using the same filter set you would use for Elf® 97. Any signal you observe is attributable to autofluorescence.
Q3: The Elf® 97 product literature states it has a large Stokes shift that helps distinguish it from autofluorescence. Why am I still having issues?
A3: The Elf® 97 alcohol precipitate does have a large Stokes shift, with an excitation maximum around 345-360 nm and an emission maximum around 530 nm.[5][6][7] This characteristic is designed to minimize overlap with common sources of autofluorescence, which typically have smaller Stokes shifts.[5][8] However, some endogenous molecules and certain sample preparation steps can produce broad-spectrum autofluorescence that may still overlap with the Elf® 97 emission, making it difficult to distinguish the specific signal from the background noise.[3][9]
Q4: Can my choice of fixative affect the level of autofluorescence?
A4: Absolutely. Aldehyde fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde are known to induce autofluorescence by reacting with amines in proteins to form fluorescent Schiff bases.[3][10][11] The autofluorescence from these fixatives can be broad, emitting across the blue, green, and red spectra.[3][10] To minimize this, use the lowest concentration of fixative and the shortest fixation time necessary for your sample.[3] Alternatively, consider using organic solvents like ice-cold methanol or ethanol as fixatives, which tend to cause less autofluorescence.[4][12]
Q5: Are there specific cell or tissue types that are more prone to autofluorescence?
A5: Yes, tissues rich in collagen, elastin (e.g., connective tissues, blood vessel walls), and red blood cells are highly autofluorescent.[4][13] Additionally, cells with high metabolic activity may have increased levels of autofluorescent molecules like NADH and flavins.[2][3] Tissues from older organisms may contain lipofuscin, an age-related pigment that is a significant source of autofluorescence.[11][14]
Troubleshooting Guides
This section provides detailed protocols to mitigate autofluorescence when using the Elf® 97 substrate.
Issue 1: High background fluorescence obscuring the Elf® 97 signal.
This is the most common issue and can be addressed through several methods.
Photobleaching involves exposing the sample to high-intensity light to destroy the fluorescent properties of endogenous fluorophores before staining.[15][16]
-
Detailed Protocol:
-
Prepare your fixed and permeabilized tissue sections or cells on slides as you normally would before adding the Elf® 97 substrate.
-
Place the slides on the stage of a fluorescence microscope or in a dedicated photobleaching chamber equipped with a broad-spectrum light source (e.g., a white phosphor LED array).[16]
-
Expose the sample to continuous, high-intensity light for a period ranging from 30 minutes to several hours. The optimal duration should be determined empirically. Start with a 1-hour exposure and check the autofluorescence levels on a control slide.
-
After photobleaching, proceed with your standard Elf® 97 staining protocol.
-
Several chemical reagents can be used to quench autofluorescence.
-
Protocol 1: Sodium Borohydride (for aldehyde-induced autofluorescence)
-
After fixation with an aldehyde-based fixative, wash the samples thoroughly with PBS.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.[3][4]
-
Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your staining protocol.
-
-
Protocol 2: Sudan Black B (for lipofuscin-induced autofluorescence)
-
Following your final staining wash step, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[14]
-
Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the slides in 70% ethanol to remove excess Sudan Black B.
-
Rinse thoroughly with PBS.
-
Mount the coverslip with an aqueous mounting medium. Note: Sudan Black B can introduce a dark precipitate and may not be suitable for all applications.[14]
-
If your imaging system has spectral detection capabilities, you can computationally separate the Elf® 97 signal from the autofluorescence signal.[17][18]
-
Methodology Overview:
-
Acquire a Reference Spectrum for Autofluorescence: On an unstained control sample, acquire a lambda stack (a series of images at different emission wavelengths) to determine the spectral profile of the autofluorescence.[19]
-
Acquire a Reference Spectrum for Elf® 97: On a sample stained only with Elf® 97 (ideally with low autofluorescence), acquire a lambda stack to determine its spectral profile.
-
Image Your Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.
-
Perform Linear Unmixing: Use software (e.g., ZEN from Zeiss, LAS X from Leica, or ImageJ/Fiji plugins) to unmix the acquired image using the reference spectra.[19][20] The software will assign the photons at each pixel to either the Elf® 97 channel or the autofluorescence channel based on their spectral signatures, effectively separating the two signals.[18]
-
Issue 2: The Elf® 97 signal appears weak or granular.
This can be due to suboptimal substrate concentration or incubation time.
-
Troubleshooting Steps:
-
Optimize Substrate Concentration: The manufacturer recommends trying a dilution series (e.g., 20-, 30-, and 40-fold dilutions) to find the optimal concentration.[5] Too high a concentration can lead to a granular appearance and high background.[5]
-
Optimize Incubation Time: The reaction is fast.[5] Empirically determine the ideal incubation time for your sample type. Over-incubation can lead to non-specific precipitate formation.
-
Use ELF Spin Filters: For optimal staining, filter the Elf® 97 developing solution before use with a 0.2 µm spin filter to remove any aggregates.[8]
-
Quantitative Data Summary
The following table summarizes the spectral properties of Elf® 97 and common endogenous fluorophores that contribute to autofluorescence.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| Elf® 97 Precipitate | ~345 - 360 | ~530 - 536 | Large Stokes shift is a key advantage.[5][6][21] |
| Collagen | 330 - 400 | 470 - 520 | A major source of autofluorescence in connective tissue.[13] |
| Elastin | 350 - 450 | 420 - 520 | Found in skin and blood vessels.[11] |
| NADH | 340 - 460 | 440 - 470 | A key metabolic coenzyme.[3] |
| Flavins | 360 - 520 | 500 - 560 | Involved in cellular respiration. |
| Lipofuscin | 345 - 490 | 460 - 670 | "Aging pigment" with broad emission.[11] |
| Aldehyde Fixatives | 355 - 435 | 420 - 470 | Induces fluorescence by cross-linking proteins.[3] |
Visualized Workflows and Concepts
Experimental Workflow for Reducing Autofluorescence
Caption: A generalized workflow for incorporating autofluorescence reduction steps into an Elf® 97 staining protocol.
Decision Tree for Choosing an Autofluorescence Reduction Method
Caption: A decision tree to guide the selection of an appropriate method for reducing autofluorescence.
Concept: Spectral Unmixing
Caption: A diagram illustrating how spectral unmixing separates a mixed signal into its constituent components.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Endogenous fluorophores: Significance and symbolism [wisdomlib.org]
- 14. biotium.com [biotium.com]
- 15. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Spectrum [ELF 97] | AAT Bioquest [aatbio.com]
Enhancing the Sensitivity of the Elf 97 Assay: A Technical Support Center
Welcome to the technical support center for the ELF® 97 (Enzyme-Labeled Fluorescence) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help you optimize your experiments and enhance the sensitivity of this powerful detection method.
Troubleshooting Guide
This section addresses specific issues that may arise during the ELF 97 assay, offering step-by-step solutions to help you achieve optimal results.
Issue 1: Weak or No Fluorescent Signal
A faint or absent signal can be frustrating. Here are several potential causes and their solutions to enhance your signal.
| Potential Cause | Recommended Solution |
| Inactive Alkaline Phosphatase (AP) Enzyme | Ensure that the fixative used is not inactivating the enzyme. Methanol, for instance, should be avoided as it can inactivate alkaline phosphatase activity.[1] Consider using 3.7–4% formaldehyde as a suitable fixative.[1] The fixation time should be empirically determined for each sample type.[1] |
| Sub-optimal Substrate Concentration | The concentration of the this compound phosphatase substrate is critical. It is recommended to perform a dilution series (e.g., 20-, 30-, 40-fold) to determine the optimal concentration for your specific sample.[1] Using a higher concentration than necessary does not always lead to better results.[1] |
| Incorrect Filter Set | The fluorescent signal of the this compound precipitate cannot be visualized with typical fluorescein filter sets.[1][2] Use a DAPI or Hoechst longpass filter set.[1] The excitation maximum is approximately 345-360 nm, and the emission maximum is around 530 nm.[1][3] |
| Insufficient Reaction Time | The enzymatic reaction is typically rapid, often completing within 30–90 seconds, but can sometimes require up to 5 minutes.[1] It is crucial to monitor the reaction progress under the microscope to determine the optimal timing.[1][4] |
| Low Target Abundance | For targets with low expression levels, the this compound assay's inherent sensitivity is an advantage.[3] Ensure all other parameters are optimized to detect even faint signals. |
Issue 2: High Background Fluorescence
High background can obscure specific signals. The following steps can help you minimize background noise.
| Potential Cause | Recommended Solution |
| Excess Substrate | After the reaction, it is important to wash the sample thoroughly with a suitable wash buffer (e.g., PBS) for 10-15 minutes with gentle agitation to remove any unbound substrate.[1] Residual substrate can lead to the formation of background crystals over time.[1] |
| Reaction Proceeded for Too Long | Allowing the enzymatic reaction to continue for an extended period can lead to the formation of large, undesirable grains and spurious crystals.[1] Carefully timed trials are the best way to determine the optimal reaction duration.[1] |
| Autofluorescence of the Tissue | The this compound signal is generally distinguishable from tissue autofluorescence due to its large Stokes shift (greater than 100 nm).[1][2] However, if autofluorescence is a significant issue, pre-bleaching the sample with ultraviolet light before applying the substrate can help reduce background.[2] |
| Non-specific Enzyme Activity | To confirm that the signal is from the target alkaline phosphatase, inhibitors can be used. For example, levamisole inhibits the liver/bone/kidney family of alkaline phosphatases, while intestinal alkaline phosphatases can be inhibited by phenylalanine.[1] |
| Improper Mounting Medium | Using a mounting medium other than the one provided in the kit may cause the signal to degrade over time.[1] The kit's mounting medium is specially formulated to preserve the resolution of the this compound signal.[1][4] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the this compound assay.
Q1: What is the principle behind the this compound assay?
The this compound assay utilizes a soluble and weakly blue-fluorescent substrate, this compound phosphate.[4] In the presence of alkaline phosphatase, the phosphate group is cleaved, resulting in a product that forms an intensely fluorescent yellow-green precipitate at the site of enzymatic activity.[1][4] This process is known as Enzyme-Labeled Fluorescence (ELF).[1]
Q2: What are the excitation and emission wavelengths for the this compound precipitate?
The this compound alcohol precipitate has a maximum excitation at approximately 345-360 nm and a maximum emission at around 530 nm.[1][3] This large separation between excitation and emission, known as a large Stokes shift, helps in distinguishing the signal from sample autofluorescence.[2][5]
Q3: Can the this compound assay be used on live cells?
The this compound substrate is generally not cell-permeant. Therefore, it can be used to detect phosphatase activity on the surface of live cells, but not intracellularly. For intracellular phosphatase activity in live cells, a cell-permeable alternative is available.[6]
Q4: Is it possible to perform multiplexing with the this compound assay?
If the this compound assay is used in combination with other labels, such as fluorescent antibody conjugates, the antibody labeling should be performed first, followed by the this compound reaction.[1] Samples stained with this compound can be counterstained with nuclear stains like DAPI or Hoechst after the this compound reaction is complete.[1]
Q5: How stable is the fluorescent signal?
The yellow-green fluorescent precipitate is very photostable and can withstand long periods of visualization.[1][4] Studies have shown that the fluorescence intensity of the this compound signal shows no significant change over 21 days when stored properly in the dark at 4°C.[7][8]
Experimental Protocols
Standard Protocol for this compound Staining of Fixed Cells or Tissues
-
Sample Preparation and Fixation:
-
Permeabilization (Optional):
-
For intracellular targets, permeabilize the samples in 0.2% Tween® 20 in PBS for 10 minutes at room temperature.[1]
-
-
Washing:
-
Rinse the sample in PBS for at least 10 minutes.[1]
-
-
Substrate Preparation:
-
Enzymatic Reaction:
-
Apply the diluted substrate solution to the sample. It is recommended to do this while observing under the microscope to monitor the signal development.[1][4]
-
The reaction is typically complete within 30–90 seconds but may take up to 5 minutes.[1] Stop the reaction when a sufficient signal is achieved without excessive background.
-
-
Washing:
-
Wash the sample with three changes of wash buffer over 10–15 minutes with gentle agitation to remove excess substrate.[1]
-
-
Mounting:
Visualizations
Below are diagrams illustrating key aspects of the this compound assay.
Caption: Mechanism of the this compound Assay.
Caption: Troubleshooting Workflow for the this compound Assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELF™ 97 Endogenous Phosphatase Detection Kit - FAQs [thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Best Practices for Mounting Media with Elf 97 Precipitate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Elf 97 phosphatase precipitate. Find detailed protocols and best practices for mounting your stained samples to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound precipitate and what are its key spectral properties?
This compound (Enzyme-Labeled Fluorescence) precipitate is the product of the enzymatic cleavage of the soluble this compound phosphatase substrate.[1] This reaction forms a bright yellow-green fluorescent precipitate at the site of alkaline phosphatase activity.[1][2] The key spectral properties of the this compound alcohol precipitate are:
This results in a large Stokes shift of over 180 nm, which allows the this compound signal to be easily distinguished from sample autofluorescence.[3][5]
Q2: Which type of mounting medium is recommended for this compound precipitate?
An aqueous, non-hardening mounting medium is generally recommended for preserving the fluorescence of the this compound precipitate. The mounting medium included in the this compound Endogenous Phosphatase Detection Kit is specially formulated to preserve the signal resolution.[1] Using other mounting media may cause the signal to degrade over time.[1] It is crucial to avoid organic solvents like methanol, acetone, ethanol, and xylene, as they can dissolve the precipitate, leading to signal loss.[1][5] Buffers with a pH above 8.0 should also be avoided as they can dissolve the this compound alcohol precipitate.[1][2]
Q3: How photostable is the this compound precipitate?
The this compound precipitate is exceptionally photostable, especially when compared to other common fluorophores like fluorescein.[3][4][6] This high photostability allows for long periods of visualization and multiple photographic exposures without significant loss of signal intensity.[1][6] In some studies, the this compound signal was found to be approximately 500 times more photostable than that of fluorescein-labeled secondary reagents.[3][7]
Q4: Can I perform counterstaining with this compound?
Yes, samples stained with this compound can be counterstained with nuclear stains. DAPI and Hoechst stains are compatible and their blue fluorescence can be visualized simultaneously with the yellow-green this compound signal using a standard DAPI/Hoechst longpass filter set.[1][3][5] Propidium iodide can also be used, but it is not recommended if you are using the mounting medium provided in the this compound kit.[5]
Troubleshooting Guides
Issue 1: Weak or No this compound Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Alkaline Phosphatase | Ensure proper sample fixation. Avoid methanol-based fixatives, which can inactivate the enzyme.[1] Use fresh samples, as enzyme activity can decrease over time. |
| Incorrect Filter Set | Use a DAPI/Hoechst longpass filter set for visualization. Standard fluorescein filters will not work for the this compound signal.[1] |
| Sub-optimal Substrate Concentration | The concentration of the this compound substrate may need to be optimized for your specific sample. |
| Insufficient Reaction Time | Monitor the signal development under the microscope. The reaction is typically complete within 30-90 seconds but can take up to 5 minutes.[1] |
A troubleshooting workflow for a weak or absent this compound signal is outlined below.
Issue 2: Formation of Background Crystals
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess Substrate | Thoroughly wash the sample after the reaction to remove any unbound this compound substrate, which can form crystals over time.[1] |
| Reaction Proceeded for Too Long | Carefully monitor the reaction and stop it once a sufficient signal has developed to avoid the formation of large, undesirable grains and spurious crystals.[8] |
| Substrate Aggregates | Filter the diluted substrate solution through a 0.2 µm pore-size filter immediately before applying it to the sample to remove any aggregates that may have formed during storage. |
| Drying Artifacts | Do not allow the sample to dry out at any stage. Ensure enough mounting medium is used to completely cover the sample. |
Below is a diagram illustrating the logical relationship of causes and solutions for background crystal formation.
Data Presentation
Table 1: Comparison of Common Mounting Media Refractive Indices
The refractive index (RI) of the mounting medium should be as close as possible to that of the glass slide and coverslip (typically around 1.52) to minimize light scatter and improve image quality.
| Mounting Medium | Type | Refractive Index (RI) |
| Water | Aqueous | 1.333 |
| Glycerine Jelly | Aqueous | 1.47 |
| Farrant's Medium | Aqueous | 1.43 |
| Apathy's Medium | Aqueous | 1.52 |
| VectaMount™ AQ | Aqueous | Not Specified |
| VectaMount™ Express | Non-Aqueous | 1.49 |
| VectaMount™ PT | Non-Aqueous | 1.52 (when dry) |
| Canada Balsam | Resinous | 1.52-1.54 |
| Permount™ | Resinous | 1.528 |
| Pro-texx | Resinous | 1.495 |
Note: This table provides a general comparison. The exact refractive index can vary between manufacturers and batches.[9]
Experimental Protocols
Protocol 1: Standard Mounting of this compound Stained Slides
This protocol outlines the basic steps for mounting tissue sections or cells stained with this compound precipitate.
-
Final Wash: After the final wash step of your this compound staining protocol, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.[1]
-
Apply Mounting Medium: Place a drop of aqueous mounting medium (e.g., the one provided in the this compound kit) onto the sample.
-
Coverslipping: Gently lower a coverslip over the sample, avoiding the introduction of air bubbles.
-
Drying: Place the slide on a flat surface and allow it to dry overnight. The mounting medium will set within a few hours, allowing for upright storage in a slide box at room temperature.[1]
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from cracking over time.[1]
Protocol 2: Staining and Mounting Adherent Cells
This protocol provides a workflow for staining and mounting adherent cells grown on coverslips.
-
Cell Culture and Fixation: Grow adherent cells on coverslips. Fix the cells using an appropriate fixative (e.g., 3.7% formaldehyde in PBS for 15 minutes at room temperature). Avoid methanol-based fixatives.[10]
-
Permeabilization (if required): If targeting intracellular antigens, permeabilize the cells (e.g., with 0.2% Tween® 20 in PBS for 10 minutes).
-
Staining: Perform your primary and secondary antibody incubations, followed by the this compound substrate reaction. Monitor the development of the fluorescent precipitate under a microscope.[1]
-
Washing: Wash the coverslips thoroughly with a wash buffer to remove excess substrate.[1]
-
Mounting: Invert the coverslip onto a drop of aqueous mounting medium on a glass slide.
-
Drying and Storage: Allow the slide to dry on a flat surface before storing it in a slide box, protected from light, at 4°C for short-term storage or -20°C for longer-term storage.[11][12]
Below is a diagram of the experimental workflow for staining and mounting adherent cells with this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. forum.painresearcher.net [forum.painresearcher.net]
Technical Support Center: Troubleshooting Non-Specific Binding of Elf 97
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding of the Elf 97 substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Enzyme-Labeled Fluorescence 97) is a fluorogenic substrate for alkaline phosphatase (AP). In the presence of AP, the this compound phosphate substrate is enzymatically cleaved, resulting in the formation of a bright, yellow-green fluorescent precipitate at the site of enzyme activity.[1][2] This precipitate is highly photostable, making it suitable for various applications, including immunofluorescence, in situ hybridization, and flow cytometry.[1]
Q2: What are the common causes of non-specific binding or high background with this compound?
High background or non-specific binding with this compound can be attributed to several factors:
-
Endogenous Alkaline Phosphatase Activity: Many cells and tissues naturally express alkaline phosphatase, which can react with the this compound substrate, leading to background signal.[3]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample can lead to the primary or secondary antibodies binding to unintended targets.[4][5]
-
Suboptimal Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high can increase non-specific binding.[6]
-
Prolonged Incubation Times or Elevated Temperatures: While longer incubation can increase specific signal, it may also contribute to higher background.[6][7]
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for the specific signal.[8]
-
Substrate Precipitation: The this compound substrate itself can sometimes form aggregates, leading to spurious crystals on the sample.[9]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Issue 1: Diffuse background staining across the entire sample.
Q: I am observing a high, uniform background across my entire slide. What could be the cause and how can I fix it?
A: This is often due to endogenous alkaline phosphatase activity or issues with the blocking step.
Troubleshooting Steps:
-
Inhibit Endogenous Alkaline Phosphatase:
-
Method: Add levamisole to your staining buffer. Levamisole is an inhibitor of most forms of alkaline phosphatase, except the intestinal isoform.[10]
-
Protocol: Prepare a stock solution of levamisole and add it to your alkaline phosphatase substrate solution to a final concentration of 1-5 mM.
-
-
Optimize the Blocking Step:
-
Blocking Agent Selection: The choice of blocking agent is critical. Common options include Bovine Serum Albumin (BSA), normal serum from the species in which the secondary antibody was raised, and commercial blocking buffers.[4][5][8][11][12][13]
-
Incubation Time: Increase the blocking time to 1-2 hours at room temperature.[14][15]
-
Concentration: Ensure you are using an adequate concentration of your blocking agent.
-
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% (v/v) in buffer | Highly effective at reducing background from non-specific antibody binding.[12] | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | Inexpensive and readily available.[8][16] | Can sometimes contain contaminating immunoglobulins that may increase background.[13][17] |
| Non-fat Dry Milk | 1-5% (w/v) in buffer | Effective and inexpensive.[16] | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content. |
| Fish Gelatin | 0.1-0.5% (w/v) in buffer | Less likely to cross-react with mammalian antibodies. | May not be as effective as serum for all applications. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free options available.[16] | Can be more expensive. |
Issue 2: Speckled or punctate background staining.
Q: My images show small, bright, dot-like background signals. What is causing this and how can I prevent it?
A: This can be caused by precipitated antibodies or substrate.
Troubleshooting Steps:
-
Centrifuge Antibodies: Before use, centrifuge both your primary and secondary antibodies at high speed (e.g., >10,000 x g) for 1-5 minutes to pellet any aggregates. Use the supernatant for your staining.
-
Filter this compound Substrate: The this compound substrate solution should be filtered through a 0.2 µm syringe filter immediately before use to remove any precipitates that may have formed during storage.[9]
Issue 3: Non-specific staining in the absence of the primary antibody.
Q: I am seeing a signal even when I omit the primary antibody. Why is this happening?
A: This indicates non-specific binding of your secondary antibody.
Troubleshooting Steps:
-
Optimize Secondary Antibody Concentration: Titrate your secondary antibody to determine the lowest concentration that still provides a good signal.
-
Cross-Adsorbed Secondary Antibodies: Use a secondary antibody that has been cross-adsorbed against the species of your sample to minimize off-target binding.
-
Increase Washing Steps: Increase the number and duration of wash steps after the secondary antibody incubation to remove unbound antibodies. Three washes of 5-10 minutes each with a buffer containing a mild detergent (e.g., 0.05% Tween-20) is a good starting point.[6]
Experimental Protocols
Detailed Immunofluorescence Protocol for this compound Staining
This protocol provides a general framework. Optimization of specific steps may be required for your particular sample and antibodies.
-
Sample Preparation:
-
Prepare cells or tissue sections on slides using standard methods.
-
Fix the samples. A common fixative is 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4] Methanol or acetone fixation can also be used, but may not be compatible with all antigens.[4]
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate samples with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes at room temperature.[15]
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the samples in a blocking buffer for at least 1 hour at room temperature.[4] A common blocking buffer is 5% normal goat serum in PBS with 0.1% Triton X-100.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the samples three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the alkaline phosphatase-conjugated secondary antibody in the blocking buffer.
-
Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Repeat the washing steps as in step 5.
-
-
This compound Substrate Incubation:
-
Prepare the this compound substrate solution according to the manufacturer's instructions. If endogenous AP is a concern, add levamisole to a final concentration of 1-5 mM.
-
Filter the substrate solution through a 0.2 µm filter.[9]
-
Incubate the samples with the this compound substrate for 5-20 minutes at room temperature, or until the desired signal intensity is reached. Monitor the reaction under the microscope.
-
-
Final Washes and Mounting:
-
Wash the samples three times with PBS for 5 minutes each.
-
Mount the coverslips using an aqueous mounting medium.
-
Table 2: Recommended Antibody Dilutions and Incubation Times
| Step | Reagent | Recommended Dilution/Concentration | Incubation Time | Incubation Temperature | Notes |
| Primary Antibody | Primary Antibody | Titrate for optimal signal-to-noise ratio (typically 1:100 to 1:1000) | 1-2 hours or overnight | Room Temperature or 4°C | Overnight at 4°C is often recommended to reduce background.[7][15] |
| Secondary Antibody | AP-conjugated Secondary Antibody | Titrate for optimal signal-to-noise ratio (typically 1:200 to 1:2000) | 1 hour | Room Temperature | Protect from light. |
Visualizations
Caption: Immunofluorescence workflow with this compound detection.
Caption: Troubleshooting flowchart for high background with this compound.
References
- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ibidi.com [ibidi.com]
- 5. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 6. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medicine.tulane.edu [medicine.tulane.edu]
- 11. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 12. Blocking ICC/IF [novusbio.com]
- 13. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 14. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 15. ptgcn.com [ptgcn.com]
- 16. m.youtube.com [m.youtube.com]
- 17. biotium.com [biotium.com]
Validation & Comparative
A Head-to-Head Comparison: Elf 97 vs. Fast Red Violet LB Azo Dye for Phosphatase Detection
For researchers, scientists, and drug development professionals seeking sensitive and reliable methods for detecting phosphatase activity, the choice of assay is critical. This guide provides an in-depth, objective comparison of two prominent methods: the Enzyme-Labeled Fluorescence (ELF) 97 assay and the Fast Red Violet LB (FRV LB) azo dye assay. This comparison is supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Key Performance Differences
A summary of the key performance characteristics of the Elf 97 and Fast Red Violet LB azo dye assays is presented below.
| Feature | This compound Assay | Fast Red Violet LB Azo Dye Assay |
| Principle | Fluorogenic | Chromogenic |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Brightfield Microscopy, Spectrophotometry |
| Signal Specificity | >95% AP-specific signal | <70% AP-dependent signal |
| Sensitivity | High; detects low enzyme activity | Lower; may not detect low enzyme activity |
| Photostability | Extremely high | Moderate to low |
| Signal Output | Bright yellow-green fluorescent precipitate | Brilliant red insoluble precipitate |
| Stokes Shift | Very large (>180 nm) | Not applicable |
| Multicolor Imaging | Highly compatible | Limited compatibility |
Delving into the Mechanisms
This compound: A Direct Path to Fluorescence
The this compound assay is a single-step enzymatic reaction. The substrate, this compound phosphate, is a soluble and weakly blue-fluorescent molecule. In the presence of a phosphatase enzyme, the phosphate group is cleaved, resulting in the formation of the highly fluorescent and insoluble this compound alcohol. This product precipitates at the site of enzyme activity, providing a bright, photostable yellow-green signal.[1]
Fast Red Violet LB: A Two-Step Azo Coupling Reaction
The Fast Red Violet LB azo dye assay is a two-step process. First, a phosphatase enzyme hydrolyzes a substrate, typically a naphthol AS phosphate derivative, to release a naphthol compound. In the second step, this liberated naphthol immediately couples with the Fast Red Violet LB diazonium salt to form an insoluble, brilliant red azo dye precipitate at the site of enzymatic activity.[2]
Experimental Protocols
Detailed methodologies for the detection of alkaline phosphatase activity in cultured cells are provided below.
This compound Assay Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
3.7% Formaldehyde in PBS
-
0.2% Tween-20 in PBS (optional, for intracellular targets)
-
This compound Endogenous Phosphatase Detection Kit (containing this compound phosphatase substrate and detection buffer)
-
Mounting medium
Procedure:
-
Fixation: Fix cells grown on coverslips with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.[3]
-
Rinse: Rinse the coverslips with PBS.
-
Permeabilization (optional): For intracellular enzyme detection, permeabilize the cells with 0.2% Tween-20 in PBS for 10 minutes at room temperature.
-
Rinse: Rinse the coverslips with PBS.
-
Staining: Prepare the this compound substrate working solution by diluting the substrate in the detection buffer according to the manufacturer's instructions. Cover the cells with the working solution and monitor the development of the fluorescent precipitate under a microscope. The reaction is typically complete within 30-90 seconds.[3]
-
Rinse: Rinse the coverslips with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualization: Visualize the yellow-green fluorescent signal using a fluorescence microscope equipped with a DAPI/Hoechst longpass filter set (Excitation ~360 nm, Emission ~530 nm).[3]
Fast Red Violet LB Azo Dye Assay Protocol for Cultured Cells
This protocol is a general guideline for detecting alkaline phosphatase activity and may need optimization.
Materials:
-
Cells cultured in a 6-well plate or other suitable vessel
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde
-
Naphthol AS-MX phosphate solution
-
Fast Red Violet LB salt solution
-
Nuclear counterstain (e.g., Nuclear Fast Red or Methyl Green) (optional)
Procedure:
-
Wash: Discard the culture medium and wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes.
-
Wash: Wash the cells with PBS.
-
Staining: Prepare the staining solution by mixing the Naphthol AS-MX phosphate and Fast Red Violet LB salt solutions according to the manufacturer's protocol. Add the staining solution to the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Wash: Wash the cells with PBS.
-
Counterstain (optional): For nuclear visualization, incubate the cells with a nuclear counterstain like Nuclear Fast Red or Methyl Green for 3-5 minutes.
-
Wash: Wash the cells three times with PBS.
-
Visualization: Observe the red precipitate under a brightfield microscope.
Concluding Remarks
The this compound assay emerges as a superior choice for applications demanding high sensitivity, specificity, and photostability, particularly for fluorescence-based imaging and flow cytometry. Its ability to detect low levels of enzyme activity with minimal background makes it ideal for studying subtle changes in phosphatase expression.[4] The exceptional photostability of the this compound precipitate allows for prolonged imaging and repeated exposures without significant signal loss.[1][5]
The Fast Red Violet LB azo dye assay, while a well-established and cost-effective method for chromogenic detection, exhibits lower sensitivity and specificity. The inherent fluorescence of the unreacted components can contribute to higher background signals, potentially obscuring weak positive results.[4] Its primary utility lies in brightfield microscopy applications where high sensitivity is not the foremost requirement.
Ultimately, the selection between the this compound and Fast Red Violet LB assays will depend on the specific experimental goals, the required level of sensitivity, and the available instrumentation. For quantitative and high-resolution fluorescence applications, the this compound assay offers significant advantages. For routine qualitative assessments using brightfield microscopy, the Fast Red Violet LB assay remains a viable option.
References
- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Detection of endogenous alkaline phosphatase activity in intact cells by flow cytometry using the fluorogenic ELF-97 phosphatase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Elf 97 and Fluorescein Conjugates
In the realm of fluorescence microscopy and cellular imaging, the choice of fluorophore is critical to the success of an experiment. Among the myriad of options available, both ELF® 97 (Enzyme-Labeled Fluorescence) and fluorescein conjugates are widely utilized for labeling and visualizing biological targets. A key performance characteristic that dictates their suitability for various applications is photostability—the ability of a fluorophore to resist fading or photobleaching upon exposure to excitation light. This guide provides an objective comparison of the photostability of Elf G7 and fluorescein conjugates, supported by experimental data and detailed methodologies.
Unraveling the Mechanisms: Elf 97 vs. Fluorescein
The fundamental difference between this compound and fluorescein lies in their mechanism of signal generation. Fluorescein conjugates, such as fluorescein isothiocyanate (FITC), are direct fluorescent labels. The fluorescein molecule is covalently attached to a probe (e.g., an antibody) and emits a green fluorescent signal upon direct excitation.
In contrast, the this compound system utilizes an indirect, enzyme-mediated amplification strategy. The target molecule is labeled with an antibody or probe conjugated to alkaline phosphatase. The non-fluorescent this compound phosphate substrate is then added. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the formation of the highly fluorescent and photostable this compound alcohol precipitate at the site of enzymatic activity.[1][2] This enzymatic turnover allows for significant signal amplification.
A Head-to-Head Comparison of Photostability
Experimental evidence consistently demonstrates that the fluorescent precipitate generated by the this compound substrate is exceptionally more photostable than fluorescein conjugates.[2][3] Fluorescein is notoriously susceptible to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce after repeated excitation.[4][5][6] This rapid fading can significantly limit its use in applications requiring prolonged or intense illumination, such as time-lapse imaging or confocal microscopy.
The this compound signal, on the other hand, is remarkably robust. Studies have shown that it can be hundreds of times more photostable than conventional fluorophores like fluorescein.[7] This superior photostability allows for multiple, long exposures without significant loss of signal intensity, enabling the capture of high-quality images and the detailed examination of labeled structures.[3] In some instances, the this compound signal has been reported to be approximately 500 times more photostable than that produced by fluorescein-labeled reagents.[1]
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and Fluorescein (FITC) for easy comparison:
| Property | This compound | Fluorescein (FITC) |
| Excitation Maximum | ~360 nm | ~495 nm |
| Emission Maximum | ~530 nm | ~519 nm |
| Signal Generation | Enzymatic precipitation | Direct fluorescence |
| Stokes Shift | Very large (~170 nm) | Small (~24 nm) |
| Photostability | Extremely high | Low to moderate |
| Signal Amplification | Yes (enzymatic) | No |
Visualizing the Pathways and Protocols
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the this compound signaling pathway and a general workflow for measuring photostability.
References
- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobleaching [evidentscientific.com]
- 5. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based signal amplification technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gene Expression: A Comparison of Elf 97 and Quantitative PCR
In the realm of molecular biology and drug development, accurately quantifying the expression of genes and their protein products is paramount. Two powerful techniques, fluorescent in situ hybridization/immunohistochemistry (FISH/IHC) using substrates like Elf 97 and quantitative polymerase chain reaction (qPCR), are often employed. This guide provides a comprehensive comparison of these methods, offering researchers and scientists a framework for validating their findings and choosing the most appropriate technique for their experimental needs.
Quantitative Data Comparison: A Head-to-Head Analysis
While this compound provides spatial resolution of protein or mRNA localization within tissues, qPCR offers a highly sensitive measure of gene transcript levels from a bulk sample. The concordance between these two methods is a critical aspect of validating experimental results. Below is a summary of concordance rates for key biomarkers in breast cancer, illustrating how protein/gene amplification detection with in-situ techniques compares with mRNA quantification by RT-qPCR.
| Biomarker | Method 1 | Method 2 | Concordance/Accuracy |
| Estrogen Receptor (ER) | Immunohistochemistry (IHC) | RT-qPCR | 94.4% Accuracy[1] |
| Progesterone Receptor (PR) | Immunohistochemistry (IHC) | RT-qPCR | 88.0% Accuracy[1] |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Immunohistochemistry (IHC) | RT-qPCR | 89.4% Accuracy[1] |
| Ki-67 (Proliferation Marker) | Immunohistochemistry (IHC) | RT-qPCR | 67.8% Accuracy[1] |
Principles of Detection: this compound Signal Generation
This compound (Enzyme-Labeled Fluorescence 97) is a substrate for phosphatase enzymes. In techniques like IHC and FISH, an antibody or probe is conjugated to alkaline phosphatase. When the this compound substrate is added, the enzyme cleaves a phosphate group, leading to the formation of a fluorescent precipitate at the site of the target molecule. This precipitate is highly photostable and has a large Stokes shift, making it easily detectable against background autofluorescence.[2][3]
Principle of this compound fluorescent signal generation.
Experimental Protocols
Detailed methodologies for both this compound-based fluorescent staining and qPCR are crucial for reproducibility and accurate comparison.
This compound-Based Fluorescent Immunohistochemistry Protocol
This protocol outlines the general steps for detecting a protein of interest in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections three times with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash sections three times with PBS.
-
Incubate with streptavidin-alkaline phosphatase conjugate for 30 minutes at room temperature.
-
-
This compound Signal Development:
-
Wash sections three times with PBS.
-
Prepare the this compound substrate solution according to the manufacturer's instructions.
-
Incubate sections with the this compound substrate until the desired level of fluorescence is achieved.
-
-
Mounting and Visualization:
-
Wash sections with PBS.
-
Mount with an aqueous mounting medium.
-
Visualize using a fluorescence microscope with appropriate filters.
-
Quantitative PCR (qPCR) Protocol from FFPE Sections
This protocol describes the extraction of RNA from formalin-fixed paraffin-embedded (FFPE) tissue sections for gene expression analysis.
-
Deparaffinization:
-
Add 1 ml of xylene to the FFPE sections in a microcentrifuge tube, vortex, and centrifuge. Remove the supernatant.
-
Repeat the xylene wash.
-
Wash the pellet twice with 1 ml of 100% ethanol.
-
-
RNA Extraction:
-
Use a commercially available FFPE RNA isolation kit and follow the manufacturer's protocol, which typically involves proteinase K digestion to reverse formaldehyde cross-linking and column-based RNA purification.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Comparative Experimental Workflow
The following diagram illustrates a workflow for the parallel validation of a target's expression using both this compound-based IHC and qPCR from the same tissue block.
Workflow for parallel validation with IHC and qPCR.
Signaling Pathway Example: Reporter Gene Assay
This compound can be used to detect the activity of a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), which is often used to study the activity of signaling pathways. For instance, a promoter of interest (e.g., responsive to a specific transcription factor) can be cloned upstream of the SEAP gene. Activation of the signaling pathway leads to the expression and secretion of SEAP, which can then be detected in the cell culture supernatant using this compound.
Signaling pathway leading to reporter gene expression.
References
- 1. Concordance of RT-qPCR with immunohistochemistry and its beneficial role in breast cancer subtyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alkaline Phosphatase Substrates: ELF® 97 vs. MUP and Amplex® Red
For researchers, scientists, and drug development professionals seeking to optimize their alkaline phosphatase-based detection assays, selecting the appropriate substrate is paramount. This guide provides a comprehensive comparison of the fluorescent substrate ELF® 97 (Enzyme-Labeled Fluorescence) with two other widely used alternatives: 4-methylumbelliferyl phosphate (MUP) and the Amplex® Red reagent. This comparison is based on their brightness, sensitivity, and other key performance characteristics, supported by experimental data and detailed protocols to aid in informed decision-making.
Performance at a Glance: A Quantitative Comparison
The choice of substrate can significantly impact assay sensitivity, signal-to-noise ratio, and experimental workflow. The following tables summarize the key quantitative and qualitative characteristics of ELF® 97, MUP, and Amplex® Red.
Table 1: Spectroscopic and Performance Characteristics
| Feature | ELF® 97 | 4-Methylumbelliferyl Phosphate (MUP) | Amplex® Red |
| Product | ELF® 97 alcohol (precipitate) | 4-Methylumbelliferone (4-MU) (soluble) | Resorufin (soluble) |
| Excitation (nm) | ~360[1][2] | ~360 | ~571[3] |
| Emission (nm) | ~530[1][2] | ~440 | ~585[3] |
| Quantum Yield | Not explicitly quantified in reviewed literature; described as intensely fluorescent. | ~0.63 (for 4-MU) | ~0.75 (for resorufin)[4][5] |
| Photostability | Extremely high; significantly more photostable than fluorescein.[1][6] | Moderate; fluorescence is stable for at least 12 hours at pH 10.32. | Good stability against light irradiation.[4] |
| Signal Localization | Excellent; forms a fine precipitate at the site of enzyme activity.[2] | Poor; product is soluble and diffuses. | Poor; product is soluble and diffuses. |
| Stokes Shift (nm) | ~170 | ~80 | ~14 |
Table 2: Assay Performance and Considerations
| Feature | ELF® 97 | 4-Methylumbelliferyl Phosphate (MUP) | Amplex® Red |
| Assay Principle | Direct detection of alkaline phosphatase. | Direct detection of alkaline phosphatase. | Coupled enzyme assay; detects H₂O₂ produced by a linked oxidase. |
| Relative Sensitivity | Very high; can detect low levels of enzyme activity.[7][8] | High; a widely used sensitive fluorogenic substrate. | Very high; capable of detecting as little as 10 picomoles of H₂O₂. |
| Limit of Detection (LOD) | Not explicitly quantified in reviewed literature; described as more sensitive than azo dye methods.[7][8] | ~1 µU/mL | Dependent on the coupled oxidase system. |
| Assay Time | Rapid; signal develops in seconds to minutes.[1] | Typically 30-60 minutes. | Typically 30 minutes or longer. |
| pH Optimum | Alkaline | Alkaline (enzymatic reaction); fluorescence of 4-MU is maximal at pH >10. | Near-neutral (pH ~7.4 for the coupled reaction). |
| Key Advantages | High sensitivity, excellent photostability, and precise signal localization. Large Stokes shift minimizes autofluorescence interference. | Good sensitivity and a long history of use. | High sensitivity and low background fluorescence. |
| Key Disadvantages | Precipitating product may not be suitable for all solution-based assays. | pH-dependent fluorescence of the product. Soluble product limits spatial resolution. | Indirect detection method requiring a coupled enzyme system. |
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the signaling pathway of ELF® 97 and a typical experimental workflow for a comparative fluorescence assay.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for conducting alkaline phosphatase assays with each of the discussed substrates.
ELF® 97 Alkaline Phosphatase Assay Protocol (for adherent cells)
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Substrate Preparation:
-
Prepare the ELF® 97 substrate solution by diluting the ELF® 97 phosphate stock solution in the provided assay buffer according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
Remove the final PBS wash from the cells and add the ELF® 97 substrate solution to cover the cells.
-
Incubate for 5-30 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the level of enzyme activity.
-
-
Signal Detection:
-
Stop the reaction by washing the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Visualize the fluorescent precipitate using a fluorescence microscope with a filter set appropriate for excitation at ~360 nm and emission at ~530 nm.
-
MUP Alkaline Phosphatase Assay Protocol (in microplate format)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 1 M diethanolamine buffer, pH 9.8, with 0.5 mM MgCl₂).
-
Prepare a stock solution of MUP (e.g., 10 mg/mL in a suitable solvent like dimethylformamide).
-
Prepare a working MUP solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare alkaline phosphatase standards and samples in the assay buffer.
-
-
Enzymatic Reaction:
-
Pipette 50 µL of standards and samples into the wells of a black 96-well microplate.
-
Initiate the reaction by adding 50 µL of the working MUP solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~440 nm.
-
Amplex® Red Alkaline Phosphatase Assay Protocol (Coupled Assay)
This protocol assumes a coupled reaction where alkaline phosphatase dephosphorylates a substrate to produce a substrate for a second enzyme that generates hydrogen peroxide.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of Amplex® Red reagent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of horseradish peroxidase (HRP) (e.g., 10 U/mL in reaction buffer).
-
Prepare a stock solution of the coupled enzyme (e.g., glucose oxidase, if using glucose-6-phosphate as the AP substrate).
-
Prepare a working solution containing Amplex® Red reagent, HRP, the coupled enzyme, and the phosphorylated substrate in the reaction buffer.
-
-
Enzymatic Reaction:
-
Pipette 50 µL of alkaline phosphatase standards and samples into the wells of a black 96-well microplate.
-
Initiate the reaction by adding 50 µL of the working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~571 nm and emission at ~585 nm.
-
Conclusion
The selection of an alkaline phosphatase substrate should be guided by the specific requirements of the assay.
-
ELF® 97 is an exceptional choice for applications requiring high sensitivity and precise spatial localization of enzyme activity, such as in situ hybridization and immunohistochemistry. Its remarkable photostability and large Stokes shift make it ideal for fluorescence microscopy and for overcoming challenges with autofluorescence.
-
MUP remains a robust and sensitive fluorogenic substrate for solution-based assays where high spatial resolution is not critical. Its primary limitation is the pH-dependent fluorescence of its product, requiring careful buffer control for optimal signal.
-
Amplex® Red , while an indirect detection method, offers outstanding sensitivity for quantifying alkaline phosphatase activity in coupled enzyme systems. It is particularly well-suited for high-throughput screening applications in microplate format.
By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate substrate to achieve reliable and high-quality results in their alkaline phosphatase-based assays.
References
- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resazurin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Unveiling Phosphatase Activity: A Comparative Guide to Elf 97 and Alternative Substrates
For researchers, scientists, and drug development professionals navigating the landscape of phosphatase activity detection, selecting the optimal substrate is paramount. This guide provides a comprehensive comparison of the Elf 97 phosphatase substrate with other common fluorescent and chromogenic alternatives, supported by experimental data and detailed protocols to aid in informed decision-making.
This compound (Enzyme-Labeled Fluorescence 97) is a widely utilized fluorogenic substrate that, upon enzymatic cleavage by phosphatases, produces a bright, yellow-green fluorescent precipitate at the site of enzyme activity.[1][2] A key feature of the this compound alcohol precipitate is its exceptional photostability and a large Stokes shift of approximately 180 nm, which minimizes interference from endogenous autofluorescence.[1][2][3] This guide delves into the cross-reactivity of this compound with different phosphatases and compares its performance against other commercially available substrates.
Cross-Reactivity of this compound with Various Phosphatases
This compound is established as a substrate for both alkaline and acid phosphatases.[4] However, detailed quantitative studies on its cross-reactivity with a broad spectrum of phosphatases, particularly protein phosphatases, are not extensively documented in publicly available literature. Based on the general understanding of phosphatase substrate specificity, small molecule substrates like this compound are typically less specific than peptide-based substrates. Alkaline and acid phosphatases generally exhibit broad substrate specificity towards small molecule organic phosphates. In contrast, protein phosphatases, such as serine/threonine phosphatases (e.g., PP1, PP2A) and protein tyrosine phosphatases (PTPs), often recognize specific amino acid sequences flanking the phosphorylated residue, making them less likely to efficiently hydrolyze small, non-peptide substrates like this compound.
Performance Comparison with Alternative Substrates
The selection of a phosphatase substrate is often driven by the specific application, required sensitivity, and the instrumentation available. Here, we compare this compound with other popular fluorescent and chromogenic substrates.
Fluorescent Substrates
Fluorescent substrates generally offer higher sensitivity compared to their chromogenic counterparts.
This compound vs. DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate): DiFMUP is a fluorogenic substrate that yields a blue fluorescent product upon dephosphorylation. A significant advantage of DiFMUP is its broader substrate reactivity, showing activity with alkaline phosphatases, acid phosphatases, and protein phosphatases, including serine/threonine and tyrosine phosphatases.[5][6] This makes DiFMUP a more versatile substrate for studies involving a wider range of phosphatases.
This compound vs. MUP (4-Methylumbelliferyl Phosphate): MUP is another widely used fluorogenic substrate that produces a blue fluorescent product. While effective for the detection of alkaline phosphatase, its utility for acid phosphatases is limited.[2]
This compound vs. AttoPhos: AttoPhos is a fluorogenic substrate for alkaline phosphatase that yields a red fluorescent product. It is renowned for its high sensitivity, with the ability to detect attomole levels of the enzyme.[7]
Quantitative Comparison of Fluorescent Substrates:
| Substrate | Target Enzyme(s) | Excitation (nm) | Emission (nm) | Limit of Detection | Key Features |
| This compound | Alkaline Phosphatase, Acid Phosphatase | ~360 | ~530 | High | Photostable precipitate, large Stokes shift |
| DiFMUP | Alkaline Phosphatase, Acid Phosphatase, Protein Phosphatases (Ser/Thr, Tyr) | ~358 | ~450 | High | Broad substrate specificity |
| MUP | Alkaline Phosphatase | ~360 | ~449 | Moderate | Commonly used for alkaline phosphatase |
| AttoPhos | Alkaline Phosphatase | ~435 | ~555 | Very High (attomole range)[7] | Extremely sensitive |
Chromogenic Substrates
Chromogenic substrates produce a colored precipitate that can be visualized by light microscopy.
This compound vs. BCIP/NBT (5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium): BCIP/NBT is a widely used chromogenic substrate system for alkaline phosphatase, producing a dark-purple precipitate. While providing good localization, the signal intensity and resolution of this compound are often considered superior.
This compound vs. Fast Red Violet LB (FRV): In a direct comparison for detecting endogenous alkaline phosphatase activity in UMR-106 rat osteosarcoma cells, the this compound assay demonstrated significantly higher specificity.[8][9] Over 95% of the fluorescent signal from the this compound assay was attributed to specific alkaline phosphatase activity, whereas less than 70% of the signal from the FRV assay was enzyme-dependent.[8][9]
Quantitative Comparison with Chromogenic Substrates:
| Substrate | Target Enzyme | Product Color | Sensitivity | Key Features |
| This compound | Alkaline Phosphatase, Acid Phosphatase | Yellow-Green Fluorescence | High | High signal-to-noise ratio, photostable |
| BCIP/NBT | Alkaline Phosphatase | Dark-Purple Precipitate | Moderate | Good localization, widely used |
| Fast Red Violet LB | Alkaline Phosphatase | Red Precipitate | Moderate | Lower specificity compared to this compound[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the this compound phosphatase assay.
General Workflow for this compound Phosphatase Assay
Caption: A simplified workflow for detecting phosphatase activity using the this compound substrate.
Detailed Protocol for Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution and temperature.
-
Secondary Antibody Incubation: Incubate with an alkaline phosphatase-conjugated secondary antibody.
-
This compound Substrate Incubation: Prepare the this compound substrate solution according to the manufacturer's instructions. Incubate the slides with the substrate solution in the dark for 5-15 minutes, or until the desired signal intensity is reached.
-
Washing: Wash the slides thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain if desired (e.g., DAPI). Mount with an aqueous mounting medium.
Principle of this compound Assay
The underlying principle of the this compound assay involves the enzymatic conversion of a soluble, weakly fluorescent substrate into a highly fluorescent, insoluble precipitate at the site of phosphatase activity.
Caption: Enzymatic conversion of this compound phosphate to a fluorescent precipitate.
Conclusion
This compound is a highly sensitive and photostable substrate for the detection of alkaline and acid phosphatase activity, offering significant advantages in terms of signal-to-noise ratio and specificity over some traditional chromogenic substrates.[3][8][9] For broader phosphatase profiling, particularly including protein phosphatases, substrates like DiFMUP may be more suitable. For applications requiring the utmost sensitivity for alkaline phosphatase detection, AttoPhos presents a compelling alternative.[7] The choice of substrate should be guided by the specific experimental goals, the types of phosphatases being investigated, and the available detection instrumentation. The provided protocols and comparative data serve as a valuable resource for researchers to optimize their phosphatase activity assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Development of fluorescence-based selective assays for serine/threonine and tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AttoPhos® AP Fluorescent Substrate System [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of endogenous alkaline phosphatase activity in intact cells by flow cytometry using the fluorogenic ELF-97 phosphatase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Elf 97 vs. Colorimetric Phosphatase Substrates
In the realm of molecular and cellular biology, the detection of alkaline phosphatase (AP) activity is a cornerstone of many widely used techniques, including immunohistochemistry (IHC), in situ hybridization (ISH), and western blotting. The choice of substrate for AP is critical, as it directly influences the sensitivity, resolution, and quantitative capabilities of these assays. This guide provides a comprehensive comparison of the fluorogenic substrate Elf 97 with traditional colorimetric phosphatase substrates, offering researchers, scientists, and drug development professionals the data and protocols needed to make an informed decision for their experimental needs.
At a Glance: Key Differences
This compound (Enzyme-Labeled Fluorescence 97) is a fluorogenic substrate that, upon dephosphorylation by alkaline phosphatase, forms a bright yellow-green fluorescent precipitate at the site of enzymatic activity.[1][2][3] In contrast, colorimetric substrates, such as the combination of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT), or p-nitrophenyl phosphate (pNPP), produce a colored, insoluble precipitate or a soluble colored product, respectively.[4][5] This fundamental difference in signal output leads to significant variations in performance characteristics.
Performance Metrics: A Quantitative Comparison
The selection of a phosphatase substrate is often dictated by the specific requirements of an experiment. The following table summarizes the key performance indicators of this compound and common colorimetric substrates.
| Feature | This compound | BCIP/NBT | pNPP |
| Signal Output | Fluorescent precipitate | Colored precipitate (blue/purple) | Soluble colored product (yellow) |
| Sensitivity | Very high; can detect low enzyme activity[6] | High | Moderate |
| Resolution | Excellent; fine precipitate with minimal diffusion[3][7] | Good; some precipitate diffusion can occur[3] | Not suitable for localization studies |
| Signal-to-Noise Ratio | High; low background fluorescence[6][7] | Variable; can have higher background | Good for solution-based assays |
| Photostability | Extremely high; resistant to photobleaching[7][8] | High; stable over time | Not applicable (solution-based) |
| Dynamic Range | Wide | Moderate | Wide |
| Detection Method | Fluorescence microscopy (UV excitation)[1][8] | Brightfield microscopy | Spectrophotometry (405 nm)[4][9] |
| Multiplexing | Compatible with other fluorophores[10][11] | Possible with other chromogens | Not applicable |
Mechanism of Action: Visualizing the Chemistry
The distinct outputs of this compound and colorimetric substrates stem from their different chemical reactions upon interaction with alkaline phosphatase.
Caption: this compound signaling pathway.
Caption: BCIP/NBT signaling pathway.
Experimental Workflow: A Practical Application in Immunohistochemistry
To illustrate the practical differences in using these substrates, the following diagram outlines a typical IHC workflow.
Caption: Comparative IHC workflow.
Detailed Experimental Protocols
The following are generalized protocols for using this compound and BCIP/NBT in immunohistochemistry on paraffin-embedded tissue sections. Optimization may be required for specific antibodies, tissues, and experimental conditions.
This compound Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the primary antibody.
-
Allow slides to cool to room temperature.
-
Wash with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Incubate sections with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate sections with an alkaline phosphatase-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Substrate Preparation and Incubation:
-
Prepare the this compound substrate solution according to the manufacturer's instructions. This typically involves diluting the this compound phosphatase substrate in the provided detection buffer.[1]
-
Filter the diluted substrate solution through a 0.2 µm pore-size filter immediately before use.[1]
-
Apply the filtered substrate solution to the tissue section.
-
Monitor signal development under a fluorescence microscope. The signal typically develops within 30-90 seconds but may take up to 5 minutes.[1]
-
-
Washing and Counterstaining:
-
Stop the reaction by washing with PBS.
-
If desired, counterstain with a nuclear stain such as DAPI or Hoechst.[1]
-
-
Mounting and Visualization:
BCIP/NBT Staining Protocol
-
Deparaffinization, Rehydration, Antigen Retrieval, Blocking, and Antibody Incubations:
-
Follow steps 1-7 of the this compound protocol.
-
-
Substrate Preparation and Incubation:
-
Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions.
-
Apply the BCIP/NBT solution to the tissue section.
-
Incubate in the dark at room temperature for 5-30 minutes, or until the desired color intensity is reached. Monitor development to avoid overstaining.
-
-
Washing:
-
Stop the reaction by washing with deionized water.
-
-
Counterstaining (Optional):
-
Counterstain with a suitable nuclear stain such as Nuclear Fast Red.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 2 minutes each).
-
Clear in xylene (2 x 5 minutes).
-
Mount the coverslip using a permanent, organic-based mounting medium.
-
-
Visualization:
-
Visualize the blue/purple precipitate using a standard brightfield microscope.
-
Conclusion
Both this compound and colorimetric substrates are effective for detecting alkaline phosphatase activity. The choice between them hinges on the specific experimental goals.
Choose this compound when:
-
High sensitivity and the detection of low-abundance targets are crucial.
-
High-resolution localization of the signal is required.
-
Photostability for repeated imaging and archival purposes is important.
-
Multiplexing with other fluorescent labels is planned.
Choose colorimetric substrates when:
-
A simple, robust, and cost-effective method is needed.
-
Fluorescence microscopy is unavailable.
-
Long-term storage of stained slides is a priority.
-
High-throughput screening using a plate reader (for pNPP) is the goal.
By understanding the distinct advantages and limitations of each substrate system, researchers can select the optimal tool to generate clear, reliable, and impactful data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ELF™ 97 Phosphatase Substrate (ELF™ 97 Phosphate), 0.2 μm Filtered 1 mL | Buy Online [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. The Alkaline Phosphatase Substrateï¼PNPP/BCIP/NBT [yacooscience.com]
- 5. A quantitative and qualitative RNA expression profiling assay for cell culture with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Reproducibility of Elf 97 staining across different experiments
For researchers, scientists, and drug development professionals seeking a reliable method for enzyme detection, this guide provides an objective comparison of ELF® 97 (Enzyme-Labeled Fluorescence) staining with alternative chromogenic substrates, focusing on reproducibility and performance. Experimental data and detailed protocols are presented to support an informed decision-making process.
The ELF® 97 phosphatase substrate is a powerful tool for detecting enzymatic activity in situ, offering a fluorescent output that is reportedly simple, reproducible, stable, and versatile. This guide delves into the reproducibility of ELF® 97 staining across different experiments and compares its performance against two widely used chromogenic alternatives: BCIP/NBT and Fast Red.
Performance Comparison: ELF® 97 vs. Alternatives
The choice of substrate for detecting alkaline phosphatase (AP) or tartrate-resistant acid phosphatase (TRAP) activity can significantly impact the quality and reliability of experimental results. While traditional colorimetric methods like BCIP/NBT and Fast Red have been staples in histochemistry, the fluorescent ELF® 97 substrate presents several advantages in terms of specificity, resolution, and speed.
| Feature | ELF® 97 | BCIP/NBT | Fast Red |
| Detection Method | Fluorescent | Colorimetric (dark blue/purple precipitate) | Colorimetric (red precipitate) |
| Specificity | High; >95% of the fluorescent signal is enzyme-specific. | Prone to diffusion of the precipitate, potentially leading to lower resolution and specificity. | Lower; <70% of the signal may be enzyme-dependent due to high intrinsic fluorescence of unreacted components. |
| Resolution | High; forms a fine, well-localized precipitate. | Lower; precipitate can be granular and diffuse. | Moderate |
| Staining Time | Rapid (minutes) | Slow (can require overnight incubation) | Moderate |
| Photostability | Extremely photostable | Stable | Moderate |
| Quantification | Readily quantifiable using fluorescence intensity measurements. | Challenging to quantify accurately. | Challenging to quantify accurately. |
| Multiplexing | Compatible with other fluorophores for multi-target analysis. | Limited compatibility with other stains. | Limited compatibility with other stains. |
Reproducibility of ELF® 97 Staining
While many studies describe ELF® 97 staining as "reproducible," specific quantitative data such as inter- and intra-assay coefficients of variation (CV) are not consistently reported in the literature. However, the stability of the fluorescent product is a key factor contributing to its reproducibility. One study demonstrated that the mean fluorescence of ELF® 97 stained samples showed no statistically significant variation over 21 days of storage, indicating the robustness of the signal once developed.
Factors that can influence the reproducibility of any staining method include:
-
Tissue Preparation: Fixation time and method are critical. Acetone or ethanol are generally suitable, while methanol should be avoided as it can inactivate alkaline phosphatase.
-
Substrate Handling: The ELF® 97 substrate solution should be filtered before use to remove any aggregates.
-
Incubation Time: While the reaction is rapid, careful monitoring is necessary to achieve optimal signal-to-noise ratio.
-
Washing Steps: Thorough washing is crucial to remove excess substrate and prevent the formation of background crystals.
Experimental Protocols
Below are detailed methodologies for ELF® 97, BCIP/NBT, and Fast Red staining to ensure standardized application and aid in reproducibility.
ELF® 97 Staining Protocol (for cultured cells)
-
Fixation: Fix cells in acetone for 5 minutes at room temperature. Air dry and then rehydrate in PBS for 10-15 minutes.
-
Permeabilization (Optional): If targeting intracellular enzymes, permeabilize with 0.2% Tween® 20 in PBS for 10 minutes.
-
Washing: Rinse samples in PBS for at least 10 minutes.
-
Substrate Preparation: Dilute the ELF® 97 phosphatase substrate 1:20 in the provided detection buffer. Filter the solution through a 0.2 µm filter immediately before use.
-
Staining: Apply the substrate solution to the sample and monitor the development of the yellow-green fluorescent precipitate under a microscope. The reaction is typically complete within 30-90 seconds.
-
Washing: Wash the sample with three changes of wash buffer over 10-15 minutes.
-
Mounting: Mount the sample in the ELF® 97 mounting medium.
BCIP/NBT Staining Protocol
-
Buffer Preparation: Prepare an AP buffer (0.1M Tris pH 9.5, 0.05M MgCl2, 0.1M NaCl, 0.1% Tween-20).
-
Sample Preparation: Rinse immunolabeled samples twice in AP buffer, followed by a 5-minute incubation in AP buffer.
-
Staining Solution: Prepare the staining solution by adding 4 µl of NBT stock (25 mg/ml in 1:3 H2O:DMSO) and 1 µl of BCIP stock (50 mg/ml in DMSO) to 250 µl of AP buffer.
-
Staining: Incubate the sample in the staining solution in the dark. Monitor color development at regular intervals (15 min, 30 min, 1 hr, etc.).
-
Stopping the Reaction: Stop the reaction by washing several times with PBS containing 0.1% Tween 20.
Fast Red Staining Protocol
Note: Specific protocols for Fast Red can vary depending on the kit manufacturer. The following is a general guideline.
-
Sample Preparation: Perform the primary staining method and rinse with water.
-
Staining: Place the sample in the Fast Red solution for 5-10 minutes.
-
Washing: Rinse with water.
-
Counterstaining (Optional): A counterstain such as hematoxylin can be used.
-
Dehydration and Mounting: Dehydrate through an ethanol series, clear with xylene, and mount with a resinous medium.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biochemical reaction, the following diagrams are provided.
Caption: A streamlined workflow for the ELF® 97 staining protocol.
Caption: The enzymatic reaction underlying ELF® 97 fluorescence.
Validating Elf 97 for Novel Cellular and Tissue Analysis: A Comparative Guide
For researchers venturing into new cellular or tissue landscapes, the selection of an appropriate detection reagent is paramount. This guide provides a comprehensive comparison of Elf 97 (Enzyme-Labeled Fluorescence 97), a high-performance alkaline phosphatase (AP) substrate, with established alternatives. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip scientists and drug development professionals with the necessary information to effectively validate and implement this compound in their specific research contexts.
Performance Comparison: this compound vs. Alternatives
This compound distinguishes itself from other alkaline phosphatase substrates through its exceptional brightness, photostability, and signal localization. The enzymatic conversion of the soluble this compound substrate results in a bright yellow-green fluorescent precipitate, offering significant advantages over traditional colorimetric and other fluorescent detection methods.
Key Advantages of this compound:
-
Enhanced Sensitivity: this compound has demonstrated superior sensitivity in detecting low-abundance targets compared to colorimetric substrates like NBT/BCIP (Nitro Blue Tetrazolium/5-Bromo-4-Chloro-3-Indolyl Phosphate).[1]
-
Superior Photostability: The fluorescent precipitate generated by this compound is remarkably resistant to photobleaching, allowing for prolonged exposure and repeated imaging without significant signal loss, a distinct advantage over fluorophores like fluorescein.[2]
-
Precise Signal Localization: Unlike the more diffuse precipitates of colorimetric substrates, the this compound precipitate is finely granular and remains localized to the site of enzymatic activity, enabling high-resolution imaging.[1][3]
-
High Signal-to-Noise Ratio: The unique spectral properties of the this compound precipitate, including a large Stokes shift, contribute to a high signal-to-noise ratio, minimizing interference from endogenous autofluorescence.[2]
| Feature | This compound | NBT/BCIP | Fluorescent Secondary Antibody | AttoPhos | 4-MUP |
| Detection Method | Enzymatic, Fluorescent Precipitate | Enzymatic, Colorimetric Precipitate | Direct Fluorescence | Enzymatic, Soluble Fluorophore | Enzymatic, Soluble Fluorophore |
| Signal | Bright Yellow-Green Fluorescence | Dark Purple/Blue Precipitate | Varies with Fluorophore | Green Fluorescence | Blue Fluorescence |
| Relative Sensitivity | Very High | High | High | Very High | High |
| Photostability | Very High | Not Applicable (light stable) | Varies (e.g., Alexa Fluor dyes are generally high) | Moderate | Moderate |
| Signal Localization | Excellent, fine precipitate | Good, can be diffuse | Excellent, follows antibody | Good, soluble product can diffuse | Good, soluble product can diffuse |
| Excitation (nm) | ~360 | Not Applicable | Varies with Fluorophore | ~435 | ~360 |
| Emission (nm) | ~530 | Not Applicable | Varies with Fluorophore | ~555 | ~450 |
| Multiplexing | Yes, with spectrally distinct fluorophores | Limited | Yes, with different fluorophores | Yes | Yes |
Experimental Protocols
To facilitate the validation of this compound in a new cell or tissue type, this section provides detailed protocols for its use in various applications, alongside protocols for common alternative methods.
Protocol 1: this compound Staining of Cultured Cells (Immunocytochemistry)
This protocol outlines the use of this compound for the detection of a target protein in fixed and permeabilized cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Biotinylated secondary antibody against the primary antibody's host species
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
This compound Endogenous Phosphatase Detection Kit (containing this compound substrate and detection buffer)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Streptavidin-AP Incubation: Wash three times with PBS and incubate with Streptavidin-AP conjugate diluted in blocking buffer for 30 minutes at room temperature.
-
This compound Substrate Incubation: Wash three times with PBS. Prepare the this compound working solution by diluting the substrate in the detection buffer according to the manufacturer's instructions. Apply the working solution to the cells and incubate for 2-15 minutes at room temperature, protected from light.
-
Stopping the Reaction: Stop the reaction by washing with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with a filter set appropriate for DAPI (excitation ~360 nm, emission >400 nm).
Protocol 2: NBT/BCIP Staining of Cultured Cells
This protocol provides a colorimetric alternative to this compound.
Materials:
-
Same as Protocol 1, but replace the this compound kit with NBT and BCIP solutions.
-
NBT/BCIP working solution (prepared according to manufacturer's instructions)
-
Aqueous mounting medium
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
NBT/BCIP Substrate Incubation: Wash three times with PBS. Apply the NBT/BCIP working solution to the cells and incubate at room temperature, protected from light. Monitor the color development (a purple/blue precipitate) under a light microscope. This can take from a few minutes to several hours.
-
Stopping the Reaction: Stop the reaction by washing thoroughly with deionized water.
-
Mounting: Mount with an aqueous mounting medium.
-
Imaging: Visualize using a bright-field microscope.
Protocol 3: Immunofluorescence with a Fluorescent Secondary Antibody
This protocol is a direct fluorescent alternative.
Materials:
-
Same as Protocol 1, but replace the biotinylated secondary antibody and Streptavidin-AP with a fluorescently-labeled secondary antibody.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Fluorescent Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS, mount, and image as described in Protocol 1, using a filter set appropriate for the chosen fluorophore.
Visualizing the Workflow and Principles
To further clarify the experimental processes and the underlying principles of detection, the following diagrams are provided.
By following these protocols and understanding the principles of detection, researchers can effectively validate the use of this compound for their specific cell or tissue type and leverage its superior performance for high-quality, reproducible results.
References
A Comparative Analysis of Alkaline Phosphatase Substrate Kits for Cellular and Molecular Research
For researchers, scientists, and drug development professionals, the sensitive and reliable detection of alkaline phosphatase (AP) activity is crucial for a multitude of applications, from immunohistochemistry (IHC) and in situ hybridization (ISH) to reporter gene assays for studying signaling pathways. The choice of substrate for AP can significantly impact the quality and reproducibility of experimental results. While Invitrogen's ELF 97 kit is a well-known fluorescent substrate, a comprehensive evaluation of its performance against other commonly used alternatives is essential for informed experimental design.
This guide provides a comparative analysis of Invitrogen's ELF™ 97 Phosphatase Substrate kit with other popular fluorescent and chromogenic alkaline phosphatase substrates from leading suppliers, including Vector Laboratories' Vector Red and Promega's BCIP/NBT.
Performance Characteristics of Alkaline Phosphatase Substrates
The selection of an appropriate AP substrate depends on the specific requirements of the assay, such as the desired sensitivity, signal output (fluorescent or chromogenic), and the need for spatial resolution or quantification.
| Parameter | Invitrogen ELF™ 97 | Vector Laboratories Vector Red | Promega BCIP/NBT |
| Signal Output | Fluorescent (Yellow-Green Precipitate) | Fluorescent (Red) and Chromogenic (Magenta) | Chromogenic (Dark Purple/Black Precipitate) |
| Excitation/Emission (nm) | ~360 / ~530 | Excitation: ~540-580, Emission: ~600-620 | N/A |
| Key Features | High photostability, large Stokes shift, high sensitivity, fine precipitate for high resolution.[1][2] | Heat stable, can be permanently mounted.[3] | Widely used, produces sharp bands in western blotting.[4][5] |
| Reported Sensitivity | High; can detect very low AP activity.[6] | High sensitivity.[3] | Sensitive, with reaction times that can be extended for stronger signals.[4] |
| Spatial Resolution | High, with a well-localized, fine precipitate.[1][7] | Good. | Good, produces sharp band resolution.[4] |
| Photostability | Extremely photostable.[1][2][7] | Good. | N/A (photobleaching is not a concern for chromogenic substrates) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these substrate kits. Below are summarized protocols for immunohistochemistry (IHC) as a representative application.
Invitrogen ELF™ 97 Immunohistochemistry Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity (if necessary) and non-specific binding sites using a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal concentration and time.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody.
-
Streptavidin-AP Incubation: Incubate with a streptavidin-alkaline phosphatase conjugate.
-
Substrate Preparation and Incubation: Prepare the this compound substrate solution according to the kit instructions and incubate with the tissue section for 5-15 minutes, or until the desired signal intensity is reached.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., DAPI) and mount with an aqueous mounting medium.
Vector Laboratories Vector Red Alkaline Phosphatase Substrate Protocol for IHC
-
Deparaffinization and Rehydration: As described for the this compound protocol.
-
Antigen Retrieval: As described for the this compound protocol.
-
Blocking: As described for the this compound protocol.
-
Primary Antibody Incubation: As described for the this compound protocol.
-
Secondary Antibody Incubation: Apply an alkaline phosphatase-conjugated secondary antibody or use a biotin-streptavidin-AP detection system.
-
Substrate Preparation and Incubation: Prepare the Vector Red working solution by mixing the three reagents in buffer as per the kit instructions. Incubate for 20-30 minutes.
-
Counterstaining and Mounting: Counterstain with a contrasting counterstain (e.g., hematoxylin) and mount with a permanent mounting medium.
Promega BCIP/NBT Protocol for Western Blotting
-
Blocking: After transferring proteins to a membrane (e.g., nitrocellulose or PVDF), block non-specific sites with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Substrate Incubation: Add the ready-to-use Western Blue® Stabilized Substrate for Alkaline Phosphatase (containing BCIP/NBT) to the membrane and incubate until the desired band intensity is achieved.
-
Stopping the Reaction: Stop the reaction by washing the membrane with distilled water.
Visualizations
To aid in understanding the experimental processes and the signaling pathways where these kits are often employed, the following diagrams are provided.
Alkaline phosphatase is frequently used as a reporter enzyme in studies of signal transduction pathways. For instance, a secreted form of alkaline phosphatase (SEAP) can be placed under the control of a promoter that is activated by a specific transcription factor, such as NF-κB.
Conclusion
The choice between Invitrogen's this compound, Vector Laboratories' Vector Red, and Promega's BCIP/NBT depends heavily on the specific experimental needs. For high-resolution fluorescent imaging where photostability is paramount, this compound is an excellent choice.[1][2][7] A review on Biocompare highlights that the ELF-97 stain is more specific and provides higher resolution than conventional NBT/BCIP substrates, with the precipitate being less prone to diffusion.[7] For applications requiring a bright red fluorescent or a magenta chromogenic signal that is heat-stable, Vector Red is a robust option.[3] For routine western blotting and immunohistochemistry where a strong, permanent, and cost-effective colorimetric signal is desired, BCIP/NBT remains a widely used and reliable substrate.[4][5] Ultimately, the optimal substrate will be determined by the specific requirements for sensitivity, signal type, and instrumentation available in the laboratory.
References
- 1. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. promega.com [promega.com]
- 6. Detection of endogenous alkaline phosphatase activity in intact cells by flow cytometry using the fluorogenic ELF-97 phosphatase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Assessing the Signal-to-Noise Ratio of Elf 97 in Flow Cytometry: A Comparison Guide
For researchers, scientists, and drug development professionals seeking to optimize fluorescent assays, this guide provides a comprehensive comparison of the Elf 97 phosphatase substrate with alternative methods in flow cytometry. This analysis focuses on the critical metric of signal-to-noise ratio, offering supporting experimental data and detailed protocols to inform your assay development.
The detection of alkaline phosphatase (AP) activity is a cornerstone of many biological assays. In flow cytometry, the choice of a fluorescent substrate for AP can significantly impact the sensitivity and reliability of the results. This compound (Enzyme-Labeled Fluorescence 97) is a fluorogenic substrate that has gained prominence due to its unique properties that contribute to a high signal-to-noise ratio. This guide will delve into the performance of this compound in comparison to other commonly used substrates, providing the necessary information to make an informed decision for your experimental needs.
Superior Signal-to-Noise Ratio with this compound
This compound's primary advantage lies in its ability to generate a bright, photostable fluorescent precipitate at the site of enzymatic activity, leading to a high signal-to-noise ratio.[1][2] Upon enzymatic cleavage by alkaline phosphatase, the initially soluble and weakly blue-fluorescent this compound phosphate is converted into the highly fluorescent, yellow-green precipitating this compound alcohol.[3] This precipitate remains localized, concentrating the fluorescent signal at the source of the enzyme.
A key feature of the this compound alcohol precipitate is its exceptionally large Stokes shift, with an excitation maximum around 360 nm and an emission maximum at approximately 530 nm.[1][4] This wide separation between excitation and emission wavelengths is crucial for minimizing interference from cellular autofluorescence, a common source of background noise in flow cytometry.[3]
In a direct comparison with the Fast Red Violet LB azo dye assay for detecting endogenous AP activity in UMR-106 rat osteosarcoma cells, the this compound phosphatase assay demonstrated markedly superior specificity.[5][6] Over 95% of the fluorescent signal generated by this compound was attributable to specific AP activity, as confirmed by inhibition with levamisole. In contrast, less than 70% of the signal from the Fast Red Violet LB assay was AP-dependent, indicating a higher level of background fluorescence from unreacted components.[5][6] This superior specificity directly contributes to a higher signal-to-noise ratio for this compound.
Furthermore, the this compound assay has been shown to be sensitive enough to detect very low levels of AP activity in chick chondrocytes, which were undetectable by the azo dye method.[5][6] The photostability of the this compound precipitate is also a significant advantage, being approximately 500 times more photostable than fluorescein-labeled secondary reagents, allowing for longer exposure times and more robust data acquisition.[3]
Quantitative Performance Comparison
To facilitate a clear comparison, the following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Fast Red Violet LB | Other Fluorescent Substrates (e.g., MUP) | Chemiluminescent Substrates (e.g., AMPPD) |
| Signal Specificity | >95% of signal is AP-specific[5][6] | <70% of signal is AP-specific[5][6] | Variable, susceptible to background fluorescence[7] | Generally high[7] |
| Signal-to-Noise Ratio | High[1] | Lower, due to high intrinsic fluorescence of components[5][6] | Can be high, but prone to background[7] | Generally high[7] |
| Photostability | Extremely high (approx. 500x more stable than fluorescein)[3] | Moderate | Stable fluorescent signal[7] | N/A (transient signal)[7] |
| Stokes Shift | Very large (~170 nm)[3][4] | Smaller | Variable | N/A |
| Sensitivity | Very high, detects low enzyme levels[5][6] | Lower | Sensitive[7] | High sensitivity[7] |
| Signal Type | Precipitating fluorescent product | Fluorescent product | Soluble fluorescent product | Chemiluminescent signal |
Signaling Pathway and Experimental Workflow
The mechanism of this compound signal generation and a typical experimental workflow for assessing its signal-to-noise ratio in flow cytometry are depicted in the following diagrams.
Figure 1. this compound Signaling Pathway.
Figure 2. Experimental Workflow for S/N Ratio Assessment.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for using this compound and an alternative, the Fast Red Violet LB azo dye, in flow cytometry.
Protocol 1: Detection of Endogenous Alkaline Phosphatase Activity using this compound
Materials:
-
Cells of interest (e.g., UMR-106 rat osteosarcoma cells)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 2% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
This compound Endogenous Phosphatase Detection Kit (containing this compound substrate, detection buffer)
-
Alkaline Phosphatase Inhibitor (e.g., Levamisole) for negative control
-
Flow cytometer with UV laser excitation capabilities
Procedure:
-
Cell Preparation: Harvest cells and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in fixation buffer and incubate for 15-30 minutes at room temperature.
-
Washing: Wash the cells twice with cold PBS.
-
Permeabilization (Optional): If detecting intracellular AP, resuspend cells in permeabilization buffer for 10 minutes at room temperature, followed by washing with PBS.
-
Control Sample: For a negative control, pre-incubate a sample of fixed (and permeabilized, if applicable) cells with an appropriate AP inhibitor (e.g., levamisole) according to the manufacturer's instructions.
-
Staining:
-
Prepare the this compound staining solution by diluting the this compound substrate in the detection buffer as recommended by the manufacturer.
-
Resuspend the cell pellets (both test and control samples) in the this compound staining solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess substrate.
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable sheath fluid.
-
Analyze the samples on a flow cytometer using UV excitation (e.g., 355 nm) and detect the emission in the green channel (e.g., ~530/30 nm bandpass filter).
-
Collect data for a sufficient number of events.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Determine the Median Fluorescence Intensity (MFI) for both the test and control (inhibitor-treated) samples.
-
Calculate the signal-to-noise ratio by dividing the MFI of the test sample by the MFI of the control sample.
-
Protocol 2: Detection of Endogenous Alkaline Phosphatase Activity using Fast Red Violet LB Azo Dye
Materials:
-
Cells of interest
-
PBS
-
Fixation Buffer
-
Fast Red Violet LB salt
-
Naphthol AS-MX phosphate
-
Appropriate buffer for the staining reaction
-
AP Inhibitor for negative control
-
Flow cytometer with appropriate laser for excitation
Procedure:
-
Cell Preparation and Fixation: Follow steps 1-3 from the this compound protocol.
-
Control Sample: Prepare a negative control sample as described in step 5 of the this compound protocol.
-
Staining Solution Preparation: Prepare the staining solution containing Fast Red Violet LB salt and Naphthol AS-MX phosphate in the appropriate buffer immediately before use.
-
Staining:
-
Resuspend the cell pellets in the freshly prepared staining solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry Analysis:
-
Resuspend the cells in sheath fluid.
-
Analyze on a flow cytometer using an appropriate excitation laser (e.g., 488 nm or 561 nm) and emission filter.
-
-
Data Analysis: Analyze the data as described in step 9 of the this compound protocol to determine the signal-to-noise ratio.
Conclusion
For applications in flow cytometry requiring sensitive and reliable detection of alkaline phosphatase activity, this compound offers a distinct advantage due to its high signal-to-noise ratio. This is primarily attributed to its unique mechanism of forming a bright, photostable fluorescent precipitate with a large Stokes shift, which effectively minimizes background interference from autofluorescence. Comparative data clearly demonstrates its superior specificity over alternatives like the Fast Red Violet LB azo dye. While other substrates have their merits, the experimental evidence strongly supports the use of this compound for achieving high-fidelity results in flow cytometry-based AP assays. Researchers should, however, always optimize staining conditions for their specific cell type and experimental setup to ensure the most accurate and reproducible data.
References
- 1. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. benchchem.com [benchchem.com]
Advanced & Novel Applications
Advanced Imaging Techniques for ELF 97 Precipitate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for advanced imaging of the ELF® 97 (Enzyme-Labeled Fluorescence) precipitate, a highly fluorescent and photostable product generated by the enzymatic cleavage of the ELF® 97 phosphate substrate. These guidelines are designed to assist researchers in leveraging the unique spectral properties of the ELF 97 precipitate for a variety of applications, from standard fluorescence microscopy to more advanced imaging modalities.
Introduction to this compound Precipitate
The ELF® 97 phosphatase substrate is a powerful tool for detecting phosphatase activity in cytological and histological preparations. The enzymatic reaction yields a bright yellow-green fluorescent precipitate that is exceptionally photostable and exhibits a large Stokes shift, making it ideal for multiplexing and high-resolution imaging.[1][2] Enzymatic cleavage of the soluble, weakly blue-fluorescent this compound phosphate substrate by alkaline phosphatase results in the formation of the insoluble this compound alcohol precipitate at the site of enzyme activity.[3] This precipitate is characterized by its intense yellow-green fluorescence, with an excitation maximum around 360 nm and an emission maximum at approximately 530 nm.[2][4]
The key advantages of the this compound precipitate include:
-
High Fluorescence Intensity: Produces a bright signal for sensitive detection.[1]
-
Exceptional Photostability: Far more resistant to photobleaching than conventional fluorophores like fluorescein, allowing for longer exposure times and repeated imaging.[1][3]
-
Large Stokes Shift: The significant separation between excitation and emission wavelengths (over 170 nm) minimizes autofluorescence interference and facilitates multiplexing with other fluorophores.[1][5]
-
Fine, Well-Localized Precipitate: The enzymatic reaction produces a fine precipitate that remains localized to the site of enzymatic activity, enabling high-resolution imaging.[2]
Quantitative Data
Spectral Properties
The unique spectral characteristics of the this compound precipitate are summarized below.
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | ~360 | [2][4] |
| Emission Maximum | ~530 | [2][4] |
| Stokes Shift | >170 | [1][5] |
Photostability Comparison
The this compound precipitate demonstrates significantly greater photostability compared to fluorescein. While specific quantitative photobleaching kinetics can be application-dependent, studies have shown that the this compound signal remains stable over extended periods of illumination that would cause substantial fading of fluorescein signals.[1][3] One study reported the this compound signal to be approximately 500 times more photostable than that of fluorescein-labeled secondary reagents.[3]
Experimental Protocols
General Immunohistochemistry (IHC) / Immunocytochemistry (ICC) Protocol
This protocol provides a general guideline for using the this compound phosphatase substrate for the detection of antigens in fixed cells and tissues.
Materials:
-
ELF® 97 Endogenous Phosphatase Detection Kit (e.g., Thermo Fisher Scientific, Cat. No. E6601)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium
Procedure:
-
Sample Preparation:
-
Fix cells or tissues according to standard protocols.
-
Wash samples with PBS.
-
Permeabilize if targeting intracellular antigens.
-
Wash samples with PBS.
-
-
Immunolabeling:
-
Block non-specific binding sites with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash samples three times with PBS.
-
Incubate with the AP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
Wash samples three times with PBS.
-
-
This compound Development:
-
Prepare the this compound substrate solution according to the manufacturer's instructions.
-
Incubate the sample with the this compound substrate solution for 5-15 minutes, or until the desired signal intensity is reached. Monitor the reaction under a fluorescence microscope.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip using an appropriate mounting medium.
-
Image using a fluorescence microscope equipped with a DAPI filter set (excitation ~360 nm, emission >400 nm).
-
Caption: General workflow for IHC/ICC using the this compound substrate.
Multiplex Immunofluorescence with this compound
The large Stokes shift of this compound makes it an excellent candidate for multiplex immunofluorescence, as its emission can be readily distinguished from other fluorophores.
Considerations for Multiplexing:
-
Spectral Overlap: Choose fluorophores with minimal spectral overlap with this compound. Dyes excited by green or red lasers are generally compatible.
-
Antibody Species: Use primary antibodies raised in different species to avoid cross-reactivity of secondary antibodies.
-
Staining Order: Generally, it is recommended to perform the this compound staining last to avoid any potential interference of the precipitate with subsequent antibody binding.
Example Protocol (Two-Plex with a Red Fluorophore):
-
Follow the general IHC/ICC protocol (Section 3.1) for the first primary antibody.
-
Use a secondary antibody conjugated to a red fluorophore (e.g., Alexa Fluor 594).
-
After washing, proceed with the blocking step again.
-
Incubate with the second primary antibody (from a different species).
-
Incubate with the AP-conjugated secondary antibody.
-
Develop the this compound signal as described in Section 3.1.
-
Mount and image using appropriate filter sets for both this compound and the red fluorophore.
Caption: Sequential multiplex immunofluorescence workflow with this compound.
Advanced Imaging Techniques
Spectral Imaging and Linear Unmixing
Due to its broad emission spectrum, the this compound signal can sometimes bleed into adjacent detection channels in multiplexing experiments. Spectral imaging combined with linear unmixing can effectively address this issue.
Principle: Spectral imaging captures the entire emission spectrum at each pixel of the image. Linear unmixing algorithms then use the known emission spectra of each fluorophore (including this compound) to computationally separate the mixed signals into individual channels.[6][7][8]
Workflow:
-
Acquire Reference Spectra: Image samples stained with each fluorophore individually to obtain their pure emission spectra.
-
Acquire Multiplex Image: Capture a spectral image (lambda stack) of the multiplex-stained sample.
-
Linear Unmixing: Use software (e.g., ZEN, LAS X, or ImageJ plugins) to unmix the lambda stack using the reference spectra.
Caption: Logical workflow for spectral imaging and linear unmixing.
Super-Resolution Microscopy (Potential Applications)
While specific protocols for super-resolution imaging of the this compound precipitate are not yet widely established, the photostability and brightness of the signal make it a promising candidate for techniques like STED (Stimulated Emission Depletion) microscopy and localization-based methods (PALM/STORM).
Considerations for STED Microscopy:
-
The broad emission of this compound may require careful selection of the depletion laser wavelength to avoid re-excitation.
-
The crystalline nature of the precipitate may influence the depletion efficiency.
Considerations for PALM/STORM:
-
The this compound precipitate itself is not photo-switchable. However, it could potentially be used in correlative approaches where the general location of the target is identified by the bright and stable this compound signal, and a separate photo-switchable probe is used for super-resolution imaging of a specific sub-region.
Correlative Light-Electron Microscopy (CLEM)
The distinct precipitate of this compound can potentially serve as a landmark for correlative light-electron microscopy (CLEM), allowing for the localization of a target with fluorescence microscopy followed by high-resolution ultrastructural analysis with electron microscopy.
General CLEM Workflow:
-
Perform this compound staining and fluorescence imaging as described previously.
-
Acquire images of the region of interest, including landmarks for registration.
-
Process the sample for electron microscopy (e.g., fixation, embedding, sectioning).
-
Relocate the region of interest in the electron microscope using the landmarks.
-
Acquire electron micrographs.
-
Correlate the fluorescence and electron microscopy images.
Automated Image Analysis and Quantification
The punctate and often heterogeneous nature of the this compound precipitate lends itself well to automated image analysis for quantitative measurements.
Workflow for Automated Analysis:
-
Image Acquisition: Acquire images with consistent settings for all samples.
-
Image Pre-processing: Apply background subtraction and noise reduction filters.
-
Segmentation: Use intensity-based thresholding or machine learning algorithms to identify the this compound precipitate.
-
Feature Extraction: Quantify parameters such as:
-
Total area of precipitate per cell/region of interest.
-
Number of precipitate particles.
-
Average intensity of the precipitate.
-
Size distribution of the precipitate particles.
-
-
Data Analysis: Perform statistical analysis on the extracted features.
Caption: Automated image analysis workflow for this compound quantification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Inactive enzyme; Incorrect filter set; Substrate degradation. | Use a positive control for enzyme activity; Use a DAPI/Hoechst filter set; Ensure proper storage of the this compound substrate.[9] |
| High Background | Non-specific antibody binding; Precipitate formation in solution. | Optimize blocking conditions; Filter the substrate solution immediately before use.[9] |
| Large, Crystalline Precipitate | Over-development. | Monitor the reaction closely and stop it when the desired signal is reached; Titrate the substrate concentration.[9] |
| Signal Bleed-through in Multiplexing | Spectral overlap. | Use spectral imaging and linear unmixing; Choose fluorophores with greater spectral separation. |
These application notes and protocols provide a framework for utilizing the unique properties of the this compound precipitate for advanced imaging. As with any technique, optimization for specific experimental systems is recommended.
References
- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 7. user.it.uu.se [user.it.uu.se]
- 8. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Novel Assays Using Elf 97 Phosphate Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing the unique fluorogenic substrate, ELF® 97 phosphate (2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone), in a variety of novel assays. The substrate enables highly sensitive detection of phosphatase activity, offering significant advantages over traditional methods.
Introduction to ELF® 97 Phosphate
ELF® 97 phosphate is a water-soluble and weakly blue-fluorescent substrate that, upon enzymatic cleavage by phosphatases, yields the intensely fluorescent and water-insoluble product, ELF® 97 alcohol. This product forms a bright yellow-green fluorescent precipitate that remains localized at the site of enzymatic activity.[1][2][3] This unique characteristic provides exceptional spatial resolution and signal amplification, making it ideal for various applications.[4][5]
Key Features and Advantages:
-
High Sensitivity: The ELF® 97 method is often more sensitive than conventional techniques, including those using fluoresceinated probes or azo dye-based assays.[1][6] It can detect low levels of alkaline phosphatase (AP) activity that may be undetectable by other methods.[6]
-
Signal Amplification: The deposition of the fluorescent precipitate concentrates the signal, leading to a higher signal-to-noise ratio and increased detection sensitivity.[7]
-
Photostability: The ELF® 97 alcohol precipitate is extremely photostable, allowing for prolonged sample examination and multiple photographic exposures without significant loss of signal intensity.[1][8][9]
-
Large Stokes Shift: The product exhibits a large Stokes shift, with an excitation maximum around 360 nm and an emission maximum at approximately 530 nm.[1][3][10] This significant separation helps to distinguish the signal from sample autofluorescence.[8][9]
-
High Resolution: The resulting precipitate is extremely fine, providing excellent localization to the site of enzymatic activity.[1][3]
Mechanism of Action
The fundamental principle of assays utilizing ELF® 97 phosphate is the enzymatic conversion of a soluble, non-fluorescent substrate into a localized, highly fluorescent precipitate.
Caption: Mechanism of ELF® 97 phosphate hydrolysis by phosphatase enzymes.
Quantitative Data Summary
The following table summarizes the key performance characteristics of ELF® 97 phosphate-based assays compared to conventional methods.
| Feature | ELF® 97 Phosphate Assay | Conventional Azo Dye Assay (e.g., Fast Red Violet LB) | Reference |
| Signal Specificity | >95% of the fluorescent signal is due to specific AP activity. | <70% of the fluorescent signal is AP-dependent. | [6] |
| Sensitivity | Capable of detecting very low AP activity. | May fail to detect low levels of AP activity. | [6] |
| Background | Lower background fluorescence. | High intrinsic fluorescence of unreacted components. | [1][6] |
| Photostability | Extremely photostable precipitate. | Signal prone to photobleaching. | [1][8] |
| Resolution | High spatial resolution due to fine precipitate. | Precipitate can diffuse, leading to lower resolution. | [1][5] |
| Development Time | Signal develops in seconds to minutes. | Often requires longer incubation, sometimes overnight. | [5][8] |
Application Note 1: Endogenous Alkaline Phosphatase Detection in Cells by Flow Cytometry
This protocol details a method for the sensitive detection of endogenous alkaline phosphatase (AP) activity in intact, fixed cells using flow cytometry.[6][7]
Experimental Workflow
Caption: Workflow for detecting endogenous AP activity using flow cytometry.
Detailed Protocol
Materials:
-
Cells of interest (e.g., UMR-106 rat osteosarcoma cells)[6]
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 1% formaldehyde in PBS (Methanol should be avoided as it can inactivate AP)[11]
-
ELF® 97 Endogenous Phosphatase Detection Kit (e.g., from Invitrogen)[10][12]
-
Flow cytometer with UV excitation capabilities (e.g., argon or krypton-ion laser)[6][7]
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold PBS. Count the cells and resuspend to a concentration of 1-5 x 10^6 cells/mL in PBS.
-
Fixation: Add an equal volume of 1% formaldehyde in PBS to the cell suspension. Incubate for 15-20 minutes at room temperature.
-
Washing: Centrifuge the fixed cells, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare the ELF® 97 staining solution according to the manufacturer's instructions. This typically involves diluting the ELF® 97 phosphate stock solution into the provided reaction buffer.
-
Resuspend the cell pellet in the ELF® 97 staining solution.
-
Incubate for 15-30 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Final Wash: Stop the reaction by adding an excess of cold PBS. Centrifuge the cells, discard the supernatant, and wash once more with PBS.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS for analysis.
-
Analyze the cells on a flow cytometer using UV excitation (approx. 350-365 nm).
-
Detect the resulting yellow-green fluorescence emission at approximately 530 nm.
-
For specificity control, pre-incubate a sample of cells with an AP inhibitor like levamisole before adding the ELF® 97 substrate.[6]
-
Application Note 2: High-Resolution Immunohistochemistry (IHC) and In Situ Hybridization (ISH)
The ELF® 97 substrate is highly effective for localizing antigens or nucleic acid sequences in tissue sections and whole-mount embryos due to its bright, photostable, and well-localized precipitate.[1][8]
Experimental Workflow
Caption: General workflow for IHC and ISH applications using ELF® 97.
Detailed Protocol (for IHC)
Materials:
-
Fixed tissue sections (paraffin-embedded or cryosections)[11]
-
Permeabilization buffer: 0.2% Tween® 20 in PBS[11]
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific to the target antigen
-
Alkaline phosphatase (AP)-conjugated secondary antibody or streptavidin-AP for biotinylated probes.[1][3]
-
ELF® 97 Immunohistochemistry Kit[2]
-
Aqueous mounting medium
-
Fluorescence microscope with a DAPI/Hoechst filter set[5]
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Process slides through xylene and a graded ethanol series to water.
-
Antigen Retrieval (if required): Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.
-
Permeabilization: Incubate sections in 0.2% Tween® 20 in PBS for 10 minutes at room temperature.[11]
-
Blocking: Rinse in PBS and block non-specific binding sites by incubating with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash slides three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the AP-conjugated secondary antibody according to the manufacturer's recommended dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Signal Development:
-
Prepare the ELF® 97 substrate solution.
-
Apply the solution to the tissue sections and incubate for 2-10 minutes, or until the desired signal intensity is reached. Monitor the reaction under a microscope.[5][8]
-
Important: Do not use buffers with a pH above 8.0, as this may dissolve the precipitate.[11]
-
-
Stopping the Reaction: Stop the reaction by washing thoroughly with distilled water.
-
Counterstaining (Optional): Samples can be counterstained with nuclear stains like DAPI or Hoechst after the ELF® 97 reaction.[11]
-
Mounting and Visualization: Mount the coverslip using an aqueous mounting medium. Visualize the bright yellow-green fluorescent precipitate using a fluorescence microscope equipped with a filter set appropriate for UV excitation (e.g., DAPI/Hoechst filter).[5]
These protocols provide a framework for developing novel, high-sensitivity assays. Researchers are encouraged to optimize incubation times, reagent concentrations, and fixation methods for their specific experimental systems.
References
- 1. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. thermofisher.com [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Invitrogen ELF 97 Endogenous Phosphatase Detection Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ELF™ 97 Endogenous Phosphatase Detection Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening with ELF 97
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the high-throughput screening (HTS) applications of the ELF® 97 (Enzyme-Labeled Fluorescence) phosphatase substrate. Detailed protocols, data presentation guidelines, and visualizations are included to facilitate the integration of this sensitive and robust detection method into drug discovery and basic research workflows.
Introduction to ELF 97
This compound is a fluorogenic substrate for phosphatases, particularly alkaline phosphatase (AP) and acid phosphatase. In its phosphorylated state, this compound is soluble and exhibits weak blue fluorescence. Upon enzymatic cleavage of the phosphate group, it is converted into the highly fluorescent, water-insoluble this compound alcohol. This product forms a bright yellow-green precipitate at the site of enzymatic activity.[1][2]
The key features of the this compound substrate that make it amenable to HTS applications include:
-
High Sensitivity and Brightness: The fluorescent precipitate is significantly brighter than the substrate, leading to a high signal-to-background ratio.[1][2]
-
Large Stokes Shift: With an excitation maximum of approximately 360 nm and an emission maximum around 530 nm, the large separation between excitation and emission wavelengths minimizes interference from cellular autofluorescence.[1][2]
-
Photostability: The this compound precipitate is exceptionally photostable, allowing for extended imaging and analysis without significant signal degradation.[1][2]
-
Signal Localization: The insoluble nature of the product ensures that the fluorescent signal remains localized at the site of phosphatase activity, enabling high-resolution imaging and analysis.[1][3]
High-Throughput Screening Applications
The primary HTS application of this compound is the identification and characterization of modulators of phosphatase activity. This can be adapted for various assay formats, including cell-based and biochemical assays, to screen for inhibitors or activators of specific phosphatases.
Phosphatase Inhibitor Screening
A common application is in the screening of small molecule libraries for inhibitors of a target phosphatase. This can be achieved using either purified enzymes in a biochemical assay or in a cell-based format where the endogenous or overexpressed phosphatase activity is measured.
High-Content Screening (HCS)
The signal localization properties of this compound make it particularly well-suited for high-content screening. HCS platforms can be used to quantify the fluorescent precipitate on a per-cell or subcellular basis, providing more detailed information about the effects of test compounds on phosphatase activity and cellular morphology.
Data Presentation
Clear and concise data presentation is crucial for the interpretation of HTS results. The following tables provide examples of how quantitative data from this compound-based screens can be structured.
Table 1: Example Data from a Primary Screen for Phosphatase Inhibitors
| Compound ID | Concentration (µM) | Mean Fluorescence Intensity | % Inhibition | Hit (Yes/No) |
| Cmpd-001 | 10 | 150.2 | 84.9 | Yes |
| Cmpd-002 | 10 | 850.5 | 14.9 | No |
| Cmpd-003 | 10 | 45.8 | 95.4 | Yes |
| Positive Control (Inhibitor) | 10 | 50.0 | 95.0 | N/A |
| Negative Control (DMSO) | N/A | 1000.0 | 0.0 | N/A |
Table 2: Example IC50 Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R2 |
| Cmpd-001 | 1.25 | 1.1 | 0.992 |
| Cmpd-003 | 0.78 | 0.9 | 0.987 |
| Positive Control | 0.52 | 1.0 | 0.995 |
Table 3: Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | 0.72 | Excellent assay quality[4][5][6][7] |
| Signal-to-Background | 20 | High dynamic range |
| CV (%) of Controls | < 5% | Low data variability |
Experimental Protocols
The following are generalized protocols for adapting the this compound assay for HTS applications. These should be optimized for the specific phosphatase, cell type, and instrumentation being used.
Protocol 1: Cell-Based Phosphatase Inhibitor Screening in a 384-Well Plate
This protocol describes a method for screening a compound library against a cell line with endogenous or overexpressed phosphatase activity.
Materials:
-
Cells expressing the target phosphatase
-
384-well, black, clear-bottom microplates
-
Compound library
-
This compound Phosphatase Detection Kit (e.g., from Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Automated liquid handling systems
-
High-content imager or fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add test compounds and controls (positive and negative) to the wells using an automated liquid handler. Incubate for a duration determined during assay development.
-
Cell Fixation: Gently remove the culture medium and wash the cells with PBS. Fix the cells by adding a fixative and incubating for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.
-
This compound Substrate Preparation: Prepare the this compound working solution by diluting the substrate in the detection buffer provided in the kit, as recommended by the manufacturer.
-
Substrate Incubation: Wash the cells with PBS and then add the this compound working solution to each well. Incubate for 5-30 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically.
-
Signal Detection: Wash the cells with PBS to remove excess substrate. Read the plates on a high-content imager or a fluorescence microplate reader with excitation at ~360 nm and emission at ~530 nm.
Protocol 2: Biochemical Phosphatase Inhibitor Screening in a 384-Well Plate
This protocol is for screening compounds against a purified phosphatase enzyme.
Materials:
-
Purified phosphatase enzyme
-
Assay buffer
-
384-well, black, low-volume microplates
-
Compound library
-
This compound Phosphatase Detection Kit
-
Stop solution (optional, e.g., a strong phosphatase inhibitor)
-
Fluorescence microplate reader
Methodology:
-
Compound Dispensing: Dispense test compounds and controls into the microplate wells.
-
Enzyme Addition: Add the purified phosphatase enzyme, diluted in assay buffer, to each well.
-
Pre-incubation: Incubate the compounds and the enzyme together for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Add the this compound substrate to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for a time that allows for a robust signal in the negative control wells without signal saturation.
-
Reaction Termination (Optional): Add a stop solution to terminate the reaction.
-
Signal Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate filter sets (excitation ~360 nm, emission ~530 nm).
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in HTS.
Caption: Mechanism of this compound fluorescence generation.
Caption: A generalized HTS workflow using this compound.
Caption: A simplified signaling pathway illustrating the role of a phosphatase.
References
- 1. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assay.dev [assay.dev]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for Multicolor Imaging: Combining Elf 97 with Other Fluorochromes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the unique properties of Elf® 97 phosphatase substrate in multicolor fluorescence imaging. Detailed protocols and data are provided to enable researchers to effectively combine Elf 97 with other common fluorochromes for simultaneous detection of multiple targets.
Introduction to this compound for Multicolor Imaging
This compound (Enzyme-Labeled Fluorescence 97) is a phosphatase substrate that, upon enzymatic cleavage, forms a bright, yellow-green fluorescent precipitate at the site of enzyme activity.[1][2][3] This process provides significant signal amplification, making it ideal for detecting low-abundance targets.[1] The key feature of the this compound alcohol precipitate for multicolor imaging is its exceptionally large Stokes shift, with an excitation maximum in the ultraviolet (UV) range (~342-360 nm) and an emission maximum in the green range (~530-536 nm).[4][5][6][7] This large separation between excitation and emission minimizes spectral overlap with many other fluorochromes, reducing bleed-through and simplifying image acquisition and analysis.[4][8] Furthermore, the this compound precipitate is highly photostable, allowing for repeated imaging and complex experimental designs.[4][5]
Data Presentation: Spectral Properties of this compound and Commonly Used Fluorochromes
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound Precipitate | ~360[5][7] | ~530[5][7] | Data not available | Data not available |
| DAPI | 359[3][9] | 457[3][9] | 27,000[1][3][9] | 0.92 (bound to DNA)[1] |
| Hoechst 33342 | 361 | 497 | 47,000 | ~0.4 (bound to DNA) |
| Alexa Fluor 488 | 496 | 519 | 71,000[8] | 0.92[8] |
| FITC | 495[4][5] | 525[4][5] | 75,000[4][5] | 0.92[4][5] |
| TRITC | 552 | 578 | 85,000 | Data not available |
| Texas Red | 596 | 615 | 85,000 | 0.93 |
| Cy5 | 649 | 667 | 250,000 | 0.27 |
Experimental Protocols
General Workflow for Multicolor Staining with this compound
The following diagram outlines the general workflow for a typical multicolor immunofluorescence experiment incorporating this compound.
Caption: General experimental workflow for multicolor imaging with this compound.
Detailed Protocol: Combined this compound and Immunofluorescence Staining
This protocol provides a starting point for combining this compound-based detection of a target with immunofluorescent labeling of a second target. Optimization may be required for specific cell types and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody for Target 1 (to be detected with this compound)
-
Alkaline Phosphatase (AP)-conjugated Secondary Antibody
-
This compound Phosphatase Substrate Kit
-
Fluorochrome-conjugated Primary or Secondary Antibody for Target 2
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
Procedure:
-
Cell/Tissue Preparation:
-
Culture cells on coverslips or prepare tissue sections as required.
-
Wash briefly with PBS.
-
-
Fixation:
-
Fix samples in Fixation Buffer for 10-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Permeabilize samples with Permeabilization Buffer for 5-10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation (Target 1):
-
Dilute the primary antibody for the target to be detected by this compound in Blocking Buffer.
-
Incubate samples with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation (AP-conjugate):
-
Dilute the AP-conjugated secondary antibody in Blocking Buffer.
-
Incubate samples for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
This compound Substrate Reaction:
-
Prepare the this compound substrate solution according to the manufacturer's instructions.
-
Incubate samples with the this compound substrate solution for 5-15 minutes at room temperature, protected from light. Monitor signal development under a fluorescence microscope.
-
Stop the reaction by washing thoroughly with PBS.
-
-
Immunofluorescence Staining (Target 2):
-
Incubate with the fluorochrome-conjugated antibody (primary or secondary) for the second target, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining:
-
Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., DAPI filter set), the second fluorochrome, and the nuclear counterstain.
-
Signaling Pathway Example: Alkaline Phosphatase in Neutrophil Anti-Inflammatory Signaling
Alkaline phosphatase (AP) plays a crucial role in regulating neutrophil function and inflammation. One key pathway involves the dephosphorylation of extracellular ATP to adenosine. Adenosine then activates the A2A receptor (A2AR), initiating a signaling cascade that ultimately suppresses the pro-inflammatory NF-κB pathway. This mechanism highlights a potential therapeutic target for inflammatory diseases. Multicolor imaging using this compound to detect AP activity, combined with antibodies against other pathway components, can be a powerful tool to study this process.
Caption: Alkaline phosphatase-mediated anti-inflammatory signaling in neutrophils.
Conclusion
The unique spectral properties and high signal output of the this compound phosphatase substrate make it an invaluable tool for multicolor fluorescence imaging. By following the provided protocols and considering the spectral characteristics of other fluorochromes, researchers can successfully design and execute complex multicolor experiments to visualize multiple targets simultaneously with high sensitivity and resolution. These application notes serve as a guide for drug development professionals and scientists to explore cellular processes with greater detail, leveraging the power of combined enzymatic and fluorescence-based detection methods.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ELF™ 97 Endogenous Phosphatase Detection Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Elf 97 in In Vitro Cell Line Differentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Enzyme-Labeled Fluorescence (ELF®) 97 phosphate is a highly effective fluorogenic substrate for detecting phosphatase activity in vitro.[1] Upon enzymatic cleavage by phosphatases, the ELF 97 substrate is converted from a weakly blue-fluorescent soluble molecule into a bright yellow-green fluorescent precipitate that is both photostable and insoluble at the site of enzymatic activity.[1][2][3] This unique characteristic makes this compound an invaluable tool for studying cellular differentiation, where changes in phosphatase activity are often key markers of lineage commitment and maturation.
Alkaline phosphatase (AP) is a well-established early marker for osteogenic differentiation, while Tartrate-Resistant Acid Phosphatase (TRAP) is a hallmark of osteoclast differentiation.[4][5][6][7][8] Consequently, this compound is extensively used to monitor and quantify these differentiation processes in various cell lines, including mesenchymal stem cells (MSCs), osteosarcoma cell lines, and hematopoietic precursors.[4][9][10]
These application notes provide detailed protocols for using this compound to study in vitro differentiation through fluorescence microscopy and flow cytometry, summarize quantitative data, and illustrate the relevant signaling pathways.
Data Presentation
Table 1: Quantitative Analysis of Endogenous Alkaline Phosphatase Activity using this compound Flow Cytometry
This table summarizes the superior sensitivity of the this compound phosphatase assay compared to the Fast Red Violet LB (FRV) azo dye assay for detecting AP activity in UMR-106 rat osteosarcoma cells and primary chick chondrocytes. Data is extracted from a comparative flow cytometry study.[9][10]
| Cell Type | Assay | Mean Fluorescence Intensity (Arbitrary Units) | AP-Specific Signal (%)* |
| UMR-106 (Rat Osteosarcoma) | This compound | > 1000 | > 95% |
| FRV Azo Dye | ~200 | < 70% | |
| Primary Chick Chondrocytes | This compound | Detectable | Not specified |
| FRV Azo Dye | Undetectable | Not applicable |
*AP-specific signal was determined by the reduction in fluorescence following treatment with levamisole, an inhibitor of tissue-nonspecific alkaline phosphatase.[9][10]
Table 2: Photostability of this compound TRAP Staining in Zebrafish Fin Fractures
This table demonstrates the exceptional photostability of the this compound fluorescent precipitate when used to detect TRAP activity in fixed zebrafish tail fin samples stored at 4°C.
| Imaging Timepoint (Days) | Mean Fluorescence Intensity (Normalized) | Statistical Significance (vs. Day 0) |
| 0 | 1.00 | - |
| 1 | No significant change | Not significant |
| 5 | No significant change | Not significant |
| 7 | No significant change | Not significant |
| 14 | No significant change | Not significant |
| 21 | No significant change | Not significant |
Data adapted from a study on fluorescent TRAP assays in zebrafish.[6]
Experimental Protocols
Protocol 1: Detection of Alkaline Phosphatase Activity in Osteogenic Differentiation using Fluorescence Microscopy
This protocol is designed for the qualitative and semi-quantitative assessment of AP activity, an early marker of osteogenesis, in cultured cells.
Materials:
-
Cells cultured on glass coverslips or in optical-quality plastic dishes
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional): 0.2% Tween® 20 in PBS
-
This compound Endogenous Phosphatase Detection Kit (e.g., from Thermo Fisher Scientific)
-
This compound Phosphatase Substrate
-
Detection Buffer
-
ELF Mounting Medium
-
-
Nuclear Counterstain (optional): DAPI or Hoechst stain
-
Fluorescence Microscope with a DAPI/Hoechst filter set (Excitation ~360 nm, Emission ~530 nm)
Procedure:
-
Cell Culture: Culture cells under osteogenic induction conditions. Include a negative control of cells grown in basal medium.
-
Rinse: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Rinse: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If needed, permeabilize cells with 0.2% Tween® 20 in PBS for 10 minutes at room temperature. This step is generally not required for detecting cell-surface AP.
-
Rinse: Wash the cells twice with PBS.
-
Substrate Preparation: Prepare the this compound working solution by diluting the this compound Phosphatase Substrate 1:20 in the Detection Buffer immediately before use.
-
Staining: Remove the PBS and add enough this compound working solution to completely cover the cells.
-
Incubation: Incubate the cells at room temperature, protected from light. Monitor the development of the yellow-green fluorescent precipitate under the microscope. The reaction is typically complete within 2 to 15 minutes.
-
Stop Reaction: Stop the reaction by washing the cells three times with PBS.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using the provided ELF Mounting Medium.
-
Imaging: Visualize the samples using a fluorescence microscope. The this compound precipitate will appear as a bright yellow-green signal against a blue background autofluorescence when using a DAPI/Hoechst filter set.[6]
Protocol 2: Quantitative Analysis of Cell Differentiation using this compound and Flow Cytometry
This protocol allows for the quantification of phosphatase-positive cells within a population, providing a robust method to measure the efficiency of differentiation.[9][10]
Materials:
-
Cell suspension (differentiated and control populations)
-
PBS
-
Fixative: 1.5% PFA in PBS
-
This compound Phosphatase Substrate and Buffer (as in Protocol 1)
-
Flow Cytometer with UV laser excitation (e.g., 355 nm or 365 nm) and emission detection around 530 nm (typically in the FITC or equivalent channel).
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization or gentle scraping.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Counting: Resuspend the cells in PBS and count them to ensure an appropriate cell concentration (e.g., 1 x 10^6 cells/mL).
-
Fixation: Fix the cells in 1.5% PFA for 10 minutes at room temperature.
-
Washing: Wash the cells twice with cold PBS to remove the fixative.
-
Staining: Resuspend the cell pellet in the freshly prepared this compound working solution (1:20 dilution of substrate in buffer).
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.
-
Washing: Wash the cells twice with PBS to remove excess substrate.
-
Resuspension: Resuspend the final cell pellet in PBS for flow cytometric analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using UV excitation. Gate on the cell population based on forward and side scatter. Measure the fluorescence in the appropriate channel (e.g., FITC). An unstained control and a negative control cell population (undifferentiated) should be used to set the gates for positive cells.
Signaling Pathways and Workflows
Osteogenic Differentiation Signaling Pathway
Alkaline phosphatase is a key downstream target of major signaling pathways that drive osteogenesis. The Wnt, TGF-β/BMP, and MAPK signaling cascades converge on transcription factors like RUNX2, which is a master regulator of osteoblast differentiation and subsequently induces the expression of AP (encoded by the ALPL gene).[4][11][12][13]
Caption: Key signaling pathways regulating Alkaline Phosphatase expression during osteogenesis.
General Experimental Workflow for this compound Staining
The workflow for using this compound to assess cell differentiation is straightforward, involving cell culture under specific induction conditions followed by fixation, staining, and analysis.
Caption: General workflow for assessing cell differentiation using this compound staining.
References
- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue-nonspecific alkaline phosphatase promotes the osteogenic differentiation of osteoprogenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-based staining for tartrate-resistant acidic phosphatase (TRAP) in osteoclasts combined with other fluorescent dyes and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of endogenous alkaline phosphatase activity in intact cells by flow cytometry using the fluorogenic ELF-97 phosphatase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The relationship between MAPK signaling pathways and osteogenic differentiation of periodontal ligament stem cells: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Elf 97 as a Marker for Membrane Integrity in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the bacterial cell membrane is crucial for cell viability and is a primary target for many antimicrobial agents. A compromised membrane leads to the leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in cell death. Therefore, the assessment of bacterial membrane integrity is a fundamental technique in microbiology, drug discovery, and antibiotic susceptibility testing.
Elf 97 (Enzyme-Labeled Fluorescence 97) is a fluorogenic substrate for alkaline phosphatase, an enzyme commonly found in the periplasmic space of Gram-negative bacteria and anchored to the cell membrane in Gram-positive bacteria. In its native state, this compound phosphate is a water-soluble molecule with weak blue fluorescence. Upon enzymatic cleavage by alkaline phosphatase, it is converted into the this compound alcohol, which forms a bright, photostable, yellow-green fluorescent precipitate at the site of enzyme activity.[1][2][3] This unique property allows for the sensitive detection of alkaline phosphatase activity.
This application note describes the use of this compound as a sensitive marker for bacterial membrane integrity. The principle of this assay is that under normal conditions, the bacterial outer membrane (in Gram-negative bacteria) or the thick peptidoglycan layer (in Gram-positive bacteria) is largely impermeable to the this compound phosphate substrate. However, when the membrane is compromised by antimicrobial agents or other disruptive treatments, this compound can access the alkaline phosphatase, resulting in a quantifiable fluorescent signal.
Principle of the Assay
The this compound-based membrane integrity assay relies on the location of alkaline phosphatase in bacteria and the conditional accessibility of the this compound substrate.
-
Intact Membranes: In bacteria with intact membranes, the this compound phosphate substrate in the extracellular medium cannot readily access the alkaline phosphatase located in the periplasm (Gram-negative) or on the cell membrane (Gram-positive). This results in a low or baseline level of fluorescence.
-
Compromised Membranes: When the bacterial membrane is damaged, its permeability increases, allowing the this compound phosphate to enter the periplasmic space or reach the cell membrane. The now accessible alkaline phosphatase cleaves the phosphate group from the this compound substrate.
-
Signal Generation: This enzymatic reaction produces the insoluble this compound alcohol, which precipitates at the site of the enzyme and emits a strong, localized yellow-green fluorescence upon excitation with UV light.[2][3][4] The intensity of this fluorescence is directly proportional to the extent of membrane damage.
Signaling Pathway and Experimental Workflow
The logical flow of the this compound assay for bacterial membrane integrity is depicted below.
Caption: Workflow of the this compound assay for bacterial membrane integrity.
Data Presentation
The following tables summarize the key quantitative data for the this compound substrate and its application.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (Product) | ~360 | [2][3][4] |
| Emission Maximum (Product) | ~530 | [2][3][4] |
Table 2: Recommended Staining Conditions for Bacteria
| Parameter | Gram-Negative Bacteria (e.g., E. coli) | Gram-Positive Bacteria (e.g., S. aureus) |
| This compound Concentration | 5-20 µM | 10-50 µM |
| Incubation Time | 15-30 minutes | 30-60 minutes |
| Incubation Temperature | Room Temperature or 37°C | 37°C |
| Buffer System | Tris-HCl or PBS, pH 7.4-8.0 | Tris-HCl or PBS, pH 7.4-8.0 |
Note: Optimal conditions may vary depending on the bacterial species and experimental setup. A titration of the this compound concentration and a time-course experiment are recommended for optimization.
Experimental Protocols
Protocol 1: Qualitative Assessment of Membrane Integrity by Fluorescence Microscopy
This protocol provides a method for the visual assessment of bacterial membrane integrity using fluorescence microscopy.
Materials:
-
Bacterial culture (mid-log phase)
-
This compound Phosphate solution (e.g., from a commercial kit)
-
Phosphate-Buffered Saline (PBS) or Tris-HCl buffer (pH 7.4)
-
Antimicrobial agent or membrane-disrupting compound of interest
-
Positive control (e.g., Polymyxin B for Gram-negative, Lysozyme for Gram-positive)
-
Negative control (untreated bacteria)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI or similar filter set (Excitation ~360 nm, Emission ~530 nm)
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase in a suitable broth medium.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with PBS or Tris-HCl buffer to remove any residual medium components.
-
Resuspend the pellet in the same buffer to a desired optical density (e.g., OD600 of 0.5).
-
-
Treatment:
-
Aliquot the bacterial suspension into microcentrifuge tubes.
-
Add the antimicrobial agent at the desired concentration to the respective tubes.
-
Include a positive control (e.g., Polymyxin B at 10 µg/mL for E. coli) and a negative control (buffer only).
-
Incubate the tubes at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Staining:
-
Add this compound phosphate solution to each tube to a final concentration of 10 µM.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Microscopy:
-
Place a small drop (e.g., 5-10 µL) of the stained bacterial suspension onto a microscope slide and cover with a coverslip.
-
Observe the samples using a fluorescence microscope equipped with a suitable filter set.
-
Acquire images of both the negative and positive controls, as well as the treated samples.
-
Expected Results:
-
Negative Control: Minimal to no green fluorescence should be observed, indicating intact membranes.
-
Positive Control: Bright green fluorescence should be visible, indicating compromised membranes.
-
Treated Samples: The intensity of the green fluorescence will correlate with the degree of membrane damage induced by the antimicrobial agent.
Protocol 2: Quantitative Assessment of Membrane Integrity using a Microplate Reader
This protocol allows for the high-throughput, quantitative measurement of membrane damage.
Materials:
-
Bacterial culture (mid-log phase)
-
This compound Phosphate solution
-
PBS or Tris-HCl buffer (pH 7.4)
-
Antimicrobial agent of interest
-
Positive and negative controls
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities (Excitation ~360 nm, Emission ~530 nm)
Procedure:
-
Bacterial Preparation:
-
Prepare a washed bacterial suspension as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the antimicrobial agent at various concentrations (2x final concentration) to the sample wells.
-
Add 50 µL of the positive control (2x final concentration) to the positive control wells.
-
Add 50 µL of buffer to the negative control and blank wells.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired treatment time.
-
-
Staining and Measurement:
-
Add 10 µL of this compound phosphate solution (10x final concentration) to all wells except the blank.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank wells from all other readings.
-
Normalize the fluorescence of the treated samples to the positive control (100% membrane damage) and the negative control (0% membrane damage) using the following formula:
% Membrane Integrity Loss = [(Fluorescence_Sample - Fluorescence_NegativeControl) / (Fluorescence_PositiveControl - Fluorescence_NegativeControl)] x 100
-
Plot the percentage of membrane integrity loss against the concentration of the antimicrobial agent or against time.
Logical Relationship Diagram
The following diagram illustrates the relationship between membrane integrity, enzyme accessibility, and the resulting fluorescent signal.
Caption: Relationship between membrane integrity and this compound signal.
Applications in Drug Development
The this compound membrane integrity assay is a valuable tool for various stages of drug development:
-
High-Throughput Screening (HTS): The microplate-based protocol can be adapted for HTS of compound libraries to identify novel antimicrobial agents that target the bacterial membrane.
-
Mechanism of Action Studies: This assay can help elucidate the mechanism of action of new antibiotics by determining if they cause membrane damage.
-
Antibiotic Susceptibility Testing (AST): The assay can be used to rapidly determine the susceptibility of bacterial strains to membrane-targeting antibiotics.
-
Synergy Studies: The effect of combining different antimicrobial agents on membrane integrity can be assessed.
Conclusion
This compound provides a sensitive and reliable method for assessing bacterial membrane integrity. The conversion of the non-fluorescent substrate to a highly fluorescent precipitate upon membrane damage offers a clear and quantifiable readout. The protocols provided herein can be adapted for both qualitative and quantitative analyses, making the this compound assay a versatile tool for microbiology research and antimicrobial drug development.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Protein-Protein Interactions with Elf 97
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the sensitive detection of protein-protein interactions (PPIs) in situ using the Enzyme-Labeled Fluorescence (ELF) 97 substrate. While not a direct method for PPI detection, ELF 97 serves as a highly sensitive and photostable reporter system when coupled with immunoassays where protein interactions are probed using an alkaline phosphatase (AP)-conjugated reagent.
Upon enzymatic cleavage by AP, the soluble and weakly blue-fluorescent this compound phosphate is converted into a bright yellow-green fluorescent precipitate that is exceptionally photostable.[1][2][3][4][5] This precipitate remains localized at the site of enzymatic activity, enabling high-resolution imaging of PPIs within the cellular context.[6] The large Stokes shift of the this compound alcohol precipitate allows for clear distinction from cellular autofluorescence, ensuring a high signal-to-noise ratio.[2][3][4] This method is adaptable for various sample types, including cultured cells and tissue sections.[1][2]
Principle of the Method: Proximity-Based Detection
This protocol outlines an in situ proximity-based assay to visualize protein-protein interactions. The fundamental principle involves the use of two primary antibodies raised in different species that recognize the two proteins of interest. Secondary antibodies, one conjugated to alkaline phosphatase and the other to a molecule that can be recognized by an AP-conjugated tertiary layer (or the primary can be directly conjugated), are then used. When the two target proteins are in close proximity (indicating an interaction), the alkaline phosphatase is brought close enough to its substrate, this compound phosphate, to generate a localized fluorescent precipitate upon addition of the substrate.
Data Presentation
The following table represents hypothetical data from an experiment investigating the interaction between Protein X and Protein Y in response to a specific treatment. The fluorescence intensity of the this compound precipitate is quantified using image analysis software.
| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. Untreated) |
| Untreated Cells | 15.2 | 3.1 | N/A |
| Treatment A (24h) | 89.7 | 12.5 | <0.01 |
| Negative Control (No Primary Abs) | 5.8 | 1.5 | N/A |
| Single Protein Control (Anti-Protein X only) | 8.1 | 2.0 | N/A |
| Single Protein Control (Anti-Protein Y only) | 7.5 | 1.8 | N/A |
Experimental Protocols
I. In Situ Detection of Protein-Protein Interactions in Cultured Cells
This protocol provides a step-by-step guide for the detection of PPIs in adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies against Protein X and Protein Y (from different species)
-
Alkaline Phosphatase (AP)-conjugated secondary antibody
-
This compound Endogenous Phosphatase Detection Kit
-
Mounting medium
-
Fluorescence microscope with a DAPI/Hoechst filter set
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on sterile glass coverslips in a petri dish and culture until desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against Protein X and Protein Y to their optimal concentrations in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the AP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
This compound Substrate Reaction:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Prepare the this compound reaction solution according to the manufacturer's instructions.
-
Incubate the coverslips with the this compound reaction solution for 5-15 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.[1]
-
-
Mounting and Imaging:
-
Stop the reaction by washing the coverslips three times with distilled water.
-
Mount the coverslips onto glass slides using the mounting medium provided in the kit.
-
Visualize the yellow-green fluorescent precipitate using a fluorescence microscope with a standard DAPI/Hoechst filter set (Excitation ~360 nm, Emission ~530 nm).[1][6]
-
II. Controls
To ensure the specificity of the detected signal, the following controls should be included:
-
No Primary Antibody Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Single Protein Controls: Incubate with only one of the primary antibodies (either anti-Protein X or anti-Protein Y) to ensure that the signal is dependent on the presence of both proteins.
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - AE [thermofisher.com]
- 3. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Invitrogen this compound Endogenous Phosphatase Detection Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. Invitrogen™ ELF™ 97 Phosphatase Substrate (ELF™ 97 Phosphate), 0.2 μm Filtered | Fisher Scientific [fishersci.ca]
- 6. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Insights: Quantitative Analysis of Elf 97 Fluorescence Intensity in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise quantification of cellular activities is paramount. The Enzyme-Labeled Fluorescence (ELF®) 97 phosphate is a powerful tool in this pursuit, offering a highly sensitive and photostable method for detecting phosphatase activity. This application note provides detailed protocols and quantitative data for the application of Elf 97 in various research and drug development contexts, including immunofluorescence, in situ hybridization, and flow cytometry.
The this compound system is based on a soluble, weakly blue-fluorescent substrate that, upon enzymatic cleavage by phosphatases, yields a bright yellow-green fluorescent precipitate at the site of enzyme activity.[1][2] This precipitate is exceptionally photostable, allowing for extended imaging and analysis without significant signal loss.[3][4]
Data Presentation: A Quantitative Comparison
The superior performance of this compound in various applications is highlighted by the following quantitative data, summarized for easy comparison.
| Parameter | This compound | Fluorescein | Fast Red Violet LB (FRV) | Reference |
| Photostability | ~500x more photostable | 1x | Not Applicable | [1] |
| AP-Specific Signal (Flow Cytometry) | >95% | Not Applicable | <70% | [5] |
| Relative Brightness (FISH) | Manifold brighter | 1x | Not Applicable | [6] |
Core Applications and Experimental Protocols
The versatility of the this compound substrate allows for its use in a multitude of applications to quantify enzyme activity and target presence.
Immunofluorescence (IF)
This compound is an excellent choice for amplifying signals in immunofluorescence, leading to brighter and more localized detection of target proteins.
Protocol: Indirect Immunofluorescence Staining using this compound
-
Cell Preparation:
-
Culture cells on sterile coverslips or chamber slides to the desired confluency.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Wash three times with PBS.
-
Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
-
Antibody Incubation:
-
Incubate with primary antibody diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a biotinylated secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with streptavidin-alkaline phosphatase conjugate for 30 minutes at room temperature.
-
Wash three times with PBS.
-
-
This compound Staining and Imaging:
-
Prepare the this compound phosphatase substrate working solution according to the manufacturer's instructions.
-
Incubate the cells with the this compound working solution for 5-15 minutes at room temperature, protected from light.
-
Stop the reaction by washing with PBS.
-
Mount the coverslips with an aqueous mounting medium.
-
Image using a fluorescence microscope with a filter set appropriate for DAPI/Hoechst (Excitation: ~360 nm, Emission: ~530 nm).[3]
-
Experimental Workflow for Immunofluorescence with this compound
Caption: Workflow for indirect immunofluorescence using this compound signal amplification.
In Situ Hybridization (ISH)
The high signal-to-noise ratio of this compound makes it ideal for the detection of low-abundance mRNA targets in tissues and cells.
Protocol: this compound-Based In Situ Hybridization
-
Sample Preparation:
-
Prepare tissue sections or cells on slides, ensuring they are RNase-free.
-
Fix with 4% paraformaldehyde in PBS.
-
Treat with proteinase K to improve probe penetration.
-
Wash with PBS.
-
-
Hybridization:
-
Prehybridize the samples in hybridization buffer.
-
Hybridize with a biotin- or digoxigenin-labeled probe overnight at the appropriate temperature.
-
Perform stringent washes to remove unbound probe.
-
-
Detection:
-
Block with a suitable blocking reagent.
-
For biotin-labeled probes, incubate with streptavidin-alkaline phosphatase.
-
For digoxigenin-labeled probes, incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase.
-
Wash to remove unbound conjugate.
-
-
This compound Staining and Imaging:
-
Incubate with the this compound phosphatase substrate working solution until the desired signal intensity is reached.
-
Stop the reaction by washing with PBS.
-
Counterstain with a nuclear stain if desired (e.g., DAPI).
-
Mount and image as described for immunofluorescence.
-
Experimental Workflow for In Situ Hybridization with this compound
Caption: General workflow for in situ hybridization using this compound for signal detection.
Flow Cytometry
This compound can be used to detect endogenous or reporter-based alkaline phosphatase activity in single cells by flow cytometry, enabling sensitive quantification of cell populations.[4]
Protocol: Flow Cytometry Analysis of Alkaline Phosphatase Activity
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Fix cells with 1.5% paraformaldehyde for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Staining:
-
Resuspend cells in the this compound substrate working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Stop the reaction by adding ice-cold PBS.
-
-
Analysis:
-
Analyze the cells on a flow cytometer equipped with a UV laser for excitation and a filter for green emission (~530 nm).
-
Gate on the cell population of interest and quantify the fluorescence intensity.
-
Application in Drug Development: Monitoring Osteoblast Differentiation
A key application of this compound in drug development is the monitoring of signaling pathways that regulate cell differentiation. For instance, the Wnt/β-catenin signaling pathway is crucial for osteoblast differentiation, a process characterized by a significant increase in alkaline phosphatase (ALP) activity.[1][7]
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor. This leads to the inhibition of the β-catenin destruction complex (comprising Axin, APC, CK1, and GSK3), allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the transcription of target genes, including the gene for alkaline phosphatase (ALPL).[8][9]
Compounds that modulate this pathway can be screened and their efficacy can be quantified by measuring the resulting changes in ALP activity using this compound.
Wnt/β-catenin Signaling Pathway Leading to ALP Expression
Caption: Simplified Wnt/β-catenin signaling pathway in osteoblast differentiation.
Conclusion
The this compound phosphatase substrate provides a robust and highly sensitive platform for the quantitative analysis of phosphatase activity in a variety of applications critical to research and drug development. Its superior photostability and high signal-to-noise ratio enable precise and reproducible quantification of cellular processes, such as signaling pathway activation and cell differentiation. The detailed protocols and comparative data presented here serve as a valuable resource for scientists aiming to leverage the power of this compound fluorescence in their studies.
References
- 1. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Osteoblast Differentiation and Signaling: Established Concepts and Emerging Topics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt5a attenuates Wnt3a-induced alkaline phosphatase expression in dental follicle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin expression does not correlate with serum alkaline phosphatase concentration in canine osteosarcoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein phosphatase 1 regulates assembly and function of the β-catenin degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation-inducing factor-1 alters canonical Wnt signaling and suppresses alkaline phosphatase expression in osteoblast-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Future Directions in ELF® 97-Based Detection: Application Notes and Protocols for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
The ELF® 97 (Enzyme-Labeled Fluorescence) phosphatase substrate system represents a powerful and versatile tool in cellular and molecular biology. Its unique mechanism, where enzymatic activity generates a bright, photostable, and insoluble fluorescent precipitate, offers significant advantages over conventional methods.[1][2] This document explores the future directions of ELF® 97-based methodologies, providing detailed application notes and protocols for quantitative analysis, high-throughput screening, and multiplexed imaging.
Quantitative Analysis of Phosphatase Activity
A significant evolution in the use of ELF® 97 is the transition from qualitative visualization to robust quantitative analysis. The high photostability and signal-to-noise ratio of the ELF® 97 alcohol precipitate allow for accurate and reproducible measurement of enzyme activity in situ.[3][4] This is particularly valuable in drug development for assessing the efficacy of kinase or phosphatase inhibitors and in basic research for studying enzyme kinetics within cellular compartments.
Application Note: In Situ Quantification of Tartrate-Resistant Acid Phosphatase (TRAP) Activity
Histochemical detection of TRAP activity is fundamental for visualizing and assessing osteoclast activity.[3] Traditional colorimetric methods are often subjective and have limited quantitative power. The ELF® 97 substrate provides a fluorescent alternative that is rapid, stable, and enables objective quantification of TRAP activity.[3] This method is compatible with various sample types, including whole mounts and cryosections, and can be combined with other fluorescent markers.[3]
Quantitative Data Summary
| Parameter | ELF® 97 Method | Traditional Colorimetric (Azo Dye) Method | Reference |
| Signal Specificity | >95% of the fluorescent signal is AP-specific. | <70% of the signal is AP-dependent due to high intrinsic fluorescence of unreacted components. | [5][6] |
| Sensitivity | Detects very low alkaline phosphatase (AP) activity in chick chondrocytes. | Undetectable in chick chondrocytes. | [5][6] |
| Photostability | Extremely photostable, allowing for multiple exposures without significant signal loss. | Signal can fade upon exposure to light. | [2][4] |
| Analysis Throughput | Markedly improved throughput due to less subjective quantification. | Lower throughput, relies on manual counting or subjective scoring. | [3] |
Experimental Protocol: Quantitative Fluorescent TRAP Staining in Zebrafish Fin Cryosections
This protocol is adapted from methodologies used for quantifying osteoclast activity in zebrafish models.[3]
1. Sample Preparation:
- Fix zebrafish tail fins in 4% paraformaldehyde (PFA) in PBS for 2 hours at room temperature.
- Wash samples in PBS and cryo-protect in 30% sucrose in PBS overnight at 4°C.
- Embed in OCT compound, freeze, and prepare 10 µm cryosections.
2. Staining Procedure:
- Bring sections to room temperature and wash with PBS to remove OCT.
- Prepare the ELF® 97 staining solution: Add the ELF® 97 phosphate substrate to the detection buffer as per the manufacturer's instructions (e.g., ELF® 97 Endogenous Phosphatase Detection Kit).[7] Include 50 mM sodium tartrate to ensure specificity for TRAP.
- Incubate sections with the staining solution for 5-15 minutes at room temperature in the dark. The reaction develops rapidly.[4]
- Stop the reaction by washing thoroughly with PBS containing 25 mM EDTA and 0.1% Tween 20.
- (Optional) Counterstain with a nuclear stain like DAPI.
- Mount with an appropriate mounting medium.
3. Imaging and Quantification:
- Image the sections using a fluorescence microscope with a DAPI/Hoechst longpass filter set (Excitation ~360 nm, Emission ~530 nm).[2][7]
- Capture images using consistent settings (exposure time, gain) across all samples.
- Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity in defined regions of interest (ROIs) corresponding to areas of osteoclast activity.
- Subtract background fluorescence from a non-stained area of the tissue.
Workflow for Quantitative Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of endogenous alkaline phosphatase activity in intact cells by flow cytometry using the fluorogenic ELF-97 phosphatase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for Elf 97 and Associated Components
This document provides essential safety and logistical information for the proper disposal of Elf 97 phosphatase substrate and its related kit components. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these protocols, in conjunction with institutional and local regulations, is critical for operational safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product-specific Safety Data Sheet (SDS) for comprehensive hazard information. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound and its components. Work should be conducted in a well-ventilated area, such as a chemical fume hood.
The active component of the this compound phosphatase substrate is 2-(5'-chloro-2-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone.[1][2] The substrate solution also contains 2 mM sodium azide as a preservative. Sodium azide is acutely toxic and can form explosive metal azides, particularly with lead and copper plumbing if disposed of improperly.[3][4][5]
Summary of this compound Kit Components and Disposal Methods
The following table summarizes the typical components of an this compound kit and the recommended disposal procedures.
| Component | Chemical Composition (Key Ingredient) | Recommended Disposal Method |
| This compound Phosphatase Substrate | 2-(5'-chloro-2-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone in a solution containing 2 mM Sodium Azide | Treat as hazardous chemical waste. Collect in a designated, labeled, and sealed waste container. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do NOT pour down the drain. |
| Detection Buffer | Varies by manufacturer (often a buffered aqueous solution) | Consult the product's SDS. If non-hazardous, may be suitable for drain disposal with copious amounts of water, pending local regulations. If hazardous or composition is unknown, treat as chemical waste and collect for EHS pickup. |
| Mounting Medium | Varies by manufacturer | Consult the product's SDS. Many mounting media contain organic solvents or other hazardous components and should be collected as chemical waste. Do NOT pour down the drain. |
| Used Staining Solutions and Rinses | Mixture of this compound substrate, buffer, and biological sample | All liquid waste from the staining procedure should be collected as hazardous chemical waste due to the presence of this compound and sodium azide. |
| Contaminated Labware (e.g., pipette tips, slides, gloves) | Trace amounts of this compound and other kit components | Dispose of as solid hazardous waste in a designated, labeled container for EHS pickup. |
Detailed Experimental Protocols for Waste Neutralization
Note: Chemical neutralization should only be performed by trained personnel in a controlled laboratory setting and in accordance with all applicable safety protocols and regulations.
Sodium Azide Neutralization (for solutions where this is the primary hazard)
For laboratories equipped and permitted to neutralize chemical waste, sodium azide can be deactivated using nitrous acid. This procedure must be performed in a chemical fume hood due to the evolution of toxic nitric oxide gas.[3]
Materials:
-
Aqueous solution containing no more than 5% sodium azide.
-
20% aqueous solution of sodium nitrite.
-
20% aqueous solution of sulfuric acid.
-
Stir plate and stir bar.
-
Three-necked flask with a dropping funnel and an outlet tube directed to the back of the fume hood.
-
Starch-iodide paper.
Procedure:
-
Place the sodium azide solution in the three-necked flask and begin stirring.
-
Add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every 1 g of sodium azide.
-
Slowly add the 20% sulfuric acid solution via the dropping funnel until the solution is acidic (test with litmus paper). Crucial Safety Note: The acid must be added after the sodium nitrite to prevent the formation of highly toxic and volatile hydrazoic acid (HN3).[3]
-
Observe the evolution of nitrogen oxides. Once the gas evolution ceases, test for the presence of excess nitrite by dipping a piece of starch-iodide paper into the solution. A blue color indicates that the decomposition of azide is complete.[3]
-
The resulting solution should be neutralized to a pH between 6 and 9 before being disposed of down the drain with copious amounts of water, if permitted by local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unomaha.edu [unomaha.edu]
- 4. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 5. Article - Standard Operating Procedur... [policies.unc.edu]
Essential Safety and Handling of Elf 97 Phosphatase Substrate
For researchers, scientists, and drug development professionals utilizing Elf 97 (enzyme-labeled fluorescence) phosphatase substrate, adherence to strict safety protocols is paramount to ensure a safe laboratory environment and prevent potential exposure to hazardous materials. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound-containing products.
Personal Protective Equipment (PPE)
When working with this compound and its associated reagents, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE based on recommendations found in the Safety Data Sheets (SDS) for this compound-containing products.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields meeting EN166 standards. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene, or natural rubber) that are compatible with the chemicals being used. |
| Skin and Body | A laboratory coat should be worn at all times. In cases of potential splashing, additional protective equipment such as an apron may be necessary. |
| Respiratory | Under normal use with adequate ventilation, respiratory protection is not typically required. If aerosols are generated, use a respirator. |
Operational Plan for Handling this compound
Experimental Protocol: Staining with this compound
The following is a generalized protocol for using the this compound Endogenous Phosphatase Detection Kit. Researchers should always refer to the specific protocol provided with their kit for detailed instructions.
-
Reagent Preparation : Thaw all kit components to room temperature.
-
Fixation and Permeabilization : Fix and permeabilize cells or tissue sections as required by your specific experimental protocol.
-
Staining :
-
Prepare the this compound substrate solution by diluting the concentrated substrate into the developing buffer provided in the kit.
-
Apply the substrate solution to the specimen and incubate.
-
-
Washing : After incubation, wash the specimen to remove excess substrate.
-
Mounting : Mount the specimen using an appropriate mounting medium.
-
Imaging : Visualize the fluorescent signal using a fluorescence microscope with a suitable filter set.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste materials should be handled as chemical waste.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, labeled, and sealed chemical waste container. |
| Solid Waste | All contaminated solid waste, including pipette tips, gloves, and tubes, should be placed in a labeled chemical waste bag or container. |
| Sharps | Contaminated sharps such as microscope slides and coverslips should be disposed of in a designated sharps container. |
| Final Disposal | All chemical waste must be disposed of through the institution's hazardous waste management program. |
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their work, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
